Product packaging for ANNINE-6plus(Cat. No.:CAS No. 1151942-85-6)

ANNINE-6plus

Cat. No.: B605513
CAS No.: 1151942-85-6
M. Wt: 717.634
InChI Key: LGXPDFMRHWKUGJ-UHFFFAOYSA-L
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Description

ANNINE-6plus is a water soluble voltage sensitive dye (also called potentiometric dyes). This compound was developed at the Max Planck Institute for Biochemistry in Germany. It is used to optically measure the changes in transmembrane voltage of excitable cells, including neurons, skeletal and cardiac myocytes. This compound has a fractional fluorescent intensity change (ΔF/F per 100 mV change) of about 30% with single-photon excitation (~488 nm) and >50% with two-photon excitation (~1060 nm).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H47Br2N3 B605513 ANNINE-6plus CAS No. 1151942-85-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[20-(dibutylamino)-7-azoniahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacosa-1(14),2(11),3,5(10),6,8,12,15(24),16,18(23),19,21,25-tridecaen-7-yl]propyl-trimethylazanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47N3.2BrH/c1-6-8-23-41(24-9-7-2)31-13-16-32-29(27-31)11-14-36-34(32)17-19-39-37-15-12-30-28-40(22-10-26-42(3,4)5)25-21-33(30)35(37)18-20-38(36)39;;/h11-21,25,27-28H,6-10,22-24,26H2,1-5H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXPDFMRHWKUGJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C3=C(C=C2)C4=C(C=C3)C5=C(C=C4)C6=C(C=C5)C=[N+](C=C6)CCC[N+](C)(C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745426
Record name Annine 6 plus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151942-85-6
Record name Annine-6plus
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151942856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Annine 6 plus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANNINE-6PLUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSR3UB5RG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ANNINE-6plus: A Technical Guide for Advanced Voltage Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANNINE-6plus is a highly sensitive, water-soluble hemicyanine dye designed for the optical recording of transmembrane voltage changes in excitable cells.[1][2] Developed at the Max Planck Institute for Biochemistry, this second-generation probe addresses key limitations of its predecessor, ANNINE-6, by offering significantly improved aqueous solubility while retaining high voltage sensitivity.[1][2][3] This makes it an invaluable tool for investigating neuronal signaling, cardiac electrophysiology, and other processes involving rapid changes in membrane potential, particularly in experimental settings where organic solvents and surfactants must be avoided.[1][3]

The dye's mechanism of action is based on a pure electrochromic effect, also known as the molecular Stark effect.[3][4] This results in a rapid and linear response to fluctuations in the electric field across the cell membrane, with a temporal resolution in the nanosecond range.[4][5] this compound is particularly well-suited for advanced imaging techniques such as two-photon microscopy, enabling depth-resolved voltage imaging in living tissues.[4][5][6]

Core Properties and Chemical Structure

This compound is a salt featuring a doubly positively charged chromophore with two bromide counterions.[1][3] This modification from the zwitterionic ANNINE-6 is responsible for its enhanced water solubility.[1][7] Despite its solubility, it maintains a strong affinity for lipid membranes.[1][3]

Chemical Formula: C39H47Br2N3[2]

Molecular Weight: 717.63 g/mol [2]

Mechanism of Voltage Sensing: The Molecular Stark Effect

The voltage sensitivity of this compound arises from the interaction of its chromophore with the electric field across the plasma membrane. This phenomenon, known as the molecular Stark effect, causes a shift in the dye's absorption and emission spectra in response to changes in membrane potential.[3][4] An equal energy shift in both the excitation and emission spectra confirms a pure electrochromic mechanism.[4] This direct modulation of the dye's electronic states by the electric field allows for an extremely fast response time, limited primarily by the fluorescence lifetime of the dye.[4][7]

cluster_membrane Cell Membrane Membrane Dye This compound Chromophore ElectricField Change in Transmembrane Electric Field (Voltage) StarkEffect Molecular Stark Effect ElectricField->StarkEffect induces SpectralShift Shift in Absorption & Emission Spectra StarkEffect->SpectralShift causes FluorescenceChange Change in Fluorescence Intensity SpectralShift->FluorescenceChange results in

Caption: Mechanism of this compound voltage sensing.

Quantitative Data Summary

The photophysical and physicochemical properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueReference
Solubility in Water ~1 mM[1][3]
Chemical Formula C39H47Br2N3[2]
Molecular Weight 717.63 g/mol [2]

Table 2: Photophysical Properties

PropertyValueReference
Excitation Maximum (in membrane) ~420 nm[4]
Emission Maximum (in membrane) ~565 nm[4][8]
Stokes Shift ~145 nm[4][8]
Fluorescence Lifetime 6.2 ± 0.1 ns[4][7]
Voltage Sensitivity (Single-Photon) ~30% ΔF/F per 100 mV[2]
Voltage Sensitivity (Two-Photon) >50% ΔF/F per 100 mV[2]
Response Linearity Linear across physiological range[5][6]

Experimental Protocols

Extracellular Labeling of Cultured Neurons

This protocol is suitable for staining cultured cells from an aqueous solution.

  • Prepare Staining Solution: Prepare a 14 µM solution of this compound in the standard extracellular recording solution.

  • Cell Incubation: Incubate the cultured hippocampal neurons in the staining solution for 5 minutes.[6]

  • Washing: After incubation, wash the cells to remove excess dye.

  • Imaging: The cells are now ready for imaging. The dye should remain on the plasma membrane without significant internalization for at least two hours.[6]

Start Start Prepare Prepare 14 µM This compound Solution Start->Prepare Incubate Incubate Cells (5 minutes) Prepare->Incubate Wash Wash to Remove Excess Dye Incubate->Wash Image Image Cells Wash->Image End End Image->End

Caption: Extracellular labeling workflow.

Unicellular Labeling (Puffing Application)

This method allows for the targeted labeling of a single cell.

  • Prepare Puffing Pipette: Fill a patch pipette (with a resistance of approximately 2 MΩ) with the this compound solution.

  • Position Pipette: Position the tip of the pipette close to the plasma membrane of the target cell.

  • Apply Dye: Gently apply the dye to the cell surface via puffing.

  • Imaging: The labeled cell can then be imaged to record membrane potential changes.

Start Start FillPipette Fill Patch Pipette with this compound Start->FillPipette Position Position Pipette Near Target Cell FillPipette->Position Puff Apply Dye to Cell Membrane Position->Puff Image Image Labeled Cell Puff->Image End End Image->End

References

Unveiling the Inner Workings of ANNINE-6plus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of ANNINE-6plus, a highly sensitive and water-soluble voltage-sensitive dye. We delve into its biophysical properties, provide detailed experimental protocols, and present its underlying signaling pathways and workflows through clear visualizations. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development seeking to leverage this powerful tool for optical recording of neuronal activity.

Core Mechanism of Action: The Molecular Stark Effect

This compound is a member of the anellated hemicyanine dye family, renowned for its high voltage sensitivity.[1][2] Unlike its predecessor, ANNINE-6, which is zwitterionic and water-insoluble, this compound is a salt with a doubly positively charged chromophore and two bromide counterions.[1][2][3] This modification confers excellent water solubility (around 1 mM) while maintaining strong binding to lipid membranes.[1][2][3][4]

The primary mechanism of voltage sensing for this compound is the molecular Stark effect .[1][2][3][4] This electrochromic mechanism describes a shift in the dye's electronic absorption and emission spectra in response to a change in the external electric field.[5] When embedded in a neuronal membrane, the dye's chromophore aligns with the membrane's electric field. Fluctuations in the membrane potential alter this field, causing a linear shift in the dye's excitation and emission spectra.[5] This spectral shift is then detected as a change in fluorescence intensity, providing a direct and rapid readout of voltage changes.[5][6]

This mechanism endows this compound with several key advantages:

  • High Temporal Resolution: The response time is in the nanosecond range, limited by the fluorescence lifetime of the dye.[5][6]

  • Linear Response: The change in fluorescence is directly proportional to the change in membrane potential.[5]

  • High Sensitivity: It exhibits a significant fractional fluorescence change per millivolt of membrane potential change.[5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, compiled from various studies.

Photophysical Properties Value
Solubility in Water ~1 mM[1][2][3][4]
Fluorescence Lifetime 6.2 ± 0.1 ns[5]
Stokes Shift (in cell membrane) ~145 nm[5]
Excitation Maximum (in cell membrane) ~420 nm[5]
Emission Maximum (in cell membrane) ~565 nm[5]
Sensitivity (ΔF/F per 100 mV) - Single-Photon Excitation ~30% (at ~488 nm excitation)[4]
Sensitivity (ΔF/F per 100 mV) - Two-Photon Excitation >50% (at ~1060 nm excitation)[4]
Optimal Two-Photon Excitation Wavelengths for Voltage Sensing 1020 nm or 1040 nm (at the red spectral edge of absorption)[7][8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are generalized protocols for cell loading and imaging.

Protocol 1: Bath Application for Bulk Loading of Tissue

This method is suitable for staining a population of cells in a tissue slice or cell culture.

  • Prepare Staining Solution: Dissolve this compound in an appropriate aqueous buffer (e.g., artificial cerebrospinal fluid or Hanks' Balanced Salt Solution) to a final concentration of 10-20 µM.

  • Incubation: Incubate the tissue preparation in the staining solution for 20-30 minutes at room temperature or 37°C. The optimal time and temperature may need to be determined empirically for different preparations.

  • Washing: After incubation, wash the preparation thoroughly with fresh buffer to remove unbound dye. This is critical to reduce background fluorescence.

  • Imaging: Proceed with imaging using either one-photon or two-photon microscopy. For optimal voltage sensitivity, excite at the red edge of the dye's absorption spectrum.[2][3]

Protocol 2: Intracellular Loading via Patch Pipette or Electroporation

This method is used for staining single cells, allowing for detailed analysis of subcellular voltage dynamics.

  • Prepare Internal Solution: Dissolve this compound in the intracellular solution to be used for patching or electroporation. A typical concentration is in the range of 100-500 µM.

  • Cell Loading:

    • Patch-Clamp: Achieve a whole-cell patch-clamp configuration and allow the dye to diffuse from the pipette into the cell for at least 15-20 minutes.

    • Single-Cell Electroporation: Use a high-resistance pipette filled with the dye solution and apply brief voltage pulses to transiently permeabilize the cell membrane, allowing dye entry.

  • Imaging: After allowing for sufficient dye distribution within the cell, imaging can be performed. This method is particularly powerful when combined with two-photon microscopy for imaging dendritic voltage signals in vivo.[5][9]

Visualizations

Signaling Pathway: Mechanism of Voltage Sensing

ANNINE_6plus_Mechanism cluster_membrane Cell Membrane cluster_potential Membrane Potential Change cluster_response Optical Response Membrane Lipid Bilayer ANNINE This compound Stark_Effect Molecular Stark Effect (Electrochromic Shift) ANNINE->Stark_Effect Induces Potential_Change Depolarization / Hyperpolarization Potential_Change->ANNINE Alters Electric Field Spectral_Shift Shift in Excitation & Emission Spectra Stark_Effect->Spectral_Shift Fluorescence_Change Change in Fluorescence Intensity Spectral_Shift->Fluorescence_Change Results in

Caption: The mechanism of this compound voltage sensing via the molecular Stark effect.

Experimental Workflow: Single-Cell Electroporation and Imaging

Experimental_Workflow start Start prep_pipette Prepare Pipette with This compound Internal Solution start->prep_pipette approach_cell Approach Target Neuron in vivo prep_pipette->approach_cell electroporate Apply Voltage Pulses (Single-Cell Electroporation) approach_cell->electroporate dye_loading Allow for Dye Diffusion and Membrane Staining electroporate->dye_loading imaging Two-Photon Voltage Imaging of Dendrites dye_loading->imaging analysis Data Analysis: ΔF/F vs. Time imaging->analysis end End analysis->end

Caption: Workflow for in vivo single-neuron labeling and voltage imaging with this compound.

References

ANNINE-6plus: A Technical Guide to its Spectral Properties and Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANNINE-6plus is a highly sensitive, fast-response voltage-sensitive dye (VSD) that has become an invaluable tool for monitoring neuronal activity.[1] Its unique photophysical properties, particularly its electrochromic nature, allow for the direct optical detection of membrane potential changes with high temporal and spatial resolution.[2][3][4] This technical guide provides an in-depth overview of the core spectral properties and characteristics of this compound, offering a valuable resource for researchers employing this dye in their studies. The spectral characteristics of this compound are considered identical to those of its predecessor, ANNINE-6.[5][6]

Core Photophysical and Spectral Properties

This compound is a hemicyanine dye characterized by a double positively charged chromophore, which contributes to its enhanced water solubility of approximately 1 mM compared to the zwitterionic ANNINE-6.[7][8][9] Despite its aqueous solubility, it maintains a strong affinity for lipid membranes.[5][8] The dye's voltage-sensing mechanism is based on a molecular Stark effect, where the electric field across the membrane directly influences the electronic structure of the chromophore, leading to a shift in its absorption and emission spectra.[6][8]

Quantitative Spectral Data

The key spectral and photophysical parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueNotes
One-Photon Absorption Maximum (λ_abs) ~420 nm[5]In a neuronal membrane. The excitation spectrum serves as a proxy for the absorption spectrum.[5]
One-Photon Emission Maximum (λ_em) ~565 nm[5]When excited at the peak of the excitation spectrum (420 nm).[1]
Stokes Shift ~145 nm[5]The significant separation between excitation and emission peaks.[5]
Two-Photon Excitation Wavelength ~972 nm (for ν₀₀ transition)[1]; Typically ~1020 nm for voltage imaging[1][6]Excitation at the red spectral edge is used to maximize voltage sensitivity.[2][3]
Fluorescence Lifetime (τ) 6.2 ± 0.1 ns[1][3][5][6]This fast lifetime allows for very high temporal resolution.[1][3][6]
Voltage Sensitivity (One-Photon) ~30% ΔF/F per 100 mV[5][10]With excitation at approximately 488 nm.[5][10]
Voltage Sensitivity (Two-Photon) >50% ΔF/F per 100 mV[5][10]With excitation at approximately 1060 nm.[10]
Response Time Nanosecond range[5]Limited by the fluorescence lifetime.[3][5] The theoretical limit is on the order of the absorption process (<10⁻¹⁵ s).[5][6]
Solubility (Water) ~1 mM[5][8][9]

Experimental Methodologies

While detailed, step-by-step experimental protocols for the initial characterization of this compound are not extensively published, the general procedures can be inferred from the available literature.

Measurement of Absorption and Emission Spectra

The absorption and emission spectra of this compound when bound to a neuronal membrane can be determined using standard spectrofluorometers.

  • Sample Preparation: Neurons or model membranes are stained with this compound. For extracellular labeling, a concentration of around 14 μM in the extracellular solution for 5 minutes can be used.[11]

  • Absorption Spectrum: The excitation spectrum is often used as a proxy for the absorption spectrum.[5] To measure this, the emission wavelength is fixed at the peak of the emission spectrum (e.g., 565 nm), and the excitation wavelength is scanned.[1]

  • Emission Spectrum: To measure the emission spectrum, the excitation wavelength is fixed at the peak of the absorption spectrum (e.g., 420 nm), and the emission is scanned.[1]

Voltage Sensitivity Measurement

The voltage sensitivity (ΔF/F per 100 mV) is a critical parameter for any VSD. This is typically measured by simultaneously recording the fluorescence intensity and the membrane potential of a cell using patch-clamp electrophysiology.

  • Cell Culture and Labeling: Cells such as HEK293 or cultured neurons are used.[3][11] The cells are labeled with this compound.

  • Simultaneous Optical and Electrical Recording: A whole-cell patch-clamp technique is used to control and measure the membrane potential. The fluorescence intensity of the dye is simultaneously recorded using a microscope coupled to a photodetector.

  • Data Analysis: The change in fluorescence intensity (ΔF) is measured at different membrane potentials, and the fractional change in fluorescence (ΔF/F) is calculated and correlated with the change in membrane potential.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental principles of fluorescence and a typical workflow for voltage imaging experiments.

Jablonski_Diagram cluster_0 Ground State (S0) cluster_1 Excited State (S1) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption (fs) S0_v1->S0_v0 Vibrational Relaxation (ps) S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (ns) S1_v0->S0_v2 Non-radiative Decay S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (ps)

Caption: Jablonski diagram illustrating the electronic and vibrational transitions involved in fluorescence.

Voltage_Imaging_Workflow cluster_preparation Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis prep1 Cell Culture / Tissue Preparation prep2 This compound Labeling prep1->prep2 img1 Two-Photon Microscopy prep2->img1 img2 Simultaneous Electrophysiology (Optional) img1->img2 ana1 Image Processing img1->ana1 ana4 Correlation with Neuronal Activity img2->ana4 ana2 Fluorescence Trace Extraction ana1->ana2 ana3 ΔF/F Calculation ana2->ana3 ana3->ana4

Caption: A typical experimental workflow for voltage imaging using this compound.

Conclusion

This compound stands out as a powerful tool for optical voltage sensing due to its high sensitivity, rapid response time, and favorable spectral properties for two-photon microscopy.[1][2][3] Its ability to provide linear and reliable voltage recordings makes it suitable for a wide range of applications in neuroscience and drug discovery, from studying subcellular dendritic integration to monitoring network activity in vivo.[1][12] The information and data presented in this guide offer a comprehensive technical foundation for researchers utilizing this compound in their experimental designs.

References

An In-depth Technical Guide to the Voltage-Sensing Principles of ANNINE-6plus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the voltage-sensitive dye ANNINE-6plus, detailing its core principle of voltage sensitivity, its photophysical properties, and its application in cellular and in vivo imaging. The information is tailored for researchers and professionals in neuroscience and drug development who are looking to employ advanced fluorescence imaging techniques to study membrane potential dynamics.

Core Principle of Voltage Sensitivity: The Molecular Stark Effect

The voltage sensitivity of this compound is based on a photophysical phenomenon known as the electrochromic effect , or the molecular Stark effect. This principle dictates that the dye's absorption and emission spectra shift in response to changes in the local electric field. This compound is an amphiphilic molecule, meaning it has both hydrophobic and hydrophilic components, allowing it to insert into the cell membrane in a specific orientation.[1][2] Its hydrophobic tail anchors it within the lipid bilayer, while its charged, hydrophilic head group remains near the membrane surface.[2]

When a neuron or other excitable cell undergoes a change in membrane potential (e.g., during an action potential), the electric field across the membrane changes dramatically. This change in the electric field interacts with the chromophore of the membrane-bound this compound molecule. The chromophore has a large dipole moment that changes upon excitation. The external electric field from the membrane potential alters the energy levels of the ground and excited states of the dye.[2][3]

Specifically, a depolarization of the membrane (the inside of the cell becoming more positive) causes a blue shift in both the excitation and emission spectra of this compound. Conversely, hyperpolarization (the inside of the cell becoming more negative) results in a red shift. To translate this spectral shift into a measurable change in fluorescence intensity, researchers excite the dye at the red edge of its absorption spectrum.[1][4] At this wavelength, a blue shift in the spectrum (due to depolarization) leads to a decrease in absorbance and, consequently, a decrease in fluorescence emission. This inverse relationship between membrane potential and fluorescence intensity provides a direct optical readout of voltage changes.[5]

The key advantages of this mechanism are its speed and linearity. The electrochromic shift is nearly instantaneous, with the response time limited only by the fluorescence lifetime of the dye, which is in the nanosecond range.[1][3] The response is also linear over the physiological range of membrane potentials.[1][6]

cluster_membrane Cell Membrane cluster_dye This compound Molecule cluster_process Voltage Sensing Mechanism extracellular Extracellular (Positive Potential) intracellular Intracellular (Negative Potential) ground_state Ground State (S0) excited_state Excited State (S1) ground_state->excited_state Photon Absorption excited_state->ground_state Photon Emission emission Fluorescence Emission depolarization Membrane Depolarization depolarization->ground_state Alters Electric Field absorption Light Absorption (Excitation at Red Edge) fluorescence_decrease Decreased Fluorescence emission->fluorescence_decrease Blue Shift leads to Lower Absorption cluster_prep Preparation cluster_procedure Electroporation Procedure cluster_post Post-Electroporation prep_pipette Prepare Pipette (10-15 MΩ resistance) fill_pipette Fill with this compound (3 mM in Ethanol) prep_pipette->fill_pipette approach_cell Approach Target Neuron (in vivo, 2P guidance) fill_pipette->approach_cell touch_membrane Gently Touch Membrane (Monitor Resistance) approach_cell->touch_membrane apply_pulses Apply Voltage Pulses (-12 V, 500 µs, 50 Hz, 500 ms) touch_membrane->apply_pulses retract_pipette Retract Pipette apply_pulses->retract_pipette confirm_labeling Confirm Labeling (Fluorescence) retract_pipette->confirm_labeling allow_diffusion Allow 24h for Diffusion confirm_labeling->allow_diffusion image_neuron Image Neuronal Activity allow_diffusion->image_neuron raw_data Raw Fluorescence Movie (Time Series) bg_correction Background Subtraction raw_data->bg_correction motion_correction Motion Correction (Image Registration) bg_correction->motion_correction roi_selection Region of Interest (ROI) Selection motion_correction->roi_selection deltaF_F Calculate ΔF/F ((F-F₀)/F₀) roi_selection->deltaF_F snr_enhancement SNR Enhancement (Filtering) deltaF_F->snr_enhancement final_trace Analyzed Voltage Trace snr_enhancement->final_trace

References

ANNINE-6plus: A Technical Guide to a High-Performance Voltage-Sensitive Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANNINE-6plus is a state-of-the-art synthetic voltage-sensitive dye renowned for its exceptional performance in monitoring neuronal activity. Developed as a water-soluble derivative of ANNINE-6, this dye offers high sensitivity, rapid response times, and compatibility with advanced imaging techniques such as two-photon microscopy.[1][2] Its unique properties make it an invaluable tool for investigating sub- and suprathreshold membrane potential changes in both in vitro and in vivo models, providing a deeper understanding of neural circuit dynamics.[3][4] This technical guide provides a comprehensive overview of this compound, including its discovery, mechanism of action, key properties, experimental protocols, and data analysis workflows.

Discovery and Development

The development of the ANNINE (anellated hemicyanine) series of dyes, including this compound, originated from the laboratory of Peter Fromherz.[4] The primary goal was to create fluorescent probes that exhibit a pure electrochromic mechanism for voltage sensing, minimizing complex intramolecular dynamics that could interfere with accurate membrane potential measurements.[2] The parent compound, ANNINE-6, demonstrated a high voltage sensitivity based on a molecular Stark effect.[2] However, its practical application was limited by its extremely low water solubility.[2]

To address this limitation, this compound was synthesized. The key innovation was the modification of the zwitterionic ANNINE-6 into a salt with a double positively charged chromophore and two bromide counterions.[1][2] This structural change dramatically increased the dye's water solubility to approximately 1 mM, a five-order-of-magnitude improvement, while preserving the excellent voltage-sensing characteristics of the original chromophore.[1] This enhanced solubility allows for the straightforward preparation of aqueous staining solutions without the need for organic solvents or surfactants, making it more suitable for a wide range of biological experiments, including intracellular and extracellular staining of brain tissue.[1][2]

Mechanism of Action: The Electrochromic Effect

The voltage-sensing capability of this compound is attributed to a pure electrochromic mechanism, also known as the molecular Stark effect.[1][2] Unlike some other voltage-sensitive dyes that undergo conformational changes or redistribution within the membrane, this compound exhibits a direct interaction between its chromophore and the electric field across the neuronal membrane.

The dye molecule, with its charged headgroup and hydrophobic tail, aligns itself within the lipid bilayer.[5] Changes in the membrane potential alter the local electric field experienced by the chromophore. This, in turn, perturbs the electronic ground and excited states of the dye molecule, leading to a shift in its absorption and emission spectra.[6] Specifically, a depolarization of the membrane results in a blue shift of both the excitation and emission spectra.[6] This spectral shift is linear with the change in membrane potential, providing a direct and quantitative readout of voltage dynamics.[3] By exciting the dye at the red edge of its absorption spectrum, these spectral shifts are translated into significant changes in fluorescence intensity, which can be readily detected.[1][3]

This compound Mechanism of Action Mechanism of Action of this compound cluster_dye This compound Chromophore Membrane_Depolarization Membrane Depolarization Ground_State Ground State (S0) Membrane_Depolarization->Ground_State Altered Electric Field Excited_State Excited State (S1) Membrane_Depolarization->Excited_State Blue Shift in Spectra Resting_Potential Resting Potential Resting_Potential->Ground_State Normal Electric Field Ground_State->Excited_State Photon Absorption (Excitation) Excited_State->Ground_State Photon Emission (Fluorescence)

Mechanism of Action of this compound.

Quantitative Data

The photophysical and performance characteristics of this compound are summarized in the table below. These properties highlight its suitability for high-speed, high-sensitivity voltage imaging.

PropertyValueReference(s)
Excitation Maximum~420 nm[6][7]
Emission Maximum~565 nm[6][7]
Stokes Shift~145 nm[6][7]
Extinction Coefficient~25,000 M⁻¹cm⁻¹ (in ethanol)[1]
Fluorescence Lifetime6.2 ± 0.1 ns[4][6][7]
Voltage Sensitivity (1-Photon)~30% ΔF/F per 100 mV (at ~488 nm excitation)[6]
Voltage Sensitivity (2-Photon)Up to 50% ΔF/F per 100 mV[8]
Response TimeLimited by fluorescence lifetime (<10 ns)[6][7]
Water Solubility~1 mM[1][2]

Experimental Protocols

Accurate and reproducible results with this compound depend on appropriate experimental procedures. Below are detailed methodologies for key experiments.

Cell Staining

Extracellular Labeling (for cultured cells):

  • Prepare Staining Solution: Dissolve this compound in a physiological buffer (e.g., Hanks' Balanced Salt Solution or artificial cerebrospinal fluid) to a final concentration of 5-15 µM.

  • Cell Incubation: Wash the cultured cells twice with the physiological buffer to remove any residual medium.

  • Staining: Incubate the cells in the this compound staining solution for 5 minutes at room temperature.[1]

  • Washing: After incubation, wash the cells twice with the physiological buffer to remove any unbound dye.

  • Imaging: The cells are now ready for imaging. The dye specifically inserts into the plasma membrane, providing high-contrast images.[9]

Unicellular Loading (for in vivo or slice preparations):

  • Pipette Filling: Prepare a solution of this compound in an appropriate internal pipette solution.

  • Electroporation/Puffing: For in vivo single-neuron labeling, a patch pipette containing the dye can be used for electroporation.[7] Alternatively, the dye can be locally "puffed" onto the membrane of a target neuron.[9]

  • Diffusion: Allow time for the lipophilic dye to diffuse throughout the neuronal membrane, labeling its processes. This can take several minutes.[9]

  • Stability: this compound labeling via electroporation has been shown to be stable for up to two weeks in vivo, allowing for chronic imaging studies.[4][7]

Two-Photon Voltage Imaging
  • Microscope Setup: A two-photon laser-scanning microscope equipped with a femtosecond-pulsed Ti:sapphire laser is required.

  • Excitation Wavelength: To maximize voltage sensitivity and minimize phototoxicity and bleaching, excite this compound at the red spectral edge of its absorption. A typical two-photon excitation wavelength is around 1020 nm.[4][7]

  • Emission Detection: Collect the emitted fluorescence using a suitable filter set. Given the emission maximum around 565 nm, a broadband green-yellow-orange emission filter is appropriate.

  • Imaging Mode: For high temporal resolution, use line-scan mode along the neuronal membrane of interest (e.g., soma or dendrite).[10]

  • Simultaneous Imaging: The spectral properties of this compound are compatible with simultaneous imaging of green fluorescent indicators like GCaMP6, allowing for concurrent measurement of voltage and calcium dynamics.[10]

Data Analysis Workflow

The analysis of voltage imaging data from this compound experiments typically involves several key steps to extract meaningful physiological information.

This compound Data Analysis Workflow Data Analysis Workflow for this compound Imaging Raw_Data Raw Fluorescence Data (Time Series) Movement_Correction Movement Correction (if applicable for in vivo) Raw_Data->Movement_Correction Noise_Reduction Noise Reduction (Spatial/Temporal Averaging) Movement_Correction->Noise_Reduction Calculate_dFF Calculate Relative Fluorescence Change (ΔF/F) Noise_Reduction->Calculate_dFF Final_Output Voltage Trace (ΔF/F vs. Time) Calculate_dFF->Final_Output Interpretation Physiological Interpretation (Action Potentials, Synaptic Potentials) Final_Output->Interpretation

Data Analysis Workflow for this compound Imaging.
  • Movement Correction: For in vivo recordings, movement artifacts can be a significant source of noise. If present, these should be corrected using image registration algorithms. This step is typically not necessary for in vitro preparations like cell cultures or brain slices.[11]

  • Noise Reduction: The signal-to-noise ratio can be improved by spatial and/or temporal averaging. Spatial averaging involves averaging the fluorescence signal over a small region of interest (e.g., a segment of a dendrite). Temporal averaging involves applying a low-pass filter to the time-series data.

  • Calculation of Relative Fluorescence Change (ΔF/F): The core of the analysis is to calculate the relative change in fluorescence. This is typically done using the formula:

    ΔF/F = (F - F₀) / F₀

    where F is the fluorescence intensity at a given time point, and F₀ is the baseline fluorescence. F₀ can be determined by averaging the fluorescence over a period where the neuron is at its resting potential.

  • Physiological Interpretation: The resulting ΔF/F trace represents the change in membrane potential over time. This can be used to identify and analyze neuronal activities such as action potentials, postsynaptic potentials, and other subthreshold voltage fluctuations.

Conclusion

This compound stands out as a premier voltage-sensitive dye for neuroscientific research. Its development successfully addressed the solubility issues of its predecessor, ANNINE-6, without compromising its superior electrochromic properties. With its high sensitivity, rapid kinetics, and suitability for two-photon imaging, this compound provides researchers with a powerful tool to optically record neuronal electrical activity at high spatiotemporal resolution. The detailed protocols and data analysis workflows presented in this guide offer a solid foundation for the successful application of this compound in a variety of experimental contexts, paving the way for new discoveries in neuronal function and dysfunction.

References

ANNINE-6plus: A Technical Guide to Solubility and Membrane Binding Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of ANNINE-6plus, a premier voltage-sensitive fluorescent dye. Focused on its solubility and membrane binding characteristics, this document furnishes researchers, scientists, and drug development professionals with the essential data and methodologies required for its effective application in advanced cellular imaging and analysis.

Core Properties of this compound

This compound is a second-generation hemicyanine dye designed for enhanced performance in biological systems. Structurally, it is a salt with a doubly positively charged chromophore and two bromide counterions, a modification from its zwitterionic predecessor, ANNINE-6.[1][2][3] This alteration significantly improves its water solubility while maintaining strong affinity for lipid membranes, making it a versatile tool for optical recording of neuronal excitation, particularly in environments where organic solvents and surfactants must be avoided.[1][2]

Mechanism of Voltage Sensitivity

The voltage sensitivity of this compound arises from a pure electrochromic mechanism, specifically the molecular Stark effect.[1][2] Unlike other dyes that may physically move or reorient within the membrane in response to voltage changes, the chromophore of this compound remains stationary. Instead, a change in the transmembrane potential directly influences the electronic ground and excited states of the molecule. This results in a spectral shift of both the excitation and emission spectra, which can be detected as a change in fluorescence intensity, particularly at the red spectral edge of the excitation spectrum.[1][2][4] This mechanism provides a linear and rapid response to voltage changes, with a temporal resolution primarily limited by the fluorescence lifetime of the dye.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the solubility and membrane binding of this compound, compiled from published research.

Solubility Data

This compound was specifically engineered for improved aqueous solubility compared to ANNINE-6, which is virtually insoluble in water.[1][2] This enhancement is attributed to its dual positive charges.[4][6]

Solvent/MixtureSaturation ConcentrationReference
Water~1 mM[1][2][7]
30% (v/v) Dioxane in Water~0.1 M[7]
Membrane Binding and Photophysical Properties

The interaction of this compound with lipid membranes is robust, characterized by a strong binding affinity. Upon binding, its fluorescence quantum yield significantly increases, as it is only weakly fluorescent in aqueous solutions.[6]

ParameterValueLipid SystemReference
Binding Constant (KWM)66,300 M-1POPC Vesicles[2][8]
Binding Constant (KWM)70,000 M-1 (σ = 18,000 M-1)Liposomes[3]
Fluorescence Lifetime (τ)6.2 ± 0.1 nsIn Cortical Tissue[4][5]
Voltage Sensitivity (ΔF/F per 100 mV)~30% (single-photon excitation)Neuronal Membranes[9][10]
Voltage Sensitivity (ΔF/F per 100 mV)>50% (two-photon excitation)Neuronal Membranes[9][10]
Stokes Shift~145 nmCell Membrane[4]

Experimental Protocols

This section details the methodologies employed to ascertain the solubility and membrane binding characteristics of this compound, providing a framework for the replication and validation of these findings.

Determination of Solubility

The solubility of this compound is determined by measuring the saturation concentration of the dye in a given solvent.

Protocol:

  • An excess amount of this compound powder is added to the solvent of interest (e.g., pure water or a water/dioxane mixture).

  • The suspension is stirred for an extended period (e.g., 6 hours) at room temperature to ensure equilibrium is reached.

  • The solution is then centrifuged to pellet the undissolved dye.

  • The concentration of the dye in the supernatant is determined via spectrophotometry by measuring the light absorption at its maximum wavelength (around 440 nm).

  • The concentration is calculated using the Beer-Lambert law, with a known extinction coefficient (e.g., 25,000 M-1 cm-1 in ethanol).[3]

Measurement of Membrane Binding via Fluorescence Titration

The binding affinity of this compound to lipid membranes is quantified using fluorescence titration with lipid vesicles.

Protocol:

  • Vesicle Preparation: Unilamellar vesicles of a defined lipid composition (e.g., palmitoyl-oleoyl-phosphatidyl-choline, POPC) are prepared at various lipid concentrations.

  • Titration: A constant, low concentration of this compound (e.g., 0.5 µM) is added to each vesicle suspension.

  • Fluorescence Measurement: The fluorescence intensity of each sample is measured using a spectrofluorometer. The fluorescence of this compound increases upon binding to the lipid membrane.

  • Data Analysis: The normalized increase in fluorescence is plotted against the lipid concentration.

  • Binding Constant Calculation: The resulting data is fitted to a binding isotherm to calculate the water-membrane partition coefficient (KWM), which represents the binding constant.[2][3][8]

Visualizations

The following diagrams illustrate key conceptual frameworks and experimental workflows related to this compound.

Mechanism of this compound Membrane Interaction and Voltage Sensing cluster_solution Aqueous Environment cluster_membrane Lipid Bilayer A6P_aq This compound (Aqueous) Low Fluorescence A6P_mem This compound (Membrane-Bound) High Fluorescence A6P_aq->A6P_mem Hydrophobic Interaction Partitioning into Membrane stark_effect Molecular Stark Effect A6P_mem->stark_effect Transmembrane Potential Change stark_effect->A6P_mem Spectral Shift (Fluorescence Change)

Figure 1: Conceptual diagram of this compound membrane binding and voltage sensing.

Experimental Workflow for Membrane Binding Analysis prep_vesicles Prepare Lipid Vesicles (e.g., POPC) at Varying Concentrations add_dye Add Constant Concentration of this compound to Each Vesicle Suspension prep_vesicles->add_dye measure_fluor Measure Fluorescence Intensity of Each Sample add_dye->measure_fluor plot_data Plot Normalized Fluorescence Increase vs. Lipid Concentration measure_fluor->plot_data fit_isotherm Fit Data to a Binding Isotherm plot_data->fit_isotherm calc_kwm Calculate Binding Constant (KWM) fit_isotherm->calc_kwm

Figure 2: Workflow for determining the membrane binding constant of this compound.

References

ANNINE-6plus: A Technical Guide for Optical Recording of Neuronal Excitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the voltage-sensitive dye ANNINE-6plus, a powerful tool for the optical recording of neuronal excitation. This document details the dye's core properties, experimental protocols for its application, and quantitative performance data, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a fast, synthetic, and purely electrochromic voltage-sensitive dye (VSD).[1][2] Its mechanism of action is based on the molecular Stark effect, where the dye's absorption and emission spectra shift in response to changes in the surrounding electric field, such as the membrane potential of a neuron.[3][4] This direct physical response allows for the monitoring of both sub- and supra-threshold neuronal voltage dynamics with exceptional temporal resolution.[5][6][7] A key advantage of this compound over its predecessor, ANNINE-6, is its enhanced water solubility, which facilitates its use in aqueous solutions for staining without the need for organic solvents or surfactants.[3][4]

The dye exhibits a linear response to membrane potential changes, and when used with two-photon microscopy, it offers negligible phototoxicity and bleaching, making it ideal for in vivo studies.[1][7][8][9] Its spectral properties also permit simultaneous imaging with green fluorescent indicators like GCaMP6, enabling correlative studies of voltage and calcium dynamics.[5][6]

Core Properties and Quantitative Data

The performance of this compound is characterized by several key photophysical and performance metrics. These are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of this compound
PropertyValueSource(s)
MechanismElectrochromic (Molecular Stark Effect)[3][4]
Excitation Maximum (1-photon)~420 nm[7]
Optimal 1-photon Excitation for Voltage Sensing>480 nm (e.g., 510 nm)[7][10]
Optimal 2-photon Excitation for Voltage Sensing~1020 nm - 1060 nm[7][11][12]
Emission Maximum~565 nm[7]
Stokes Shift~145 nm[7]
Fluorescence Lifetime6.2 ± 0.1 ns[7][10]
Solubility~1 mM in water[3][13]
Table 2: Performance Metrics of this compound
MetricValueConditionsSource(s)
Voltage Sensitivity (ΔF/F per 100 mV)~30%1-photon excitation (~488 nm)[11]
Voltage Sensitivity (ΔF/F per 100 mV)>50%2-photon excitation (~1060 nm)[11]
Voltage Sensitivity (%/mV)0.5%/mVOptimized imaging conditions[7][14]
Temporal ResolutionNanoseconds (limited by fluorescence lifetime and imaging speed)[7][10][14]
PhotostabilityHigh, with negligible bleaching under optimized two-photon excitationExcitation at the red spectral edge of absorption[8][9]
PhototoxicityNegligible under optimized two-photon excitation[8][9][14]

Signaling Pathway and Mechanism of Action

The voltage-sensing capability of this compound is a direct consequence of its electrochromic nature. The following diagram illustrates the underlying mechanism.

Mechanism of this compound Voltage Sensing cluster_membrane Neuronal Membrane Membrane Dye This compound (inserted in membrane) SpectralShift Shift in Absorption & Emission Spectra Dye->SpectralShift experiences Stark effect RestingPotential Resting Membrane Potential (e.g., -70mV) RestingPotential->Dye Depolarization Membrane Depolarization (e.g., Action Potential) Depolarization->Dye alters electric field FluorescenceChange Change in Fluorescence Intensity SpectralShift->FluorescenceChange detected by microscope Excitation Excitation Light (at red edge of spectrum) Excitation->Dye

Caption: Mechanism of this compound voltage sensing via the electrochromic effect.

Experimental Protocols

Detailed methodologies for the application of this compound in neuronal voltage imaging are provided below. These protocols cover both bulk loading of tissue and single-cell labeling.

Bulk Loading of Brain Slices or In Vivo Cortex

This method is suitable for imaging average membrane voltage changes from a population of cells.

Materials:

  • This compound dye

  • Artificial cerebrospinal fluid (aCSF)

  • Pipette for dye application

Procedure:

  • Prepare Dye Solution: Prepare a labeling solution of this compound in aCSF. A typical concentration for extracellular labeling is around 14 µM.[2] For in vivo bulk loading, an injection of approximately 700 nl of the dye solution over one hour at a depth of around 400 µm below the dura has been used.[15]

  • Application to Tissue:

    • Brain Slices: Incubate the brain slice in the this compound solution for a defined period.

    • In Vivo: For in vivo applications, a craniotomy with an access port is required.[9] The dye solution is slowly injected into the brain tissue through this port.[15]

  • Incubation/Dye Loading: Allow the dye to incorporate into the neuronal membranes. For cultured neurons, a 5-minute incubation has been shown to be effective.[2]

  • Washing: After incubation, wash the preparation with fresh aCSF to remove excess dye.

  • Imaging: Proceed with two-photon imaging. Excite the dye at the red edge of its absorption spectrum (e.g., 1020 nm) to maximize voltage sensitivity and minimize phototoxicity.[7]

Single-Cell Labeling via Electroporation In Vivo

This technique allows for high-resolution voltage imaging from the dendrites of a single neuron.

Materials:

  • This compound dye

  • Ethanol

  • Patch pipette

  • Electroporator

  • Two-photon microscope for targeted electroporation

Procedure:

  • Prepare Dye Solution: Dissolve this compound in ethanol to a final concentration of approximately 3 mM. While this compound is water-soluble, for electroporation, a solution in ethanol has been found to be effective.[9][16]

  • Pipette Filling: Fill a patch pipette with the this compound/ethanol solution.

  • Targeted Electroporation:

    • Under two-photon guidance, approach the soma of the target neuron with the dye-filled pipette.

    • Apply positive pressure to the pipette.

    • Deliver electroporation pulses to transiently permeabilize the cell membrane, allowing the dye to enter the cytoplasm and subsequently incorporate into the membrane.

  • Dye Diffusion: Allow time for the dye to diffuse throughout the neuron, including the dendritic arbor. This can take several minutes to hours.[16]

  • Long-Term Imaging: Labeled neurons can be imaged for an extended period, with stable labeling reported for up to two weeks after a single electroporation.[7][10][17]

  • Imaging Parameters: For imaging dendritic voltage changes, use a two-photon excitation wavelength of around 1020 nm with a laser power of approximately 40-80 mW.[5]

Experimental and Data Analysis Workflows

The following diagrams illustrate typical workflows for in vivo voltage imaging experiments using this compound.

General In Vivo Imaging Workflow

General In Vivo Voltage Imaging Workflow with this compound Prep Animal Preparation (e.g., cranial window implantation) Labeling Neuronal Labeling with this compound (Bulk Loading or Single-Cell Electroporation) Prep->Labeling Imaging Two-Photon Microscopy (Excitation at ~1020 nm) Labeling->Imaging DataAcquisition Data Acquisition (Image Time Series) Imaging->DataAcquisition Stimulation Sensory Stimulation or Behavioral Task (Optional) Stimulation->Imaging Recording Simultaneous Electrophysiology or Calcium Imaging (Optional) Recording->Imaging Analysis Data Analysis (Motion Correction, ΔF/F Calculation) DataAcquisition->Analysis

Caption: A generalized workflow for in vivo voltage imaging experiments using this compound.

Data Analysis Workflow

Data Analysis Workflow for this compound Imaging RawData Raw Image Time Series Data MotionCorrection Movement Correction (for in vivo data) RawData->MotionCorrection ROIs Region of Interest (ROI) Selection (e.g., soma, dendrite) MotionCorrection->ROIs SignalExtraction Fluorescence Signal Extraction (F(t)) from ROIs ROIs->SignalExtraction dFF Calculation of Relative Fluorescence Change (ΔF/F) SignalExtraction->dFF Analysis Further Analysis (e.g., event detection, correlation with behavior) dFF->Analysis

Caption: A typical data analysis pipeline for voltage imaging data acquired with this compound.

Conclusion

This compound is a versatile and high-performance voltage-sensitive dye that offers significant advantages for optical recording of neuronal activity. Its fast response time, linear voltage sensitivity, and photostability under two-photon excitation make it an invaluable tool for neuroscientists and drug development professionals seeking to elucidate the dynamics of neuronal circuits with high spatiotemporal resolution. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a research setting.

References

Unveiling the Potential: An In-depth Technical Guide to the Electrochromic Properties of ANNINE-6plus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochromic properties of ANNINE-6plus, a highly sensitive and versatile voltage-sensitive dye. Designed for professionals in neuroscience, cell biology, and drug development, this document delves into the core mechanisms, experimental protocols, and quantitative data essential for leveraging this powerful tool in advanced research applications.

Core Principles: The Electrochromic Mechanism of this compound

This compound is a fast-response, amphiphilic styryl dye designed to anchor within the cell membrane. Its voltage-sensing capability is rooted in a phenomenon known as the molecular Stark effect, a pure electrochromic mechanism.[1][2] This means that changes in the transmembrane electrical field directly influence the dye's electronic ground and excited states, leading to a shift in its absorption and emission spectra.[3][4]

Unlike other voltage-sensing mechanisms, this process does not involve a change in the dye's molecular conformation or environment. The result is an almost instantaneous response to voltage changes, with a temporal resolution limited primarily by the fluorescence lifetime of the dye, which is approximately 6.2 ± 0.1 nanoseconds.[4][5] This rapid response makes this compound ideal for monitoring fast neuronal signaling events, such as action potentials.

The key to harnessing the electrochromic shift of this compound lies in exciting the dye at the red spectral edge of its absorption spectrum.[6] In this region, a small change in the spectrum induced by a voltage fluctuation results in a large, detectable change in fluorescence intensity. This technique maximizes the voltage sensitivity while minimizing phototoxicity and photobleaching.[6][7]

cluster_membrane Cell Membrane cluster_light Optical Process Dye This compound Emission Emitted Fluorescence Dye->Emission emits Spectral_Shift Spectral Shift (Stark Effect) Dye->Spectral_Shift undergoes E_Field Electric Field (Voltage) E_Field->Dye influences Excitation Excitation Light (Red-shifted λ) Excitation->Dye excites Voltage_Change Membrane Voltage Change Voltage_Change->E_Field alters Intensity_Change Fluorescence Intensity Change Spectral_Shift->Intensity_Change results in cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging Stock Prepare this compound Stock Solution Working Prepare Working Labeling Solution Stock->Working Incubate Incubate Cells with Dye Working->Incubate Wash Wash to Remove Excess Dye Incubate->Wash Mount Mount Sample on Microscope Stage Wash->Mount Excite Excite at Red-Shifted λ (~510 nm or ~1020 nm) Mount->Excite Record Record Fluorescence Intensity Changes Excite->Record Synaptic_Input Synaptic Input (Glutamate, GABA, etc.) Ion_Channels Voltage-gated Ion Channel Activity Synaptic_Input->Ion_Channels modulates Membrane_Potential Membrane Potential (Vm) Change Ion_Channels->Membrane_Potential causes ANNINE This compound Fluorescence Change Membrane_Potential->ANNINE reported by Downstream Downstream Cellular Processes (e.g., Ca2+ influx) Membrane_Potential->Downstream triggers

References

ANNINE-6plus: A Technical Guide to Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the voltage-sensitive dye ANNINE-6plus, a powerful tool for monitoring membrane potential changes in real-time. We will explore its mechanism of action, key performance indicators, detailed experimental protocols for various cellular imaging applications, and its potential in high-throughput screening for drug discovery.

Core Principles of this compound

This compound is a fast-response, membrane-staining dye that exhibits a change in its fluorescence properties in response to alterations in the electrical potential across the cell membrane. It is an electrochromic dye, meaning its absorption and emission spectra are shifted by an external electric field. This property allows for the direct and rapid optical recording of neuronal activity and other dynamic changes in membrane potential.

One of the significant advantages of this compound is its high water solubility compared to its predecessor, ANNINE-6, allowing for staining from an aqueous solution without the need for surfactants or organic solvents.[1][2][3] It binds strongly to lipid membranes and provides a linear fluorescence response to voltage changes.[4] When combined with two-photon microscopy, this compound enables depth-resolved voltage imaging in scattering tissue with minimal phototoxicity and bleaching, making it ideal for in vivo studies.[4][5][6]

Mechanism of Action: The Electrochromic Effect

The voltage sensitivity of this compound is based on the principle of electrochromism, also known as the molecular Stark effect.[1] The dye molecule has a chromophore with a separated positive and negative charge. When the molecule absorbs a photon, an electron is excited to a higher energy state, causing a shift in the charge distribution. The presence of an external electric field, such as the one across a cell membrane, interacts with this charge shift, altering the energy required for the electronic transition. This results in a shift of the absorption and emission spectra of the dye. By exciting the dye at the edge of its absorption spectrum, this spectral shift is converted into a detectable change in fluorescence intensity.

cluster_membrane Cell Membrane cluster_dye This compound cluster_process Optical Detection extracellular Extracellular (Positive) intracellular Intracellular (Negative) Dye_Ground Ground State Dye_Excited Excited State Dye_Ground->Dye_Excited Electric Field Interaction Emission Fluorescence Emission Dye_Excited->Emission Emission Excitation Photon Excitation Excitation->Dye_Ground Absorption Detection Intensity Change (ΔF/F) Emission->Detection Measurement

Mechanism of this compound Voltage Sensing.

Quantitative Performance Metrics

The performance of this compound has been characterized across various studies, highlighting its suitability for demanding cellular imaging applications. The following table summarizes its key quantitative properties.

ParameterValueSource(s)
Voltage Sensitivity ~0.5%/mV (~10-30% per 100 mV)[4]
Temporal Resolution Nanosecond range[4]
Fluorescence Lifetime 6.2 ± 0.1 ns[7]
Response Linearity Linear across the full physiological range[4]
Excitation (1-photon) ~510 nm (red edge)[7]
Excitation (2-photon) ~1020 nm (red edge)[7]
Emission Maximum ~565 nm[7]
Stokes Shift ~145 nm[7]
Solubility in Water ~1 mM[1][2]
Phototoxicity Negligible with red-edge excitation[4][5]
Bleaching Negligible with red-edge excitation[5]
In Vivo Stability Stable for up to 2 weeks after electroporation[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for common experimental preparations.

General Experimental Workflow

The general workflow for a cellular imaging experiment with this compound involves several key stages, from initial cell preparation and dye loading to image acquisition and data analysis.

cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis Cell_Culture Cell Preparation (e.g., Cultured Neurons) Dye_Solution Prepare this compound Staining Solution Staining Incubate Cells with This compound Dye_Solution->Staining Wash Wash to Remove Excess Dye Staining->Wash Microscopy Mount on Microscope (e.g., Two-Photon) Wash->Microscopy Excitation Excite at Red-Edge (~1020 nm for 2P) Microscopy->Excitation Acquisition Image Acquisition (Line-scan or Frame-scan) Excitation->Acquisition ROI Define Regions of Interest (ROIs) Acquisition->ROI Fluorescence Measure Fluorescence Intensity (F) ROI->Fluorescence dF_F Calculate ΔF/F Fluorescence->dF_F Calibration Calibrate to Voltage (if required) dF_F->Calibration

General Experimental Workflow for this compound Imaging.
Protocol 1: Staining and Imaging of Cultured Neurons

This protocol is adapted from methodologies for labeling cultured hippocampal neurons.[8]

Materials:

  • This compound

  • Extracellular solution (e.g., Hanks' Balanced Salt Solution)

  • Cultured neurons on coverslips

  • Confocal or two-photon microscope

Procedure:

  • Prepare Staining Solution: Dissolve this compound in the extracellular solution to a final concentration of 10-15 µM.

  • Staining: Replace the culture medium with the this compound staining solution. Incubate for 5 minutes at room temperature.

  • Washing: Gently wash the cells three times with fresh extracellular solution to remove unbound dye.

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • For morphological imaging, excite at a wavelength away from the red-edge, for example, 458 nm, using low laser power.

    • For voltage imaging, use a two-photon microscope with an excitation wavelength of approximately 1020 nm.

    • Acquire images using a line-scan or fast frame-scan mode to capture rapid voltage transients.

  • Data Analysis:

    • Select regions of interest (ROIs) along the neuronal membrane.

    • Measure the fluorescence intensity over time for each ROI.

    • Calculate the relative change in fluorescence (ΔF/F) to represent voltage changes.

Protocol 2: In Vivo Imaging in Awake Mice

This protocol provides a general overview for single-neuron labeling and imaging in awake, head-fixed mice.[4][9]

Materials:

  • This compound

  • Internal solution for electroporation

  • Two-photon microscope with a Ti:sapphire laser

  • Stereotaxic apparatus for surgery

  • Head-plate for fixation

Procedure:

  • Surgical Preparation:

    • Anesthetize the mouse and perform a craniotomy over the brain region of interest.

    • Attach a head-plate to the skull for head fixation during imaging.

  • Single-Cell Electroporation:

    • Prepare a patch pipette with an internal solution containing this compound.

    • Under two-photon guidance, approach a target neuron and apply brief voltage pulses to electroporate the dye into the cell.

  • Imaging:

    • Allow the dye to diffuse throughout the neuron (typically 15-30 minutes).

    • Position the head-fixed awake mouse under the two-photon microscope.

    • Set the excitation wavelength to ~1020 nm.

    • Perform line-scans across dendrites or other structures of interest to record voltage signals with high temporal resolution.

  • Data Analysis:

    • Correct for any motion artifacts.

    • Analyze the ΔF/F from the line-scan data to correlate optical signals with neuronal activity, which can be simultaneously recorded electrically.

Applications in Drug Development and High-Throughput Screening

The fast response and high sensitivity of this compound make it a promising candidate for high-throughput screening (HTS) of compounds that modulate ion channel activity.[2][10][11][12] Ion channels are a major class of drug targets, and fluorescence-based assays are a key technology in HTS campaigns.[2][10]

A typical HTS workflow using this compound would involve a multi-well plate format where cells expressing the ion channel of interest are stained with the dye. Changes in fluorescence upon addition of test compounds would indicate modulation of the channel's activity.

cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Hit Identification Cell_Plating Plate Cells Expressing Target Ion Channel in Multi-Well Plate Dye_Loading Load Cells with This compound Cell_Plating->Dye_Loading Compound_Addition Add Compound Library (One compound per well) Dye_Loading->Compound_Addition Stimulation Apply Depolarizing or Hyperpolarizing Stimulus Compound_Addition->Stimulation Imaging Rapid Fluorescence Imaging (Plate Reader) Stimulation->Imaging Data_Extraction Quantify Fluorescence Change per Well Imaging->Data_Extraction Hit_Selection Identify Wells with Significant Signal Change (Hits) Data_Extraction->Hit_Selection Confirmation Hit Confirmation and Dose-Response Analysis Hit_Selection->Confirmation

Workflow for an this compound Based HTS Assay.

This approach allows for the rapid screening of large compound libraries to identify potential drugs that act on specific ion channels, accelerating the early stages of drug discovery.

References

Methodological & Application

Application Notes and Protocols for Staining Cultured Neurons with ANNINE-6plus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANNINE-6plus is a highly sensitive, water-soluble voltage-sensitive dye designed for the optical recording of neuronal activity. Its unique electrochromic properties allow for the precise and rapid detection of membrane potential changes in excitable cells. As a derivative of ANNINE-6, this compound features two positive charges, which significantly enhances its water solubility to approximately 1 mM.[1] This key characteristic allows for the direct application of the dye to cultured neurons from an aqueous solution, eliminating the need for organic solvents or surfactants that can be detrimental to cell health.[1][2]

The mechanism of action for this compound is based on a pure molecular Stark effect.[1][2] Changes in the transmembrane electrical field cause a shift in the dye's electronic structure, leading to a corresponding shift in its absorption and emission spectra.[1] This results in a linear and rapid response to voltage changes, with a fluorescence lifetime of approximately 6.2 nanoseconds.[3] When excited at the red edge of its absorption spectrum, this compound exhibits minimal phototoxicity and bleaching, making it ideal for long-term imaging experiments.[4] These properties, combined with its high sensitivity, make this compound a powerful tool for investigating neuronal signaling, synaptic plasticity, and for high-throughput screening in drug discovery.

Key Features of this compound

  • High Water Solubility: Can be dissolved directly in aqueous solutions for easy application to cultured cells.[1]

  • High Sensitivity: Detects subtle changes in membrane potential with a significant fluorescence response.

  • Fast Response Time: Capable of tracking rapid neuronal signaling events.[3]

  • Linear Voltage Response: Ensures accurate representation of membrane potential dynamics.

  • Low Phototoxicity: Minimizes cell damage during imaging, enabling long-term studies.[4]

  • Compatibility with Two-Photon Microscopy: Allows for deep-tissue imaging and reduced scattering.[3][4]

Quantitative Data

The performance of this compound has been characterized across various imaging modalities. The following tables summarize key quantitative data for researchers to easily compare and select the appropriate imaging parameters.

Table 1: Spectral Properties and Performance of this compound

PropertyValueReference
Excitation Maximum (in membrane)~420 nm[3]
Emission Maximum (in membrane)~565 nm[3]
Stokes Shift~145 nm[3]
Fluorescence Lifetime6.2 ± 0.1 ns[3]
Sensitivity (ΔF/F per 100 mV)~30% (one-photon)[5]
>50% (two-photon)[5]
Sensitivity (%/mV)0.5%/mV

Table 2: Recommended Imaging Parameters

Imaging ModalityRecommended Excitation WavelengthRecommended Emission Range
One-Photon Confocal/Epifluorescence488 nm or 510 nm560 - 660 nm
Two-Photon Microscopy1020 nm or 1060 nm560 - 660 nm

Experimental Protocols

This section provides a detailed methodology for staining cultured neurons with this compound.

Materials
  • This compound dye

  • High-purity water (e.g., Milli-Q) or DMSO for stock solution

  • Extracellular solution (e.g., Tyrode's solution, HEPES-buffered saline) appropriate for the cultured neurons

  • Cultured neurons on coverslips or in imaging plates

  • Pipettes and sterile tips

  • Fluorescence microscope (confocal, epifluorescence, or two-photon)

Stock Solution Preparation
  • Prepare a 1 mM stock solution of this compound by dissolving the dye in high-purity water.[1]

  • Alternatively, a stock solution can be prepared in DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

Staining Protocol for Cultured Hippocampal Neurons

This protocol is adapted from a study on dissociated hippocampal neurons.

  • Prepare Staining Solution: Dilute the this compound stock solution in the desired extracellular solution to a final concentration of 14 µM.

  • Cell Culture Preparation: Ensure your cultured neurons are healthy and at the desired stage of development. The protocol has been successfully applied to neurons cultured on poly-lysine coated coverslips.

  • Incubation: Aspirate the culture medium from the neurons and replace it with the 14 µM this compound staining solution. Incubate the cells for 5 minutes at room temperature, protected from light.

  • Washing: After incubation, gently aspirate the staining solution and wash the neurons with fresh extracellular solution for 10 minutes to remove any unbound dye.

  • Imaging: The stained neurons are now ready for imaging. Mount the coverslip onto the microscope stage and proceed with image acquisition using the appropriate parameters for your setup (see Table 2).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound staining protocol for cultured neurons.

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Prepare 1 mM This compound Stock C Dilute Stock to 14 µM in Extracellular Solution A->C B Culture Neurons on Coverslips D Incubate Neurons (5 min, RT) B->D C->D E Wash with Extracellular Solution (10 min) D->E F Mount Coverslip E->F G Image with Fluorescence Microscope F->G

Caption: A flowchart of the this compound staining protocol.

Signaling Pathway: Electrochromic Mechanism

The voltage-sensing mechanism of this compound is based on the electrochromic effect, where the dye's fluorescence properties are directly altered by the electric field across the neuronal membrane.

electrochromic_mechanism cluster_membrane Neuronal Membrane This compound This compound Fluorescence Emission Fluorescence Emission This compound->Fluorescence Emission Emission Spectral Shift Spectral Shift This compound->Spectral Shift Resting Potential Resting Potential Resting Potential->this compound Electric Field (Ground State) Depolarization Depolarization Depolarization->this compound Altered Electric Field (Excited State) Excitation Light Excitation Light Excitation Light->this compound Excitation Fluorescence Intensity Change Fluorescence Intensity Change Spectral Shift->Fluorescence Intensity Change

Caption: The electrochromic mechanism of this compound.

Troubleshooting

Successful staining with this compound depends on healthy cell cultures and proper handling of the dye. Here are some common issues and their potential solutions.

IssuePossible CauseSuggested Solution
No or Weak Staining Dye concentration is too low. Increase the concentration of this compound in the staining solution. A titration may be necessary to find the optimal concentration for your specific cell type.
Incubation time is too short. Increase the incubation time. However, be mindful that prolonged incubation could lead to increased background signal.
Improper dye storage. Ensure the this compound stock solution has been stored correctly at -20°C and protected from light.
High Background Fluorescence Inadequate washing. Increase the duration and/or number of washes after incubation to ensure all unbound dye is removed.
Dye concentration is too high. Reduce the concentration of this compound in the staining solution.
Cell culture is unhealthy. Ensure that the cultured neurons are healthy and not compromised, as this can lead to non-specific dye uptake.
Phototoxicity or Photobleaching Excessive illumination intensity. Reduce the laser power or illumination intensity during imaging.
Prolonged exposure to excitation light. Minimize the exposure time during image acquisition. Use an appropriate antifade mounting medium if possible for fixed-cell imaging, although this compound is primarily for live-cell imaging.
Excitation wavelength is not optimal. Ensure you are exciting at the red edge of the dye's absorption spectrum to minimize phototoxicity.[4]
Inconsistent Staining Uneven application of staining solution. Ensure the entire surface of the cultured neurons is evenly covered with the staining solution.
Variability in cell density or health. Ensure consistent cell plating and culture conditions to achieve uniform staining across different coverslips or wells.

References

Application Notes and Protocols for In Vivo Voltage Imaging in Mice Using ANNINE-6plus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the voltage-sensitive dye ANNINE-6plus for in vivo voltage imaging in mice using two-photon microscopy. This document outlines the properties of this compound, detailed experimental protocols for dye delivery, imaging parameters, data analysis, and troubleshooting.

Introduction to this compound for In Vivo Voltage Imaging

This compound is a synthetic, water-soluble, electrochromic voltage-sensitive dye designed for robust and sensitive optical recording of neuronal membrane potential.[1] Its properties make it particularly well-suited for in vivo two-photon voltage imaging in the brains of living mice, offering several advantages over other imaging modalities like calcium imaging.[2]

Key Advantages of this compound:

  • High Temporal Resolution: this compound exhibits a response time on the order of nanoseconds, allowing for the detection of rapid neuronal events such as action potentials and subthreshold dynamics with high fidelity.[3][4]

  • Linear Voltage Response: The fluorescence change of this compound is linearly proportional to changes in membrane potential, simplifying data interpretation and quantification.[3][4][5]

  • High Sensitivity: When used with two-photon excitation at the red edge of its absorption spectrum, this compound provides a significant fluorescence change per millivolt of membrane potential change.[4]

  • Low Phototoxicity and Photobleaching: Excitation at longer wavelengths (around 1020 nm) minimizes phototoxic effects and photobleaching, enabling long-term and repeated imaging sessions from the same neurons.[2][3][5]

  • Suitability for In Vivo Applications: Its water solubility facilitates its use in aqueous solutions for in vivo loading, and it can be applied either through bulk loading to stain a population of cells or via single-cell electroporation for targeted labeling.[3][4][6]

  • Compatibility with Other Imaging Modalities: The spectral properties of this compound allow for simultaneous imaging with green fluorescent indicators like GCaMP for combined voltage and calcium imaging.[2]

Properties and Performance of this compound

The following tables summarize the key properties and performance characteristics of this compound for in vivo voltage imaging.

Table 1: Optical and Chemical Properties of this compound

PropertyValueReference
Mechanism of Action Electrochromic (Stark effect)[6]
Solubility High in water (approx. 1 mM) and ethanol[1]
Two-Photon Excitation Peak ~1020 nm (for optimal sensitivity)[3][7]
One-Photon Excitation Maximum ~420 nm[3]
Emission Maximum ~565 nm[3]
Stokes Shift ~145 nm[3]

Table 2: Performance Characteristics of this compound in In Vivo Imaging

ParameterTypical Value/RangeReference
Voltage Sensitivity ~ -0.45% ΔF/F at 1020 nm excitation[7]
Temporal Resolution Nanoseconds (fluorescence lifetime ~6.2 ns)[3]
Linearity Linear over the physiological voltage range[3]
Signal-to-Noise Ratio (SNR) Dependent on labeling method and imaging parameters
Photostability High, with negligible bleaching under optimal two-photon excitation[3][5]
In Vivo Stability Stable for at least 2 weeks after single-cell electroporation[4]

Experimental Workflows

Visualizing the experimental process is crucial for successful implementation. The following diagrams illustrate the key workflows for in vivo voltage imaging with this compound.

experimental_workflow cluster_prep Animal Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis animal_prep Anesthetize Mouse & Implant Cranial Window bulk_loading Bulk Loading animal_prep->bulk_loading Population Imaging single_cell Single-Cell Electroporation animal_prep->single_cell Targeted Imaging two_photon Two-Photon Microscopy bulk_loading->two_photon single_cell->two_photon data_analysis Image Processing & Signal Extraction two_photon->data_analysis

Figure 1. Overall experimental workflow for in vivo voltage imaging with this compound.

Detailed Experimental Protocols

Animal Preparation: Cranial Window Implantation

A chronic cranial window is essential for optical access to the brain.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Surgical tools (scalpel, forceps, dental drill)

  • Circular cover glass (e.g., 3-5 mm diameter)

  • Cyanoacrylate glue and dental cement

  • Artificial cerebrospinal fluid (ACSF)

Procedure:

  • Anesthetize the mouse and mount it in a stereotaxic frame.

  • Remove the scalp over the desired brain region (e.g., somatosensory cortex).

  • Using a dental drill, create a circular craniotomy of the same diameter as the cover glass.

  • Carefully remove the bone flap, leaving the dura mater intact.

  • Place the cover glass over the exposed dura and secure it with cyanoacrylate glue.

  • Build a head-post and a well around the window using dental cement for head fixation during imaging.

  • Allow the animal to recover for at least one week before dye loading and imaging.

Dye Loading Method 1: In Vivo Bulk Loading

This method is suitable for imaging voltage dynamics from a population of neurons and glial cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Pluronic F-127

  • ACSF

  • Micropipette puller

  • Glass micropipettes

  • Picospritzer or other microinjection system

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM. A small amount of Pluronic F-127 (e.g., 20% w/v in DMSO) can be added to the stock solution to aid in dye solubilization and tissue penetration.

  • Prepare Loading Solution: Dilute the stock solution in ACSF to a final concentration of 0.1-1 mM.

  • Dye Application:

    • Anesthetize the mouse with the cranial window and fix its head under the two-photon microscope.

    • Carefully make a small durotomy over a region of interest, avoiding large blood vessels.

    • Using a glass micropipette connected to a picospritzer, slowly inject a small volume (e.g., 1-2 µL) of the loading solution into the brain parenchyma at the desired depth.

    • Alternatively, the loading solution can be carefully applied to the surface of the dura mater and allowed to diffuse.

  • Incubation: Allow the dye to incubate and label the cells for 30-60 minutes before imaging.

Dye Loading Method 2: Single-Cell Electroporation

This method allows for targeted labeling of individual neurons for high-resolution imaging of subcellular voltage dynamics.

Materials:

  • This compound

  • Ethanol (pure)

  • Internal solution (see below)

  • Patch-clamp amplifier with electroporation capabilities

  • Micromanipulator

  • Glass micropipettes (4-8 MΩ)

Internal Solution Example:

  • 135 mM K-gluconate

  • 10 mM HEPES

  • 10 mM Na2-phosphocreatine

  • 4 mM KCl

  • 4 mM Mg-ATP

  • 0.3 mM Na3-GTP

  • Adjust pH to 7.2 with KOH and osmolarity to ~295 mOsm.

Procedure:

  • Prepare Pipette Solution: Dissolve this compound in pure ethanol to a concentration of 3 mM.[8] Backfill a glass micropipette with a small volume of this solution, then fill the rest of the pipette with the internal solution.

  • Target a Neuron:

    • Anesthetize the mouse and fix its head under the two-photon microscope.

    • Carefully insert the micropipette through the dura mater and into the brain.

    • Under two-photon guidance, approach the soma of a target neuron.

  • Electroporation:

    • Gently touch the cell membrane with the pipette tip to form a loose seal.

    • Apply a train of voltage pulses (e.g., -10 to -15 V, 0.5-1 ms duration, at 50-100 Hz for 0.5-1 s). The optimal parameters may need to be determined empirically.

    • Successful electroporation is indicated by the rapid filling of the neuron with the dye.

  • Diffusion: Allow the dye to diffuse throughout the neuron for at least 30 minutes before imaging. The dye can remain in the neuron for up to two weeks, allowing for chronic imaging.[4]

Two-Photon Imaging Parameters

Optimal imaging parameters are crucial for maximizing signal-to-noise while minimizing phototoxicity.

Table 3: Recommended Two-Photon Imaging Settings for this compound

ParameterRecommended SettingRationale
Excitation Wavelength 1020 nmMaximizes voltage sensitivity and minimizes phototoxicity.[3][7]
Laser Power As low as possible to obtain a sufficient signal (<50 mW at the objective)Minimizes phototoxicity and photobleaching.
Objective High numerical aperture (NA) water-immersion objective (e.g., 25x, NA > 1.0)Efficiently collects fluorescence emission.
Scanning Mode Line scan or fast frame scanHigh temporal resolution for capturing rapid voltage changes.
Dwell Time As short as possible while maintaining adequate signalIncreases temporal resolution.
Emission Filter Bandpass filter centered around 565 nm (e.g., 525-610 nm)Collects the peak of this compound emission.

Data Analysis Workflow

The following diagram and protocol outline the steps for analyzing in vivo voltage imaging data obtained with this compound.

data_analysis_workflow raw_data Raw Image Series motion_correction Motion Correction raw_data->motion_correction roi_selection Region of Interest (ROI) Selection/Segmentation motion_correction->roi_selection trace_extraction Fluorescence Trace Extraction roi_selection->trace_extraction background_subtraction Background Subtraction trace_extraction->background_subtraction df_f_calculation ΔF/F Calculation background_subtraction->df_f_calculation analysis Spike Detection & Subthreshold Analysis df_f_calculation->analysis

Figure 2. Data analysis pipeline for this compound voltage imaging data.

Protocol:

  • Motion Correction: In vivo imaging data is often corrupted by motion artifacts from animal breathing and movement. Use a suitable motion correction algorithm (e.g., rigid or non-rigid registration) to align all frames in the image series.

  • Region of Interest (ROI) Selection/Segmentation:

    • For bulk loading data, manually draw ROIs around individual cell bodies or neuropil regions.

    • For single-cell data, ROIs can be drawn around the soma, dendrites, or even dendritic spines.

    • Automated segmentation algorithms can also be used to identify active cells.

  • Fluorescence Trace Extraction: For each ROI, calculate the average pixel intensity for each frame to generate a raw fluorescence trace (F(t)).

  • Background Subtraction: Select a background ROI in a region devoid of labeled structures and subtract its average fluorescence from the cellular ROI traces to reduce noise.

  • ΔF/F Calculation: Calculate the relative change in fluorescence (ΔF/F) for each trace using the formula: ΔF/F = (F(t) - F₀) / F₀, where F₀ is the baseline fluorescence. F₀ can be calculated as the mean or median fluorescence over a period of no activity.

  • Spike Detection and Subthreshold Analysis: Use appropriate algorithms to detect action potentials (spikes) and analyze subthreshold membrane potential fluctuations from the ΔF/F traces.

Troubleshooting

Table 4: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Low Signal-to-Noise Ratio (SNR) - Insufficient dye loading- Low laser power- Suboptimal imaging depth- Photodetector noise- Increase dye concentration or incubation time (bulk loading).- Optimize electroporation parameters.- Gradually increase laser power, while monitoring for signs of photodamage.- Image at shallower depths if possible.- Use a high-sensitivity photodetector (e.g., GaAsP PMT).
Phototoxicity/Photodamage - Excessive laser power- Prolonged imaging at a single location- Reduce laser power to the minimum required for a usable signal.- Use a longer excitation wavelength (e.g., 1020 nm).- Minimize the duration of continuous imaging.
Motion Artifacts - Animal movement (breathing, whisking, etc.)- Ensure stable head fixation.- Use motion correction algorithms during data analysis.- For awake animals, habituate them to the imaging setup.
No or Weak Labeling (Single-Cell Electroporation) - Clogged pipette tip- Inadequate electroporation parameters- Poor cell health- Use filtered internal solution and apply positive pressure when advancing the pipette.- Empirically optimize voltage, duration, and number of pulses.- Ensure the surgical preparation is healthy.
Widespread, Non-specific Staining (Bulk Loading) - Excessive injection volume or pressure- Reduce the volume and speed of the dye injection.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to perform high-quality in vivo voltage imaging in mice, enabling the investigation of neural dynamics with unprecedented temporal resolution.

References

Application Notes and Protocols for Action Potential Imaging in Cardiomyocytes using ANNINE-6plus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANNINE-6plus is a highly sensitive, water-soluble, and fast-responding voltage-sensitive dye ideal for imaging action potentials in excitable cells, including cardiomyocytes.[1][2][3][4] Its mechanism is based on the molecular Stark effect, where changes in the membrane potential cause a shift in the dye's excitation and emission spectra, leading to a change in fluorescence intensity.[1][3][4] This property allows for the direct, non-invasive optical recording of transmembrane voltage changes with high temporal and spatial resolution.[2] this compound offers significant advantages for cardiomyocyte research, including its high signal-to-noise ratio, linear response to voltage changes, and suitability for two-photon microscopy, enabling deep-tissue imaging.[5] These application notes provide detailed protocols for the use of this compound in imaging action potentials in isolated adult cardiomyocytes.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound relevant to action potential imaging in cardiomyocytes.

PropertyValueSource
Voltage Sensitivity 0.29 ± 0.01 %/mV[2]
Fluorescence Lifetime 6.2 ± 0.1 ns[6]
Solubility in Water ~1 mM[7]
Excitation Maximum (in membrane) ~420 nm[6][8]
Emission Maximum (in membrane) ~565 nm[6][8]
Stokes Shift ~145 nm[6][8]
Temporal Resolution Nanosecond range (limited by imaging hardware)[5][6][8]

Signaling Pathway: Cardiomyocyte Action Potential

The cardiomyocyte action potential is a complex interplay of ion channels that orchestrates the contraction of the heart muscle. The following diagram illustrates the key phases of the ventricular cardiomyocyte action potential and the primary ion channels involved.

CardiomyocyteActionPotential phase4 Phase 4 Resting Potential (~-90mV) phase0 Phase 0 Rapid Depolarization phase4->phase0 Stimulus phase1 Phase 1 Early Repolarization phase0->phase1 phase2 Phase 2 Plateau phase1->phase2 phase3 Phase 3 Rapid Repolarization phase2->phase3 phase3->phase4 Na_in Na+ Influx (Voltage-gated Na+ channels) Na_in->phase0 K_out1 K+ Efflux (Transient outward K+ channels) K_out1->phase1 Ca_in Ca2+ Influx (L-type Ca2+ channels) Ca_in->phase2 K_out2 K+ Efflux (Delayed rectifier K+ channels) K_out2->phase3 K_in K+ Inward Rectifier K_in->phase4 ExperimentalWorkflow isolate 1. Isolate Cardiomyocytes (Langendorff Perfusion) stain 2. Stain with this compound (5 µg/ml for 5 min) isolate->stain image 3. Image Action Potentials (Two-Photon Microscopy) stain->image analyze 4. Analyze Data (ΔF/F, APD) image->analyze result Results (Action Potential Waveforms) analyze->result

References

Application Notes and Protocols for ANNINE-6plus in Brain Slices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANNINE-6plus is a fast-response, water-soluble voltage-sensitive dye (VSD) that is ideal for monitoring neuronal activity in brain slices with high temporal and spatial resolution.[1][2] As a pure electrochromic dye, its fluorescence intensity changes linearly with variations in membrane potential, offering a direct optical readout of electrical signaling.[1] This characteristic, combined with its high sensitivity and photostability when used with two-photon microscopy, makes this compound a powerful tool for studying sub- and suprathreshold neuronal events, action potentials, and synaptic transmission in the context of neural circuits.[2][3]

The mechanism of voltage sensitivity in this compound relies on an electrochromic shift. The dye molecule intercalates into the neuronal membrane, and changes in the electric field across the membrane cause a shift in the dye's absorption and emission spectra. By exciting the dye at the red edge of its absorption spectrum, these spectral shifts are converted into detectable changes in fluorescence intensity.[1]

These application notes provide a comprehensive, step-by-step guide for the successful application of this compound in acute brain slices using two-photon microscopy.

Data Presentation

Table 1: Reagents and Solutions
Reagent/SolutionComponentConcentrationPurpose
This compound Stock Solution This compound1-5 mMConcentrated dye solution for dilution in ACSF.
Dimethyl sulfoxide (DMSO) or Ethanol-Solvent for the dye.
Artificial Cerebrospinal Fluid (ACSF) NaCl125 mMMaintains osmotic balance and provides essential ions.
KCl2.5 mM
NaH₂PO₄1.25 mM
MgCl₂1 mM
NaHCO₃25 mMBuffering agent.
CaCl₂2 mM
Glucose25 mMEnergy source.
Staining Solution This compound10-20 µMWorking concentration for staining brain slices.
ACSF-Vehicle for the dye.
Table 2: Experimental Parameters
ParameterValueNotes
Brain Slice Thickness 200-400 µmThicker slices may require longer incubation times.
Incubation Temperature 32-35 °CPromotes dye penetration.
Incubation Time 10-20 minutesOptimize for specific brain region and slice thickness.
Two-Photon Excitation Wavelength 1020-1040 nmExcitation at the red spectral edge maximizes voltage sensitivity and minimizes phototoxicity.
Emission Filter 540 nm long-passCollects the emitted fluorescence.
Imaging Depth 50-200 µmDependent on tissue clarity and microscope capabilities.
Temporal Resolution < 1 msAchievable with line-scan or random-access scanning modes.

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolve this compound powder in high-quality, anhydrous DMSO or ethanol to a final concentration of 1-5 mM.

  • Vortex thoroughly to ensure the dye is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Acute Brain Slice Preparation
  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) sucrose-based or NMDG-based slicing solution to improve tissue viability.

  • Rapidly dissect the brain and prepare 200-400 µm thick slices in ice-cold, oxygenated slicing solution using a vibratome.

  • Transfer the slices to a holding chamber containing ACSF oxygenated with 95% O₂ / 5% CO₂. Allow slices to recover for at least 1 hour at room temperature (20-25 °C) before staining.

Staining Brain Slices with this compound
  • Prepare the staining solution by diluting the this compound stock solution into oxygenated ACSF to a final working concentration of 10-20 µM.

  • Transfer the recovered brain slices to a small incubation chamber containing the staining solution.

  • Incubate the slices for 10-20 minutes at 32-35 °C. Ensure continuous oxygenation during incubation.

  • After incubation, transfer the stained slices back to the holding chamber with fresh, oxygenated ACSF for at least 30 minutes to allow for de-staining of unbound dye.

Two-Photon Imaging of this compound Fluorescence
  • Transfer a stained brain slice to the recording chamber of the two-photon microscope and continuously perfuse with oxygenated ACSF at a rate of 2-4 mL/min at a physiological temperature (32-35 °C).

  • Locate the region of interest (e.g., hippocampus, cortex) using a low-magnification objective.

  • Switch to a high-magnification water-immersion objective (e.g., 20x or 40x).

  • Set the two-photon excitation wavelength to 1020-1040 nm.

  • Use a 540 nm long-pass emission filter to collect the fluorescence signal.

  • Adjust the laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.

  • Acquire images or line scans to record fluorescence changes associated with neuronal activity. For fast events like action potentials, line-scan mode is recommended.

Data Analysis
  • Correct for any motion artifacts in the recorded image series.

  • Apply spatial and/or temporal filtering to reduce noise.

  • Calculate the relative fluorescence change (ΔF/F) for each time point, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence. The formula is: ΔF/F = (F - F₀) / F₀.

Mandatory Visualization

G cluster_prep Slice Preparation cluster_stain Dye Loading cluster_image Two-Photon Imaging cluster_analysis Data Analysis p1 Anesthetize & Perfuse Animal p2 Dissect Brain p1->p2 p3 Prepare 200-400 µm Slices p2->p3 p4 Recover Slices in ACSF (1 hr) p3->p4 s1 Prepare 10-20 µM this compound in ACSF p4->s1 s2 Incubate Slices (10-20 min, 32-35°C) s1->s2 s3 Wash in ACSF (30 min) s2->s3 i1 Transfer Slice to Microscope s3->i1 i2 Set Excitation: 1020-1040 nm i1->i2 i3 Set Emission: >540 nm i2->i3 i4 Acquire Time-Series or Line Scans i3->i4 a1 Motion Correction i4->a1 a2 Noise Reduction a1->a2 a3 Calculate ΔF/F a2->a3

Caption: Experimental workflow for this compound application in brain slices.

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_process Voltage Sensing Mechanism e_space i_space dye This compound potential Membrane Potential Change (e.g., Depolarization) field Altered Electric Field potential->field shift Spectral Shift in Dye field->shift intensity Change in Fluorescence Intensity shift->intensity

Caption: Mechanism of this compound voltage sensing in the neuronal membrane.

References

Application Notes and Protocols for Neuronal Staining with ANNINE-6plus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANNINE-6plus is a water-soluble, voltage-sensitive hemicyanine dye designed for the optical measurement of transmembrane voltage changes in excitable cells, including neurons. Its fast response time and high sensitivity make it a powerful tool for investigating neuronal activity, from single action potentials to subthreshold synaptic events. A key advantage of this compound is its high solubility in aqueous solutions (around 1 mM), allowing for the staining of cells and tissues without the need for organic solvents or surfactants, which can be detrimental to delicate preparations.[1] This document provides detailed application notes and protocols for the optimal use of this compound in various neuronal preparations.

The voltage-sensing mechanism of this compound is based on a pure electrochromic effect, also known as the molecular Stark effect.[1] This means that changes in the electric field across the cell membrane directly influence the dye's electron orbitals, leading to a linear and rapid shift in its absorption and emission spectra. This direct modulation of the dye's spectral properties by the membrane potential ensures a high temporal resolution, limited primarily by the fluorescence lifetime of the dye (approximately 6.2 ns).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in neuronal staining and imaging.

Table 1: this compound Concentration for Neuronal Staining
Preparation TypeRecommended ConcentrationStaining TimeNotes
Cultured Hippocampal Neurons14 µM5 minutesFollowed by a 10-minute wash.
HEK293 Cells & Giant Lipid Vesicles5 µg/mLNot specifiedUsed for initial characterization.
Single Neuron (in vivo)3 mM in ethanolDuring electroporationFor intracellular loading via a patch pipette.[2][3][4]
Table 2: Stock Solution and Storage
ParameterValue
Stock Solution Concentration700 µM in pure water
Storage Temperature (Stock)-30°C
Storage (Powder)-20°C for long term (months to years)
Table 3: Imaging Parameters for this compound
Imaging ModalityExcitation WavelengthEmission DetectionLaser Power
One-Photon Confocal~458 nm - 510 nmRed end of the emission spectrumLow power (~15 µW at the sample) is recommended to minimize phototoxicity.
Two-Photon Microscopy~1020 nmRed end of the emission spectrum40 - 80 mW for dendritic imaging in vivo.[2]
Table 4: Voltage Sensitivity of this compound
Excitation MethodFractional Fluorescence Change (ΔF/F) per 100 mV
Single-Photon Excitation~30%
Two-Photon Excitation>50%

Mechanism of Action: The Molecular Stark Effect

The voltage sensitivity of this compound arises from the molecular Stark effect, a phenomenon where an external electric field perturbs the energy levels of a molecule. In the context of a neuron, the electric field is the transmembrane potential. The this compound chromophore inserts into the neuronal membrane in a specific orientation. Changes in the membrane potential alter the local electric field experienced by the dye, causing a shift in its absorption and emission spectra. This spectral shift is then detected as a change in fluorescence intensity when exciting at the edge of the absorption spectrum.

cluster_membrane Neuronal Membrane cluster_detection Optical Detection Membrane_Potential Change in Membrane Potential Electric_Field Alteration of Local Electric Field Membrane_Potential->Electric_Field Induces ANNINE_6plus This compound Chromophore Electric_Field->ANNINE_6plus Perturbs Spectral_Shift Shift in Absorption & Emission Spectra ANNINE_6plus->Spectral_Shift Results in Fluorescence_Change Change in Fluorescence Intensity Spectral_Shift->Fluorescence_Change Detected as

Caption: Mechanism of this compound voltage sensing.

Experimental Protocols

Protocol 1: Staining of Cultured Neurons

This protocol is optimized for staining cultured hippocampal neurons.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q)

  • Standard extracellular solution (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Coverslips with cultured neurons

Procedure:

  • Prepare a 700 µM stock solution of this compound:

    • Dissolve the appropriate amount of this compound powder in high-purity water.

    • Aliquot and store at -30°C. Avoid repeated freeze-thaw cycles.

  • Prepare the 14 µM staining solution:

    • On the day of the experiment, dilute the 700 µM stock solution in standard extracellular solution to a final concentration of 14 µM.

  • Staining:

    • Remove the culture medium from the coverslip with neurons.

    • Gently add the 14 µM this compound staining solution to cover the cells.

    • Incubate for 5 minutes at room temperature.

  • Washing:

    • Carefully remove the staining solution.

    • Wash the coverslip with fresh standard extracellular solution for 10 minutes. This can be done by replacing the solution 2-3 times during this period.

  • Imaging:

    • The coverslip is now ready for imaging.

    • For confocal microscopy, use an excitation wavelength of approximately 458 nm and keep the laser power low (~15 µW at the sample) to minimize phototoxicity.

    • For two-photon microscopy, use an excitation wavelength of around 1020 nm.

Protocol 2: Staining of Acute Brain Slices (Suggested Protocol)

Materials:

  • This compound stock solution (700 µM in water)

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂

  • Vibratome or tissue chopper

  • Incubation chamber for slices

Procedure:

  • Prepare Acute Brain Slices:

    • Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.

    • Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 30 minutes before staining.

  • Prepare Staining Solution:

    • Dilute the this compound stock solution in oxygenated aCSF to a final concentration in the range of 5-20 µM. The optimal concentration will need to be determined empirically.

  • Staining:

    • Transfer the recovered brain slices to the this compound staining solution.

    • Incubate for 15-30 minutes at room temperature, ensuring continuous oxygenation. The optimal incubation time will need to be determined.

  • Washing:

    • Transfer the stained slices to fresh, oxygenated aCSF and wash for 15-30 minutes to remove excess dye.

  • Imaging:

    • Transfer a slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF.

    • Use appropriate excitation and emission settings for one-photon or two-photon microscopy as detailed in Table 3.

Protocol 3: Single-Neuron Staining in vivo via Electroporation

This protocol is for labeling individual neurons in a living animal for high-resolution imaging of neuronal activity.

Materials:

  • This compound powder

  • Pure ethanol

  • Patch pipette

  • Electroporator

  • Two-photon microscope

Procedure:

  • Prepare the Pipette Solution:

    • Dissolve this compound in pure ethanol to a final concentration of 3 mM.[2][3][4]

  • Fill the Patch Pipette:

    • Fill a patch pipette with the 3 mM this compound solution.

  • Electroporation:

    • Under two-photon guidance, approach a target neuron with the patch pipette.

    • Apply positive pressure to prevent the dye from leaking.

    • Once a high-resistance seal is formed with the cell membrane, apply electroporation pulses to deliver the dye into the neuron. The exact voltage, duration, and number of pulses will need to be optimized for the specific neuron type and experimental setup.

  • Diffusion:

    • Allow time for the dye to diffuse throughout the neuron's membrane. This can take several minutes to hours.

  • Imaging:

    • Image the labeled neuron using two-photon microscopy with an excitation wavelength of approximately 1020 nm. Laser power may need to be adjusted (e.g., 40-80 mW) for optimal signal-to-noise while minimizing phototoxicity.[2]

Experimental Workflow for Staining Cultured Neurons

Start Start Prepare_Stock Prepare 700 µM This compound Stock in Water Start->Prepare_Stock Prepare_Staining Dilute Stock to 14 µM in Extracellular Solution Prepare_Stock->Prepare_Staining Incubate_Neurons Incubate Cultured Neurons for 5 minutes Prepare_Staining->Incubate_Neurons Wash_Neurons Wash with Extracellular Solution for 10 minutes Incubate_Neurons->Wash_Neurons Image_Neurons Image with Confocal or Two-Photon Microscope Wash_Neurons->Image_Neurons End End Image_Neurons->End

Caption: Workflow for staining cultured neurons.

References

Application Notes and Protocols for Single-Neuron Labeling with ANNINE-6plus via Electroporation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroporation is a powerful technique for introducing macromolecules, such as fluorescent dyes, into individual cells. When combined with the voltage-sensitive dye ANNINE-6plus, it enables high-resolution optical recording of neuronal activity in vivo. This application note provides a detailed protocol for the targeted electroporation of single neurons with this compound, facilitating the study of single-neuron voltage dynamics in living animals. The labeling achieved through this method has been shown to be stable for up to two weeks, allowing for chronic imaging studies.

Core Concepts and Signaling Pathways

This compound is a voltage-sensitive dye that exhibits a linear and rapid response to changes in membrane potential. Upon electroporation, the dye molecules are introduced into the cytoplasm of a single neuron. From the cytoplasm, the dye integrates into the inner leaflet of the neuronal membrane. The fluorescence of this compound is sensitive to the electric field across the membrane. When the neuron depolarizes or hyperpolarizes, the resulting change in the electric field causes a corresponding change in the dye's fluorescence intensity. This allows for the direct optical measurement of voltage transients, such as action potentials and synaptic potentials, from the labeled neuron.

G cluster_0 Electroporation and Dye Loading cluster_1 Voltage Imaging Micropipette with this compound Micropipette with this compound Target Neuron Target Neuron Micropipette with this compound->Target Neuron Approach Pore Formation Pore Formation Target Neuron->Pore Formation Voltage Pulses This compound Influx This compound Influx Pore Formation->this compound Influx Electrophoresis/ Diffusion Membrane Integration Membrane Integration This compound Influx->Membrane Integration Neuronal Activity Neuronal Activity Membrane Potential Change Membrane Potential Change Neuronal Activity->Membrane Potential Change Fluorescence Change Fluorescence Change Membrane Potential Change->Fluorescence Change This compound Optical Detection Optical Detection Fluorescence Change->Optical Detection Two-Photon Microscopy

Experimental workflow for single-neuron labeling and imaging.

Quantitative Data Summary

Successful single-neuron electroporation with this compound relies on the precise control of several experimental parameters. The following table summarizes the key quantitative data for this protocol, compiled from established methodologies.

ParameterValueNotes
Electroporation Pipette
MaterialBorosilicate glass with filamentFilament facilitates bubble-free filling.
Tip Resistance3-7 MΩMeasured in extracellular solution. Higher resistance can lead to clogging; lower resistance can cause excessive tissue damage.
Pipette Solution
This compound Concentration0.5 - 1 mMHigher concentrations may improve labeling but can also increase the risk of cytotoxicity.
Internal SolutionStandard intracellular solutionExample: (in mM) 135 K-gluconate, 10 HEPES, 10 Na2-phosphocreatine, 4 KCl, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH.
Electroporation Pulses
Voltage-10 to -15 VNegative voltage is applied to the pipette to drive the positively charged dye into the neuron.
Pulse Duration0.5 - 1 msLonger pulses can increase dye loading but also the risk of cell damage.
Number of Pulses10 - 50 pulsesDelivered in a train.
Frequency50 - 100 HzThe frequency of pulses within the train.
Imaging
MicroscopeTwo-photon laser scanning microscopeEssential for in vivo imaging deep within scattering tissue.
Excitation Wavelength980 - 1020 nmOptimal for exciting this compound while minimizing phototoxicity.

Experimental Protocols

I. Preparation of Electroporation Pipettes
  • Pull micropipettes from borosilicate glass capillaries with a filament using a micropipette puller.

  • Aim for a final tip resistance of 3-7 MΩ when filled with the internal solution.

  • Beveling the pipette tip to a 25-35 degree angle can facilitate penetration through brain tissue.

II. Preparation of this compound Pipette Solution
  • Prepare a standard intracellular solution (see table for an example composition).

  • Filter the internal solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Dissolve this compound powder in the filtered internal solution to a final concentration of 0.5 - 1 mM.

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.

  • Centrifuge the final solution at high speed for at least 10 minutes to pellet any remaining undissolved particles.

  • Carefully backfill the pulled micropipettes with the supernatant of the this compound solution, avoiding any pelleted debris.

III. In Vivo Single-Neuron Electroporation Procedure

This protocol assumes the use of a head-fixed anesthetized animal with a cranial window for optical access.

  • Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame under the two-photon microscope. Ensure the cranial window is clean and provides a clear view of the target brain region.

  • Targeting a Neuron:

    • Lower the this compound-filled micropipette into the brain tissue through the craniotomy.

    • Apply a small amount of positive pressure (10-20 mbar) to the pipette to prevent the tip from clogging.

    • Under two-photon guidance, identify a target neuron. The cell bodies will appear as dark shadows against the fluorescently labeled neuropil (if a bulk-labeling dye is also used) or can be identified by their morphology.

  • Electroporation:

    • Carefully approach the membrane of the target neuron with the micropipette tip. A slight dimpling of the cell membrane should be visible.

    • Release the positive pressure.

    • Apply a train of negative voltage pulses (e.g., -12 V, 0.5 ms duration, 50 Hz, 30 pulses) using an electroporator or a stimulus generator connected to the pipette holder.

    • Successful electroporation is often indicated by a brief flash of fluorescence from the targeted neuron as the dye begins to enter.

  • Pipette Retraction and Cell Health Monitoring:

    • After delivering the pulses, slowly retract the micropipette.

    • Monitor the morphology and fluorescence of the labeled neuron over the next 5-10 minutes. A healthy neuron will retain the dye and maintain its normal shape. Cell swelling or rapid loss of fluorescence can indicate cell damage.

  • Post-Electroporation Imaging:

    • Allow the dye to diffuse throughout the neuron for at least 30-60 minutes before commencing voltage imaging experiments.

    • Use a two-photon microscope with an appropriate excitation wavelength (e.g., 1000 nm) to record the fluorescence changes associated with neuronal activity.

G cluster_prep Preparation cluster_procedure Electroporation Procedure cluster_imaging Post-Procedure prep_pipette Prepare Pipette target Target Neuron under Two-Photon Guidance prep_pipette->target prep_solution Prepare this compound Solution prep_solution->target approach Approach Cell Membrane target->approach electroporate Apply Voltage Pulses approach->electroporate retract Retract Pipette electroporate->retract monitor Monitor Cell Health retract->monitor diffuse Allow Dye Diffusion monitor->diffuse image Commence Voltage Imaging diffuse->image

Step-by-step experimental protocol workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Poor Labeling Pipette tip is clogged.Apply brief, high-pressure pulses to clear the tip. If unsuccessful, replace the pipette. Ensure the this compound solution is properly centrifuged.
Inadequate electroporation parameters.Gradually increase the voltage, pulse duration, or number of pulses.
Poor contact with the cell membrane.Ensure the pipette tip is gently touching and slightly dimpling the cell membrane before applying the voltage pulses.
Cell Death/Damage Excessive electroporation parameters.Reduce the voltage, pulse duration, or number of pulses.
Mechanical damage from the pipette.Approach the cell more slowly and gently. Use a beveled pipette to facilitate smoother tissue penetration.
High Background Fluorescence Leakage of dye from the pipette.Maintain slight positive pressure while approaching the target neuron and release it just before electroporation.
Electroporation of multiple cells.Use a higher resistance pipette for more localized electroporation. Ensure the pipette tip is precisely positioned on the target cell.

Conclusion

This protocol provides a comprehensive guide for the successful electroporation of single neurons with the voltage-sensitive dye this compound. By carefully controlling the experimental parameters, researchers can achieve stable and bright labeling of individual neurons, enabling detailed investigation of their electrical activity in vivo. This technique is invaluable for dissecting the role of single neurons within complex neural circuits and for studying the effects of genetic or pharmacological manipulations on neuronal function.

Application Notes and Protocols for Studying Dendritic Integration in Purkinje Neurons using ANNINE-6plus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dendritic integration is a fundamental process by which neurons process synaptic inputs to generate a specific output. In cerebellar Purkinje neurons, with their extensive and elaborate dendritic trees, this process is particularly complex and crucial for motor learning and coordination.[1][2] The voltage-sensitive dye ANNINE-6plus offers a powerful tool for investigating these intricate dendritic computations.[3] This membrane-bound dye exhibits a rapid and linear change in fluorescence in response to changes in membrane potential, enabling high-speed optical recording of both subthreshold synaptic potentials and action potentials.[4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study dendritic integration in Purkinje neurons. The methodologies described are primarily based on two-photon laser scanning microscopy in acute brain slices and in vivo preparations in awake animals, often in conjunction with calcium imaging and electrophysiology.[3][4]

Key Advantages of this compound for Purkinje Neuron Imaging

  • High Temporal Resolution: this compound allows for monitoring of neuronal activity with sub-millisecond temporal resolution, far exceeding the capabilities of calcium imaging for resolving fast electrical events.[3]

  • Linear Voltage Sensitivity: The dye's fluorescence response is directly proportional to the change in membrane potential, simplifying data interpretation and quantification.[4][5]

  • Subthreshold and Suprathreshold Activity: this compound can detect both small synaptic potentials and full-blown dendritic spikes, providing a complete picture of dendritic excitability.[3]

  • Compatibility with Two-Photon Microscopy: This enables depth-resolved imaging within scattering brain tissue, crucial for studying dendrites in vivo.[3][6]

  • Simultaneous Multi-Modal Imaging: The spectral properties of this compound permit concurrent imaging with green fluorescent indicators like GCaMP for simultaneous measurement of voltage and calcium dynamics.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound in Purkinje neuron studies.

ParameterValueReference
Voltage Sensitivity 2.1 mV / % change in fluorescence[4][5]
Temporal Resolution Limited only by imaging speed (e.g., up to 2 kHz)[4]
Excitation Wavelength (Two-Photon) ~925 nm - 1020 nm[7]
This compound Concentration (for electroporation) 3 mM (dissolved in ethanol)[4][5]
Pipette Resistance (for electroporation) 7–10 MΩ[4][5]
Laser Power (for imaging) 40 mW to 80 mW[7]
Labeling Stability At least 2 weeks in vivo[8]

Signaling Pathways in Purkinje Neuron Dendrites

Purkinje neuron dendrites receive two main excitatory inputs: from a single climbing fiber (CF) and from thousands of parallel fibers (PFs).[4] The integration of these inputs gives rise to complex dendritic events.

Purkinje_Signaling cluster_inputs Excitatory Inputs cluster_dendrite Purkinje Neuron Dendrite cluster_output Somatic Output Parallel Fibers (PFs) Parallel Fibers (PFs) Dendritic Integration Dendritic Integration Parallel Fibers (PFs)->Dendritic Integration Graded EPSPs Climbing Fiber (CF) Climbing Fiber (CF) Climbing Fiber (CF)->Dendritic Integration All-or-none EPSP Dendritic Spikes (DSs) Dendritic Spikes (DSs) Dendritic Integration->Dendritic Spikes (DSs) Strong PF input Dendritic Complex Spikes (DCSs) Dendritic Complex Spikes (DCSs) Dendritic Integration->Dendritic Complex Spikes (DCSs) CF input Somatic Action Potentials Somatic Action Potentials Dendritic Spikes (DSs)->Somatic Action Potentials Modulates firing Dendritic Complex Spikes (DCSs)->Somatic Action Potentials Triggers burst & pause

Caption: Excitatory inputs and resulting dendritic events in a Purkinje neuron.

Experimental Protocols

Protocol 1: Single Purkinje Neuron Labeling with this compound in Awake Mice

This protocol describes the targeted electroporation of a single Purkinje neuron with this compound for in vivo voltage imaging.[4][5]

Materials:

  • This compound (3 mM in ethanol)

  • Borosilicate glass patch pipettes (7–10 MΩ resistance, ~1 µm tip diameter)

  • Two-photon microscope with a high-power, pulsed infrared laser

  • Micromanipulator

  • Electroporator

  • Animal preparation with a chronic cranial window over the cerebellum

Procedure:

  • Animal Preparation: Prepare the mouse with a chronic cranial window and head-fixation apparatus as previously described. Allow for recovery before the experiment.

  • Pipette Preparation: Back-fill a patch pipette with the 3 mM this compound solution.

  • Targeting a Purkinje Neuron: Under two-photon guidance, carefully approach the dendritic tree of a target Purkinje neuron (often identified by co-expression of a fluorescent protein like GCaMP6f).

  • Electroporation: Gently touch the dendritic membrane with the pipette tip. Apply repetitive voltage pulses (e.g., -12 V, 0.5 ms duration at 200 Hz for 1-2 seconds) to electroporate the dye into the neuron.

  • Dye Filling: Monitor the fluorescence of the neuron. The dye will diffuse throughout the dendritic arbor and axon within minutes.

  • Recovery: After successful filling, retract the pipette. The neuron is now ready for voltage imaging.

Protocol 2: Simultaneous Voltage and Calcium Imaging

This protocol outlines the procedure for concurrent imaging of membrane potential and intracellular calcium dynamics.[4]

Prerequisites:

  • A Purkinje neuron co-labeled with this compound and a green calcium indicator (e.g., GCaMP6f).

Imaging Parameters:

  • Excitation: Use a laser wavelength that efficiently excites both fluorophores (e.g., 925 nm).

  • Detection: Split the emitted fluorescence into two channels using a dichroic mirror (e.g., 560 nm).

    • Green Channel (Calcium): Use a bandpass filter for GCaMP6f emission (e.g., 500-550 nm).

    • Red Channel (Voltage): Use a bandpass filter for this compound emission (e.g., 570-630 nm).

  • Data Acquisition: Perform line scans along a region of the dendrite at high speed (e.g., 2 kHz) to capture fast voltage dynamics.

  • Data Processing:

    • Voltage signals (red channel) can be analyzed directly as ΔF/F.

    • Calcium signals (green channel) are typically slower and may benefit from temporal filtering (e.g., 5 ms boxcar filter) to improve the signal-to-noise ratio for peak ΔF/F measurements.[4]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Data Analysis A Animal with Cranial Window C Target Purkinje Neuron (2P-guided) A->C B Prepare this compound Pipette B->C D Electroporation C->D E Confirm Dye Filling D->E F Simultaneous Voltage & Calcium Imaging E->F H Extract ΔF/F Traces F->H G Sensory/Electrical Stimulation G->F I Correlate Voltage and Calcium Signals H->I J Analyze Dendritic Integration Events I->J

Caption: Workflow for in vivo voltage and calcium imaging in Purkinje neurons.

Data Analysis and Interpretation

The primary output of this compound imaging is a change in fluorescence over time (ΔF/F). This can be converted to millivolts using the established conversion factor.[4][5] Analysis of these voltage traces can reveal:

  • Synaptic Potentials: The amplitude, frequency, and spatial distribution of excitatory and inhibitory postsynaptic potentials (EPSPs and IPSPs).

  • Dendritic Spikes: The threshold, amplitude, and propagation of locally generated dendritic spikes.

  • Coincidence Detection: How the temporal and spatial summation of synaptic inputs leads to the generation of dendritic spikes.

  • Voltage-Calcium Relationship: By correlating the voltage signal with the simultaneously recorded calcium signal, the mechanisms of calcium influx through voltage-gated calcium channels can be elucidated.[4]

Conclusion

This compound is a state-of-the-art tool for the investigation of dendritic integration in Purkinje neurons. Its high temporal resolution and linear voltage sensitivity provide unprecedented access to the fast electrical events that underpin neuronal computation. When combined with other imaging and electrophysiological techniques, it offers a powerful platform for dissecting the complex signaling events within the dendritic arbor of these critical cerebellar neurons.

References

Application Notes and Protocols for Long-Term In Vivo Imaging with ANNINE-6plus

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data for utilizing the voltage-sensitive dye ANNINE-6plus for chronic in vivo imaging.

Introduction

This compound is a voltage-sensitive dye designed for robust and sensitive optical recording of neuronal membrane potential. Its chemical properties make it particularly well-suited for long-term, chronic in vivo imaging studies. A key advantage of this compound is its impressive in vivo stability, with labeling from a single electroporation lasting for at least two weeks. When combined with two-photon microscopy, this compound allows for depth-resolved voltage imaging in highly scattering tissue like the mammalian brain with negligible phototoxicity and photobleaching. This enables the longitudinal study of neuronal activity, including subthreshold and suprathreshold voltage changes, in awake and behaving animals.

Key Advantages of this compound for Chronic Imaging

  • Long-Term Stability: Single-cell labeling with this compound is stable for at least two weeks, permitting longitudinal studies of the same neurons over extended periods.

  • High Sensitivity: The dye exhibits a linear and high sensitivity to membrane voltage changes.

  • Low Phototoxicity and Photobleaching: When excited near the red spectral edge of its absorption spectrum with two-photon microscopy, phototoxic effects and bleaching are minimal, crucial for long-term cell viability and signal quality.

  • Suitability for Two-Photon Microscopy: this compound is ideal for two-photon excitation, enabling deep-tissue imaging with high spatial resolution.

  • Compatibility with Other Indicators: The spectral properties of this compound allow for simultaneous imaging with green fluorescent indicators, such as the genetically encoded calcium indicator GCaMP.

Quantitative Data Presentation

The following tables summarize the key properties and performance of this compound for chronic in vivo imaging.

Table 1: Properties of this compound

PropertyValueReference
Voltage Sensitivity High, with a linear response to membrane potential
Temporal Resolution In the order of nanoseconds
In Vivo Stability At least 2 weeks after a single electroporation
Excitation Maximum ~420 nm (one-photon)
Emission Maximum ~565 nm
Recommended 2P Excitation >950 nm, optimally near the red spectral edge (~1020 nm)

Table 2: Recommended Parameters for Chronic In Vivo Two-Photon Imaging

ParameterRecommended Value/RangeNotes
Excitation Wavelength 1020 nmExcitation at the red spectral edge minimizes phototoxicity and bleaching.
Laser Power at Sample To be optimized (start with low power and increase as needed)Power should be kept to the minimum required for sufficient signal-to-noise ratio to avoid phototoxicity.
Scanning Mode Line-scan for high temporal resolution of voltage dynamicsFrame scans can be used for morphological imaging.
Dwell Time To be minimized while maintaining signal qualityShorter dwell times reduce the risk of phototoxicity.
Photomultiplier Tubes (PMTs) High-sensitivity GaAsP PMTsRecommended for detecting the emitted fluorescence.

Experimental Protocols

Protocol 1: Single-Neuron Labeling with this compound via In Vivo Electroporation

This protocol describes the procedure for labeling individual neurons in vivo using single-cell electroporation.

Materials:

  • This compound dye

  • Internal solution (e.g., standard patch-clamp internal solution)

  • Micropipettes (borosilicate glass)

  • Micropipette puller

  • Micromanipulator

  • Electroporator

  • Two-photon microscope

Procedure:

  • Prepare this compound Solution: Dissolve this compound in the internal solution to a final concentration of 1-3 mM.

  • Pull Micropipettes: Pull glass micropipettes to a resistance of 5-10 MΩ.

  • Fill Micropipette: Back-fill the micropipette with the this compound containing internal solution.

  • Surgical Preparation: Prepare the animal for in vivo imaging, including a craniotomy and dura removal over the brain region of interest.

  • Target a Neuron: Under two-photon guidance, carefully approach a target neuron with the micropipette.

  • Electroporation: Once the pipette tip is adjacent to the neuronal soma, apply a series of voltage pulses (e.g., -10 to -15 V, 10-50 ms duration, 50-100 Hz) to electroporate the dye into the cell. The exact parameters should be optimized for the specific cell type and preparation.

  • Verify Labeling: Monitor the fluorescence in the target neuron. Successful electroporation will result in a gradual filling of the soma and dendritic arbor with this compound.

  • Post-Electroporation Recovery: Allow the animal to recover. Imaging can typically commence within a few hours after labeling and can be repeated for up to two weeks.

Protocol 2: Chronic In Vivo Two-Photon Imaging of this compound Labeled Neurons

This protocol outlines the procedure for long-term imaging of this compound labeled neurons.

Materials:

  • Two-photon microscope with a tunable femtosecond laser

  • High-sensitivity detectors (e.g., GaAsP PMTs)

  • Animal holder and anesthesia (if required)

Procedure:

  • Animal Preparation: Secure the animal in the imaging setup. If the experiment is in an awake, behaving animal, ensure the head-fixation is stable.

  • Locate the Labeled Neuron: Using the two-photon microscope, relocate the neuron labeled with this compound.

  • Set Imaging Parameters:

    • Tune the laser to an excitation wavelength of approximately 1020 nm.

    • Adjust the laser power to the minimum level that provides a good signal-to-noise ratio.

    • Select the appropriate scanning mode (e.g., line-scan for fast voltage dynamics).

  • Image Acquisition: Acquire time-series images of the neuronal structure of interest (e.g., soma, dendrite). For chronic studies, imaging sessions can be repeated daily or as required by the experimental design.

  • Data Analysis: Analyze the acquired images to extract changes in fluorescence intensity over time, which correspond to changes in membrane potential.

Visualizations

voltage_sensing_mechanism cluster_membrane Cell Membrane cluster_extracellular ANNINE This compound Photon_out Emitted Photon ANNINE->Photon_out Emission E_field Electric Field E_field->ANNINE Modulates Chromophore Energy Levels Photon_in Excitation Photon (~1020 nm) Photon_in->ANNINE Excitation Signal Fluorescence Signal Photon_out->Signal

Caption: Voltage sensing mechanism of this compound.

Caption: Experimental workflow for chronic in vivo imaging.

data_analysis_logic cluster_raw_data Raw Data cluster_preprocessing Preprocessing cluster_analysis Analysis cluster_output Output Raw Image Time Series (T, X, Y) Motion Motion Correction Raw->Motion ROI ROI Selection (Soma, Dendrite) Motion->ROI Fluorescence Extract Fluorescence Trace F(t) ROI->Fluorescence dFF Calculate ΔF/F Fluorescence->dFF Spike Spike Detection dFF->Spike Subthreshold Subthreshold Analysis dFF->Subthreshold Results Neuronal Activity Patterns Spike->Results Subthreshold->Results

Caption: Logical flow for voltage imaging data analysis.

Troubleshooting & Optimization

Improving signal-to-noise ratio in ANNINE-6plus experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the voltage-sensitive dye ANNINE-6plus, with a focus on improving the signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is it used for voltage imaging?

This compound is a fast, synthetic, voltage-sensitive dye used to optically measure changes in membrane potential in excitable cells, such as neurons.[1][2] Its key advantages include a linear response to voltage changes, high temporal resolution (in the nanosecond range), and, when used with two-photon excitation, negligible phototoxicity and bleaching.[1][2][3][4] This makes it ideal for recording neuronal voltages in various preparations, from cell cultures to in vivo studies in awake animals.[2][3]

Q2: I am observing a low signal-to-noise ratio (SNR) in my recordings. What are the common causes and how can I improve it?

A low SNR can be caused by several factors, including suboptimal dye loading, inadequate illumination, inappropriate data acquisition settings, and inherent noise from the imaging system. Here are some troubleshooting steps:

  • Optimize Dye Concentration and Loading: Ensure complete and stable membrane labeling. The optimal concentration can vary between cell types and preparations. For extracellular labeling of cultured hippocampal neurons, 14 μM this compound for 5 minutes has been shown to yield a strong fluorescence signal.[5]

  • Adjust Illumination: For two-photon microscopy, using an excitation wavelength near the red spectral edge of the dye's absorption spectrum (around 1020 nm) can maximize voltage sensitivity while minimizing phototoxicity and bleaching.[1][3] For one-photon excitation, a wavelength of about 510 nm is often used.[3]

  • Optimize Detection: Use a high quantum efficiency detector and appropriate emission filters to collect as much of the fluorescence signal as possible.[6] this compound has an emission maximum at approximately 565 nm.[2]

  • Reduce Background Noise:

    • Minimize ambient light by turning off room lights.[6]

    • If using live cell cultures, consider using phenol red-free media, as phenol red is fluorescent.[6]

    • Employ computational methods like blank subtraction to remove slow drifts from dye bleaching and physiological artifacts.[7]

  • Data Acquisition & Analysis: Averaging multiple trials can significantly improve the SNR.[8]

Q3: I am concerned about phototoxicity and photobleaching. How can I minimize these effects?

Phototoxicity and photobleaching are significant concerns in fluorescence microscopy. With this compound, these effects can be substantially reduced:

  • Two-Photon Excitation: Using two-photon microscopy with an excitation wavelength near the red edge of the absorption spectrum is highly effective at minimizing phototoxicity and bleaching.[1][9]

  • Minimize Illumination Power: Use the lowest laser power that still provides a detectable signal. For example, low illumination power (~15 μW at the sample) has been used successfully for imaging cultured neurons.[5]

  • Limit Exposure Time: Reduce the duration of illumination to the minimum required for data acquisition.

Q4: What is the expected voltage sensitivity of this compound?

This compound exhibits a voltage sensitivity of approximately 10% change in fluorescence (ΔF/F) per 100 mV change in membrane potential.[8][10][11]

Quantitative Data Summary

ParameterValueCell/System TypeReference
Voltage Sensitivity ~10% ΔF/F per 100 mVNeurons, HEK293 cells[8][10][11]
Fluorescence Lifetime 6.2 ± 0.1 nsCortical tissue[2][8]
Two-Photon Excitation Peak ~1020 nmGeneral[2][3]
One-Photon Excitation Peak ~510 nmGeneral[2][3]
Emission Maximum ~565 nmCell membrane[2]
Stokes Shift ~145 nmCell membrane[2]
Solubility in Water ~1 mM[12][13]
Optimal Dye OD (Fluorescence) ~1General fluorescence[14]

Experimental Protocols

Protocol 1: Extracellular Staining of Cultured Neurons
  • Preparation of Staining Solution: Prepare a 14 μM solution of this compound in your standard extracellular recording solution.

  • Cell Culture Preparation: Grow hippocampal or other neuronal cell types on coverslips suitable for microscopy.

  • Staining: Replace the culture medium with the this compound staining solution and incubate for 5 minutes at room temperature.[5]

  • Washing: After incubation, gently wash the cells with the extracellular recording solution to remove any unbound dye.

  • Imaging: The cells are now ready for imaging. Proceed with your voltage imaging experiment using appropriate excitation and emission wavelengths.

Protocol 2: In Vivo Single-Neuron Labeling by Electroporation

This protocol is adapted for labeling single neurons in vivo, for example, Purkinje neurons in mice.

  • Anesthesia and Surgery: Anesthetize the animal and perform a craniotomy over the brain region of interest. A chronic cranial window can be installed for long-term imaging.[9]

  • Pipette Preparation: Prepare a patch pipette with a tip resistance of 2-3 MΩ. Fill the tip with a 3 mM solution of this compound dissolved in pure ethanol.[9] Backfill the pipette with an appropriate internal solution.

  • Electroporation: Under two-photon guidance, approach a target neuron with the pipette. Apply positive pressure to prevent leakage of the dye. Once a seal is formed, apply electroporation pulses to introduce the dye into the cell.

  • Dye Spreading: Allow time for the dye to diffuse throughout the neuron. This can take several hours.

  • Imaging: Voltage imaging can be performed for up to two weeks after a single electroporation.[2][3]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Experimental_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis prep_solution Prepare this compound Staining Solution stain Extracellular Staining or Intracellular Loading prep_solution->stain prep_cells Prepare Cell Culture or Animal Model prep_cells->stain wash Wash to Remove Unbound Dye stain->wash setup_microscope Configure Microscope (Excitation/Emission) wash->setup_microscope acquire Acquire Time-Series Data setup_microscope->acquire process Pre-process Data (e.g., Blank Subtraction) acquire->process analyze Calculate ΔF/F and Analyze Signal process->analyze interpret Interpret Results analyze->interpret

Caption: General experimental workflow for this compound voltage imaging.

SNR_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions low_snr Low Signal-to-Noise Ratio cause1 Suboptimal Dye Loading low_snr->cause1 cause2 Inadequate Illumination low_snr->cause2 cause3 High Background Noise low_snr->cause3 cause4 Suboptimal Detection low_snr->cause4 sol1 Optimize Dye Concentration and Incubation Time cause1->sol1 sol2 Adjust Excitation Wavelength (e.g., ~1020 nm for 2P) and Laser Power cause2->sol2 sol3 Use Phenol Red-Free Media Minimize Ambient Light Perform Blank Subtraction cause3->sol3 sol4 Use High QE Detector Optimize Emission Filters cause4->sol4

Caption: Troubleshooting guide for low signal-to-noise ratio in this compound experiments.

References

ANNINE-6plus Staining: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common artifacts and issues encountered during ANNINE-6plus staining experiments. The information is presented in a clear question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key advantages?

This compound is a voltage-sensitive hemicyanine dye used for optical recording of neuronal excitation.[1][2] Its primary advantages include:

  • High Water Solubility: Unlike its predecessor ANNINE-6, this compound is highly soluble in aqueous solutions (around 1 mM), eliminating the need for organic solvents or surfactants that can be harmful to cells.[1][2]

  • Strong Membrane Binding: Despite its water solubility, it exhibits strong binding to lipid membranes.[1][2]

  • High Voltage Sensitivity: It demonstrates a significant fluorescence change in response to alterations in membrane potential.[1]

  • Fast Response Time: The temporal resolution of ANNINE dyes is in the nanosecond range, limited primarily by the imaging speed.[3]

  • Linear Voltage Response: The change in fluorescence is directly proportional to the change in membrane potential.[3]

  • Low Phototoxicity and Photobleaching: When used with appropriate imaging parameters, such as two-photon excitation near the red spectral edge of absorption, phototoxicity and photobleaching are negligible.[4][5]

Troubleshooting Staining Artifacts

This section addresses common problems encountered during this compound staining and provides potential solutions.

Q2: I am observing a low signal-to-noise ratio. How can I improve it?

A low signal-to-noise ratio can be caused by several factors. Here are some troubleshooting steps:

  • Optimize Dye Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and an adequate incubation time. Insufficient labeling will result in a weak signal. Refer to the table below for recommended starting parameters.

  • Check Excitation and Emission Wavelengths: this compound exhibits a large Stokes shift. For optimal voltage sensitivity, illumination at the red end of the excitation spectrum and detection at the red end of the emission spectrum are recommended.[1][2]

  • Use an Appropriate Imaging System: Two-photon microscopy is ideal for in vivo voltage imaging with this compound as it allows for depth-resolved measurement and reduces scattering artifacts.[4][5]

  • Minimize Background Fluorescence: Ensure your washing steps after incubation are thorough to remove any unbound dye.

Q3: My cells are showing signs of phototoxicity. What can I do to prevent this?

While this compound has relatively low phototoxicity, improper imaging conditions can still lead to cell damage.[6]

  • Reduce Excitation Light Intensity: Use the lowest possible laser power that still provides a detectable signal.

  • Minimize Exposure Time: Limit the duration of illumination on the sample.

  • Optimize Wavelength: Using two-photon excitation near the red spectral edge of the dye's absorption spectrum can significantly reduce phototoxicity.[4][5] One study reported no detectable phototoxicity in cultured neurons with excitation at 458 nm and low illumination power (~15µW at the sample).[6]

Q4: I am experiencing significant photobleaching of the fluorescent signal. How can I mitigate this?

Photobleaching is the irreversible destruction of a fluorophore upon exposure to light.

  • Reduce Excitation Intensity and Exposure: Similar to preventing phototoxicity, lowering the laser power and minimizing the illumination time will reduce the rate of photobleaching.

  • Use Two-Photon Excitation: Two-photon microscopy is known to cause less photobleaching in the focal plane compared to traditional one-photon confocal microscopy.[4][5] With optimized two-photon excitation, photobleaching of this compound can be negligible.[4][5]

Q5: The staining appears uneven or patchy. What could be the cause?

Uneven staining can result from issues with the staining protocol or the health of the cells.

  • Ensure Proper Mixing: Make sure the this compound solution is thoroughly mixed and evenly applied to the sample.

  • Check Cell Health: Unhealthy or dying cells may not stain properly and can exhibit patchy fluorescence. Ensure your cell culture conditions are optimal.

  • Washing Steps: Inadequate washing can leave behind aggregates of the dye, leading to a patchy appearance. Perform gentle but thorough washes after incubation.

Q6: I am observing non-specific binding or high background fluorescence. How can I resolve this?

High background can obscure the specific signal from the cell membrane.

  • Optimize Washing: Increase the number and duration of washes after the staining incubation period to remove unbound dye.

  • Check for Dye Precipitation: this compound is soluble in aqueous solutions, but preparing it in inappropriate buffers could lead to precipitation. Ensure the dye is fully dissolved in your working solution.

Experimental Protocols & Data

Recommended Staining Parameters

The following table summarizes recommended starting parameters for this compound staining based on published literature. Optimization may be required for your specific cell type and experimental setup.

ParameterRecommended ValueSource
Dye Concentration 14 µM[6]
Incubation Time 5 minutes[6]
Washing Period 10 minutes[6]
Solvent Standard extracellular solution[6]
Stock Solution 700 µM in pure water[6]
Storage -30°C[6]
Experimental Workflow for Staining Cultured Neurons

The following diagram illustrates a typical workflow for staining cultured neurons with this compound.

G cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging prep_solution Prepare 14 µM this compound in extracellular solution incubate Incubate coverslip with staining solution for 5 min prep_solution->incubate culture_cells Culture hippocampal neurons on coverslips culture_cells->incubate wash Wash with extracellular solution for 10 min incubate->wash image Image with laser scanning microscope (e.g., 458 nm excitation) wash->image

Caption: Workflow for this compound staining of cultured neurons.

Logical Relationship of Troubleshooting Staining Artifacts

This diagram outlines the logical steps to troubleshoot common this compound staining artifacts.

G cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions problem Poor Staining Result low_snr Low Signal-to-Noise Ratio? problem->low_snr phototoxicity Phototoxicity? problem->phototoxicity photobleaching Photobleaching? problem->photobleaching uneven_staining Uneven Staining? problem->uneven_staining optimize_params Optimize dye concentration, incubation time, and wavelengths low_snr->optimize_params Yes reduce_light Reduce excitation intensity and exposure time phototoxicity->reduce_light Yes photobleaching->reduce_light Yes use_2p Use two-photon microscopy photobleaching->use_2p Yes check_cells Check cell health and ensure even application uneven_staining->check_cells Yes

Caption: Troubleshooting logic for this compound staining artifacts.

References

ANNINE-6plus Technical Support Center: Minimizing Photobleaching in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ANNINE-6plus, your resource for optimizing experimental protocols and troubleshooting common issues encountered during long-term voltage imaging. This guide is designed for researchers, scientists, and drug development professionals seeking to minimize photobleaching and ensure the highest quality data from their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to this compound photobleaching and phototoxicity.

Q1: I'm observing a rapid decrease in my fluorescent signal. Is this photobleaching?

A decrease in signal intensity over time can be due to photobleaching, dye washout, or phototoxicity.[1]

  • Photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1] It is typically most pronounced at the beginning of an imaging session and appears as an exponential decay of fluorescence intensity.

  • Dye Washout refers to the gradual dissociation of the dye from the cell membrane. This typically results in a slower, more linear decrease in signal over a longer period.

  • Phototoxicity occurs when the excitation light, particularly at high intensities, induces cellular damage, which can lead to membrane blebbing, changes in cell morphology, or even cell death.[2][3] This can also manifest as a loss of signal if the cell health is compromised.

Troubleshooting Steps:

  • Image a control region: After initial imaging, move to an adjacent, un-imaged area of your sample that has been stained. If the fluorescence is bright in the new area, you are likely experiencing photobleaching in the imaged region.

  • Monitor cell health: Use transmitted light or DIC to monitor cell morphology. Any signs of distress, such as blebbing or shrinking, may indicate phototoxicity.[3]

  • Perform a no-light control: Incubate a stained sample under the same conditions but without light exposure. A decrease in fluorescence in this sample would suggest dye washout.

Q2: What is the single most important factor in minimizing this compound bleaching?

The choice of imaging modality is critical. Two-photon (2P) microscopy is strongly recommended over one-photon (1P) confocal microscopy for minimizing photobleaching and phototoxicity.[4][5] This is because two-photon excitation is confined to the focal volume, reducing out-of-focus excitation and the associated photodamage.[6]

Q3: I'm using a two-photon microscope, but still see some bleaching. How can I further optimize my setup?

Even with a two-photon microscope, several parameters can be optimized to reduce photobleaching.

  • Excitation Wavelength: Excite this compound at the red spectral edge of its absorption spectrum.[4] For two-photon imaging, an excitation wavelength of 1020 nm is ideal.[6]

  • Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio (SNR). For in vivo imaging of Purkinje neurons, laser powers in the range of 40-80 mW at 1020 nm have been used successfully with negligible photobleaching.

  • Exposure Time: Minimize the duration of light exposure by using the fastest possible scan speed and appropriate pixel dwell times. Avoid unnecessarily long time-lapse acquisitions.

Q4: Can I use antifade reagents or antioxidants with this compound in my live-cell imaging experiments?

While commercial antifade mounting media are typically used for fixed samples, the principle of reducing reactive oxygen species (ROS) to mitigate photobleaching is applicable to live-cell imaging.[3]

  • Antioxidants: The use of antioxidants in the imaging medium, such as ascorbic acid or Trolox, can help reduce photobleaching and phototoxicity.[7] However, their compatibility and optimal concentration for this compound imaging should be empirically determined for your specific cell type or preparation to avoid any adverse physiological effects.

  • Oxygen Scavenging Systems: For in vitro preparations, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be effective at reducing photobleaching.[1]

Q5: How can I distinguish between phototoxicity and photobleaching?

Photobleaching is the fading of the dye, while phototoxicity is damage to the cell.[8]

  • Signs of Photobleaching: A gradual and often exponential decay in fluorescence intensity in the illuminated area. The cell morphology typically remains healthy initially.

  • Signs of Phototoxicity: Changes in cell morphology (e.g., blebbing, rounding, vacuolization), altered cellular dynamics (e.g., slowed or stopped motility), or a sudden loss of fluorescence accompanied by cell death.[2][3]

To test for phototoxicity, it is crucial to perform control experiments where the sample is exposed to the same illumination conditions, but cell health is monitored through non-fluorescent means (e.g., transmitted light imaging, electrophysiological recordings).[3]

Data Presentation: Optimizing Imaging Parameters

The following tables summarize the key parameters for minimizing this compound photobleaching.

ParameterRecommendation for Minimizing BleachingRationale
Microscopy Technique Two-Photon (2P) MicroscopyConfines excitation to the focal volume, reducing out-of-focus bleaching and phototoxicity.[5]
Excitation Wavelength (2P) ~1020 nmExcitation at the red spectral edge maximizes voltage sensitivity while minimizing absorption and photodamage.[6]
Excitation Wavelength (1P) >510 nmFor one-photon excitation, using longer wavelengths in the red tail of the absorption spectrum is recommended.[9]
Laser Power Use the minimum power necessary for adequate SNR.Higher laser power increases the rate of photobleaching and the risk of phototoxicity.
Exposure Time Minimize illumination time per frame and the total duration of the experiment.Reduces the total number of photons that can cause photochemical damage.
Imaging ConditionExpected PhotobleachingExpected PhototoxicityData Quality
Optimal: 2P, ~1020 nm, Low Laser Power NegligibleNegligibleHigh SNR, suitable for long-term imaging.
Sub-optimal: 2P, Shorter Wavelength, High Power ModerateIncreased RiskLower SNR over time due to bleaching.
One-Photon Confocal HighHigh RiskSignificant signal loss, not ideal for long-term studies.

Experimental Protocols

Protocol 1: Staining Cultured Neurons with this compound

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in your extracellular recording solution to a final concentration of 5-15 µM.

  • Replace the culture medium with the this compound staining solution.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Wash the cells 2-3 times with the extracellular recording solution to remove unbound dye.

  • The cells are now ready for imaging.

Protocol 2: Minimizing Photobleaching During a Long-Term Imaging Experiment (Two-Photon Microscopy)

  • Setup:

    • Use a two-photon microscope equipped with a tunable femtosecond-pulsed laser.

    • Set the excitation wavelength to 1020 nm.

    • Use a high-sensitivity detector (e.g., GaAsP PMT).

  • Initial Imaging:

    • Start with a low laser power (e.g., <20 mW) to locate the region of interest.

    • Adjust the gain and offset to obtain a good image without saturating the detector.

  • Time-Lapse Acquisition:

    • Increase the laser power to the minimum level required for a satisfactory SNR (typically 40-80 mW for in vivo imaging).

    • Set the scan speed to the fastest setting that provides adequate signal.

    • Use the minimum necessary pixel dwell time.

    • If possible, use intermittent imaging rather than continuous scanning.

  • Monitoring:

    • Periodically check the cell morphology using transmitted light to monitor for signs of phototoxicity.

    • If significant bleaching is observed, consider reducing the laser power or the frequency of image acquisition.

Visualizations

cluster_prep Sample Preparation cluster_imaging Imaging Protocol cluster_monitor Monitoring & Troubleshooting stain Stain with this compound wash Wash to remove unbound dye stain->wash locate Locate ROI with low laser power wash->locate optimize Optimize SNR with minimal power locate->optimize acquire Acquire time-lapse data optimize->acquire check_morphology Check cell morphology acquire->check_morphology check_bleaching Assess photobleaching acquire->check_bleaching adjust Adjust imaging parameters check_morphology->adjust check_bleaching->adjust

Caption: Experimental workflow for minimizing this compound photobleaching.

cluster_optimal Optimal Imaging (2-Photon) cluster_suboptimal Sub-optimal Imaging (1-Photon) two_photon Two-Photon Excitation (~1020 nm) focal_volume Excitation confined to focal volume two_photon->focal_volume low_bleach Minimal Photobleaching & Phototoxicity focal_volume->low_bleach one_photon One-Photon Excitation (<510 nm) excitation_cone Excitation above and below focal plane one_photon->excitation_cone high_bleach Significant Photobleaching & Phototoxicity excitation_cone->high_bleach

Caption: Comparison of optimal and sub-optimal imaging modalities.

Signal_Loss Signal Loss Observed Photobleaching Photobleaching Signal_Loss->Photobleaching Rapid, exponential decay? Washout Dye Washout Signal_Loss->Washout Slow, linear decay? Phototoxicity Phototoxicity Signal_Loss->Phototoxicity Cell morphology changes? Tshoot_Bleaching Reduce laser power Increase scan speed Photobleaching->Tshoot_Bleaching Troubleshoot Tshoot_Washout Consider dye concentration and incubation time Washout->Tshoot_Washout Troubleshoot Tshoot_Toxicity Reduce laser power drastically Use antioxidants Phototoxicity->Tshoot_Toxicity Troubleshoot

Caption: Troubleshooting guide for signal loss during this compound imaging.

References

Common pitfalls to avoid when using ANNINE-6plus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ANNINE-6plus, a resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions to help you overcome common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound over its predecessor, ANNINE-6?

A1: this compound offers several significant advantages over ANNINE-6, primarily its improved solubility. This compound is a salt with a doubly positively charged chromophore, making it highly soluble in water (around 1 mM).[1][2] This allows for the staining of cells from an aqueous solution without the need for surfactants or organic solvents, which can be harmful to delicate biological preparations.[1][2] Despite its high water solubility, it maintains strong binding to lipid membranes.[1][2]

Q2: What is the mechanism of voltage sensitivity for this compound?

A2: this compound exhibits its voltage sensitivity through a phenomenon known as the molecular Stark effect.[1][2] This means that changes in the electric field across the cell membrane cause a shift in the dye's electronic ground and excited states. This shift results in a change in the fluorescence emission spectrum, which can be detected and correlated to changes in membrane potential. For optimal voltage sensitivity, it is recommended to use illumination and detection in the red end of the excitation and emission spectra, respectively.[1][2]

Q3: Is phototoxicity a major concern when using this compound?

A3: When used under optimized imaging conditions, particularly with two-photon excitation near the red spectral edge of its absorption, this compound exhibits negligible phototoxicity and bleaching.[3][4] This makes it well-suited for long-term imaging experiments on live cells and tissues.[5]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Signal-to-Noise Ratio (S/N) Suboptimal dye concentration.For extracellular labeling of cultured neurons, a concentration of 14 µM with a 5-minute incubation has been shown to yield a strong fluorescent signal.[5] Optimization for your specific cell type may be required.
Inefficient excitation or emission wavelength selection.Use an excitation wavelength at the red edge of the dye's absorption spectrum.[1][2] For two-photon microscopy, an excitation of 1020 nm is typical.[6]
High background fluorescence.Ensure a thorough washing step after incubation to remove unbound dye. A 10-minute wash period has been used successfully for cultured neurons.[5]
Cell Health Appears Compromised Use of organic solvents or surfactants during labeling.This compound is designed for use in aqueous solutions, eliminating the need for potentially harmful organic solvents or surfactants.[1][2]
Photodamage from excessive laser power.Although phototoxicity is generally low, it is always best practice to use the lowest laser power necessary to obtain a sufficient signal. For laser-scanning microscopy of hippocampal neurons, an illumination power of ~15 µW at the sample has been used.[5]
Signal Instability or Fading Dye internalization or dissociation from the membrane.This compound has shown impressive stability, with no significant internalization observed even two hours after initial labeling in cultured neurons.[5] For in vivo applications with intracellular application, labeling can be stable for up to two weeks.[3][7][8] If instability is observed, verify the health of the cells and the purity of the dye.

Experimental Protocols

Protocol 1: Extracellular Labeling of Cultured Hippocampal Neurons

This protocol is adapted from methodologies used for labeling dissociated hippocampal neurons.[5]

Materials:

  • This compound

  • Extracellular solution (e.g., Hanks' Balanced Salt Solution)

  • Cultured hippocampal neurons on coverslips

Procedure:

  • Prepare a 14 µM solution of this compound in the regular extracellular solution.

  • Incubate the coverslip with the cultured neurons in the this compound solution for 5 minutes.

  • Transfer the coverslip to a fresh dish containing the extracellular solution.

  • Wash the coverslip for 10 minutes to remove unbound dye.

  • The neurons are now ready for imaging.

Protocol 2: Unicellular Labeling via Puffing

This method allows for the labeling of a single neuron.[5]

Materials:

  • This compound

  • Patch pipette (e.g., 2 MΩ)

  • Micromanipulator and puffing system

Procedure:

  • Fill the patch pipette with the this compound solution.

  • Using a micromanipulator, position the tip of the pipette close to the plasma membrane of the target neuron.

  • Apply a gentle puff of the dye solution directly onto the cell membrane.

  • The lipophilic dye will diffuse throughout the membrane of the neuron.

  • Allow approximately 10 minutes for the dye to distribute evenly before imaging.[5]

Visualizing Key Processes

ANNINE_6plus_Mechanism cluster_membrane Cell Membrane cluster_excitation Excitation & Emission MembranePotential Membrane Potential (Electric Field) Dye This compound in Membrane MembranePotential->Dye Influences (Stark Effect) Emission Fluorescence Emission Dye->Emission Emits Light Excitation Excitation Light Excitation->Dye Excites Dye experimental_workflow Start Start: Prepare Cells Labeling Labeling with This compound (e.g., 14 µM for 5 min) Start->Labeling Wash Wash to Remove Unbound Dye (e.g., 10 min) Labeling->Wash Imaging Voltage Imaging (e.g., Two-Photon Microscopy) Wash->Imaging Data Data Acquisition & Analysis Imaging->Data End End Data->End

References

Technical Support Center: Mitigating Movement Artifacts in In Vivo ANNINE-6plus Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate movement artifacts during in vivo ANNINE-6plus imaging experiments.

Troubleshooting Guide

This guide addresses common issues related to movement artifacts in a question-and-answer format.

Question: My this compound signal is fluctuating wildly, and the neuronal structures appear blurred. What is the likely cause?

Answer: The most probable cause is movement artifacts. These can stem from three primary sources:

  • Animal Movement: Even slight movements of the animal, such as whisking, sniffing, or postural adjustments, can cause significant shifts in the imaging field of view.

  • Physiological Motion: Rhythmic movements from cardiac contractions and respiration can induce brain pulsations, leading to tissue displacement.

  • System Instability: Vibrations from the imaging setup or surrounding environment can also contribute to motion artifacts.

Question: How can I physically stabilize the animal to reduce movement artifacts?

Answer: Robust head fixation is the first and most critical step for minimizing animal movement.

  • Head-Plate/Chamber Implantation: A surgically implanted head-plate or chamber provides a rigid connection between the animal's skull and the microscope stage. This is the standard and most effective method for restraining head movement in awake, behaving animals.

  • Stable Stereotaxic Frame: For anesthetized experiments, ensure the animal is securely mounted in a stable stereotaxic frame. Check for any loose components that could introduce vibrations.

  • Habituation (for awake imaging): Gradually acclimate the animal to the head-fixation apparatus and imaging environment over several sessions before starting the experiment. This reduces stress and associated movements.

Question: I've implemented head-fixation, but I still see rhythmic, wave-like distortions in my images. What's causing this?

Answer: These artifacts are likely due to physiological motion (cardiac and respiratory). Here are strategies to mitigate them:

  • Physiological Monitoring and Gating:

    • Cardiac Gating: Synchronize image acquisition with the animal's cardiac cycle. This can be achieved by triggering the laser scanning with the R-wave of the electrocardiogram (ECG). This ensures that images are acquired at the same phase of the cardiac cycle, minimizing motion from heartbeats.

    • Respiratory Gating: Similar to cardiac gating, image acquisition can be triggered by the respiratory cycle, monitored using a pressure sensor or a pneumatic pillow. This is particularly important for imaging deeper brain regions that are more susceptible to respiratory-induced motion.

  • Cranial Window with Reduced Pressure: A sealed cranial window with a slight pressure applied by agarose gel can help dampen brain pulsations. However, be cautious not to apply excessive pressure, which could compromise tissue health.

Question: Are there computational methods to correct for motion artifacts after I've acquired my data?

Answer: Yes, post-acquisition image registration is a powerful tool to correct for residual motion. Several algorithms are available, each with its strengths:

  • Rigid vs. Non-Rigid Registration:

    • Rigid registration corrects for linear shifts in the x and y dimensions and rotation. This is often sufficient for small movements.

    • Non-rigid registration can correct for more complex, localized distortions within the imaging field, which can be caused by brain pulsations.

  • Commonly Used Software Packages:

    • NoRMCorre (Non-Rigid Motion Correction): An efficient algorithm for piecewise rigid motion correction, well-suited for two-photon data.[1]

    • TurboReg/StackReg (ImageJ/Fiji Plugin): A widely used plugin for rigid and affine transformations.[2][3][4][5]

    • Suite2p: A comprehensive pipeline for two-photon data analysis that includes a robust motion correction module.[2][6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the expected magnitude of motion artifacts in in vivo two-photon imaging?

A1: The magnitude can vary significantly depending on the preparation and the animal's state. In awake, head-fixed mice, movements can range from a few micrometers to tens of micrometers. Physiological motion from heartbeat and respiration typically causes displacements on the order of 1-5 µm.

Q2: Can I combine different strategies to mitigate movement artifacts?

A2: Absolutely. A multi-pronged approach is often the most effective. The recommended workflow is:

  • Physical Stabilization: Start with robust head-fixation.

  • Physiological Gating: If significant physiological motion persists, implement cardiac and/or respiratory gating.

  • Computational Correction: Use post-acquisition image registration to correct for any remaining motion.

Q3: How do I choose the right motion correction algorithm for my data?

A3: The choice depends on the nature of the motion in your data.

  • For simple, uniform shifts across the field of view, a rigid registration algorithm like TurboReg may be sufficient.

  • If you observe warping or localized distortions, a non-rigid algorithm like NoRMCorre or the non-rigid option in Suite2p is more appropriate.

Q4: Will motion correction affect my fluorescence signal?

A4: The goal of motion correction is to stabilize the image so that the fluorescence signal from a given neuron is consistently recorded. While the correction process itself involves resampling the image data, which can introduce minor interpolation artifacts, the benefit of reducing motion-induced signal fluctuations far outweighs this. Uncorrected motion can lead to a neuron moving in and out of the focal plane, causing significant and erroneous changes in its measured fluorescence.

Q5: Where can I find detailed protocols for the software packages mentioned?

A5: The official documentation for these packages provides the most detailed and up-to-date protocols:

  • NoRMCorre: Included within the CaImAn toolbox documentation.

  • TurboReg/StackReg: Available through the Fiji/ImageJ website.[5]

  • Suite2p: Documentation is available on their official GitHub repository.[6][7][8][9]

Data Presentation: Comparison of Motion Correction Algorithms

The following table summarizes the performance of different motion correction algorithms based on common evaluation metrics. Lower Normalized Root Mean Square Error (NRMSE) and higher Peak Signal-to-Noise Ratio (PSNR), Structural Similarity Index (SSIM), and Normalized Mutual Information (NMI) indicate better performance.[2]

Algorithm Correction Type NRMSE (Lower is better)PSNR (Higher is better)SSIM (Higher is better)NMI (Higher is better)Processing Speed (Frames/sec)
NoRMCorre Non-Rigid~0.04~28 dB~0.85~0.6~15-30
TurboReg Rigid/Affine~0.06~25 dB~0.78~0.5~5-15
Suite2p Rigid + Non-Rigid~0.04~28 dB~0.86~0.6~20-40
FIFER Rigid~0.03~30 dB~0.90~0.7>100

Note: The values presented are approximate and can vary depending on the dataset, signal-to-noise ratio, and specific parameters used. Data is synthesized from multiple sources for comparative purposes.[2]

Experimental Protocols

Protocol 1: Head-Plate Implantation for Awake Head-Fixation
  • Anesthesia and Analgesia: Anesthetize the mouse with isoflurane (3-4% for induction, 1-1.5% for maintenance). Administer pre-operative analgesics as per your institution's guidelines.

  • Surgical Preparation: Shave the fur from the scalp and disinfect the area with povidone-iodine and ethanol. Secure the mouse in a stereotaxic frame.

  • Scalp Incision and Skull Exposure: Make a midline incision to expose the skull. Remove the periosteum and dry the skull surface thoroughly.

  • Craniotomy (Optional, for cranial window): If implanting a cranial window, perform a craniotomy over the brain region of interest.

  • Head-Plate Attachment: Apply a thin layer of cyanoacrylate adhesive to the skull. Place the custom-designed head-plate onto the skull and secure it with dental cement. Ensure the cement forms a strong bond with both the skull and the head-plate.

  • Post-Operative Care: Administer post-operative analgesics and allow the animal to recover fully before habituation and imaging sessions.

Protocol 2: Post-Acquisition Motion Correction with NoRMCorre
  • Data Loading: Load the raw image sequence (e.g., in TIFF or HDF5 format) into MATLAB or Python.

  • Parameter Setting: Define the parameters for NoRMCorre. Key parameters include:

    • d1, d2: Dimensions of the imaging field of view.

    • grid_size: The size of the patches for non-rigid correction.

    • mot_uf: The degree of upsampling for the motion field.

    • max_shift: The maximum expected displacement in pixels.

  • Template Creation: NoRMCorre will generate a template image for registration, typically from a subset of the data.

  • Motion Correction Execution: Run the normcorre function on the data. The output will be a motion-corrected image sequence.

  • Saving the Corrected Data: Save the corrected movie for further analysis.

Visualizations

Experimental_Workflow cluster_Preparation Pre-Experiment Preparation cluster_Imaging In Vivo Imaging cluster_Post_Processing Post-Acquisition Processing Animal_Surgery Head-Plate Implantation Habituation Habituation to Setup Animal_Surgery->Habituation Head_Fixation Head-Fixation Habituation->Head_Fixation ANNINE_6plus_Imaging This compound Two-Photon Imaging Head_Fixation->ANNINE_6plus_Imaging Raw_Data Raw Image Sequence ANNINE_6plus_Imaging->Raw_Data Physiological_Monitoring ECG/Respiration Monitoring Physiological_Monitoring->ANNINE_6plus_Imaging Motion_Correction Software-Based Motion Correction Raw_Data->Motion_Correction Data_Analysis Corrected Data for Analysis Motion_Correction->Data_Analysis

Caption: Experimental workflow for in vivo this compound imaging with motion artifact mitigation.

Motion_Mitigation_Strategies cluster_Physical Physical Stabilization cluster_Physiological Physiological Gating cluster_Computational Computational Correction Movement_Artifacts Movement Artifacts Head_Fixation Head-Fixation Movement_Artifacts->Head_Fixation Cardiac_Gating Cardiac Gating Movement_Artifacts->Cardiac_Gating Respiratory_Gating Respiratory Gating Movement_Artifacts->Respiratory_Gating Post_Hoc_Registration Post-Hoc Registration Movement_Artifacts->Post_Hoc_Registration

References

ANNINE-6plus dye loading issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ANNINE-6plus voltage-sensitive dye. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise solutions to common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the loading and imaging of this compound, offering step-by-step solutions to get your experiments back on track.

Issue 1: Low Signal-to-Noise Ratio (SNR)

A low SNR can obscure genuine voltage signals, making data interpretation difficult.

Possible Causes and Solutions:

CauseSolution
Suboptimal Dye Concentration Titrate the this compound concentration to find the optimal balance between signal strength and potential toxicity. Start with the recommended concentration from the manufacturer and adjust as needed.
Inadequate Excitation Wavelength For optimal sensitivity and minimal phototoxicity with this compound, use an excitation wavelength at the red spectral edge of the absorption spectrum.[1][2] With two-photon excitation, a wavelength of around 1020 nm is often effective.
Low Photon Count Increase the laser power gradually. However, be mindful of potential phototoxicity. Alternatively, increase the pixel dwell time or frame averaging, but this may compromise temporal resolution.
High Background Fluorescence Ensure the imaging medium is free of fluorescent contaminants. Use phenol red-free media during imaging sessions.
Suboptimal Emission Filter Use a high-quality, broad-bandwidth emission filter that captures a significant portion of the dye's emission spectrum.
Electrical Noise Ensure proper grounding of all electronic equipment in your setup.
Issue 2: Apparent Phototoxicity or Cell Death

While this compound is known for its low phototoxicity, improper imaging conditions can still lead to cellular stress.[1]

Possible Causes and Solutions:

CauseSolution
Excessive Illumination Power Reduce the excitation laser power to the minimum level required for an acceptable SNR.
Prolonged Exposure Minimize the duration of continuous imaging. Use intermittent acquisition protocols where possible.
Incorrect Excitation Wavelength Exciting at the peak of the absorption spectrum can increase heat generation.[1] Utilize the red-shifted excitation wavelength to minimize this effect.
High Dye Concentration An excessively high concentration of the dye can be toxic to cells. Determine the lowest effective concentration through a dose-response experiment.
Issue 3: Non-Specific Binding or High Background Staining

Non-specific binding can lead to high background fluorescence, reducing the overall signal-to-noise ratio.[3]

Possible Causes and Solutions:

CauseSolution
Dye Aggregation Prepare fresh dye solutions for each experiment. Ensure the dye is fully dissolved in the vehicle solvent before diluting into the aqueous experimental buffer. This compound has high water solubility (around 1 mM), which helps to minimize this issue compared to its predecessor, ANNINE-6.[4]
Presence of Dead or Unhealthy Cells Dead cells can non-specifically uptake the dye, contributing to background fluorescence. Ensure you are working with a healthy cell culture and consider using a viability marker to exclude dead cells from your analysis.
Suboptimal Washing Steps After the loading incubation, perform thorough washes with the imaging buffer to remove any unbound dye.

Frequently Asked Questions (FAQs)

Q1: What makes this compound advantageous over its predecessor, ANNINE-6?

A1: The primary advantage of this compound is its significantly higher water solubility (approximately 1 mM) due to its doubly positively charged chromophore.[4] This allows for staining from aqueous solutions without the need for surfactants or organic solvents, which were often necessary for ANNINE-6 and could be detrimental to cell health.[4]

Q2: What is the optimal solvent for preparing an this compound stock solution?

A2: While this compound is water-soluble, it is common practice to first dissolve it in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution. This stock can then be diluted to the final working concentration in your aqueous experimental buffer.

Q3: Can I use this compound for in vivo imaging?

A3: Yes, this compound, in combination with two-photon microscopy, is well-suited for in vivo voltage imaging.[1][2] It allows for depth-resolved imaging in scattering tissue like the brain.[5]

Q4: How stable is the staining with this compound?

A4: this compound labeling has been shown to be impressively stable in vivo, with reports of successful voltage imaging from single neurons for up to two weeks after a single electroporation.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative parameters of the this compound dye.

ParameterValueReference
Water Solubility ~1 mM[4]
Response Time Nanosecond range (fluorescence lifetime of 6.2 ± 0.1 ns)[1]
Voltage Sensitivity (ΔF/F per 100 mV) ~30% with single-photon excitation (~488 nm)
>50% with two-photon excitation (~1060 nm)
Excitation Maximum (in membrane) ~420 nm[1]
Emission Maximum (in membrane) ~565 nm[1]
Stokes Shift ~145 nm[1]

Experimental Protocols

Protocol 1: Extracellular Loading of this compound in Cultured Neurons

This protocol is a general guideline for the bulk loading of cultured cells.

  • Prepare Staining Solution:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in your normal extracellular recording solution (e.g., ACSF or HBSS) to a final concentration of 1-15 µM. The optimal concentration should be determined empirically.

  • Cell Loading:

    • Replace the culture medium with the this compound staining solution.

    • Incubate the cells for 5-10 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with the extracellular recording solution to remove unbound dye.

  • Imaging:

    • Proceed with imaging. For optimal signal and reduced phototoxicity, use an excitation wavelength at the red edge of the dye's absorption spectrum.

Protocol 2: Single-Cell Loading via Electroporation

This method allows for the labeling of individual cells.

  • Prepare Pipette Solution:

    • Dissolve this compound in pure ethanol to a concentration of approximately 3 mM.

  • Fill Pipette:

    • Backfill a patch pipette with the this compound/ethanol solution.

  • Electroporation:

    • Under visual guidance (e.g., using a two-photon microscope), bring the pipette tip into close proximity with the soma of the target neuron.

    • Apply brief voltage pulses to electroporate the dye into the cell. The exact voltage and duration will need to be optimized for your specific cell type and setup.

  • Diffusion:

    • Allow time for the dye to diffuse throughout the neuron's membrane. This can take several minutes to an hour.

  • Imaging:

    • Proceed with voltage imaging as described in the previous protocol.

Visualizations

ANNINE_6plus_Troubleshooting_Workflow start Experiment Start issue Encounter Loading/Imaging Issue start->issue low_snr Low Signal-to-Noise Ratio issue->low_snr e.g. phototoxicity Phototoxicity / Cell Death issue->phototoxicity e.g. nonspecific_binding Non-Specific Binding issue->nonspecific_binding e.g. solution Implement Solutions low_snr->solution phototoxicity->solution nonspecific_binding->solution success Successful Imaging solution->success

Caption: Troubleshooting workflow for this compound issues.

Extracellular_Loading_Protocol cluster_prep Preparation cluster_loading Loading Procedure cluster_wash Washing cluster_imaging Imaging prep_solution Prepare this compound Staining Solution replace_medium Replace Culture Medium with Staining Solution prep_solution->replace_medium incubate Incubate 5-10 min (Protect from Light) replace_medium->incubate remove_solution Remove Staining Solution incubate->remove_solution wash_cells Wash 2-3 times with Recording Solution remove_solution->wash_cells image Proceed with Imaging wash_cells->image

Caption: Extracellular loading protocol for this compound.

References

Optimizing laser power and wavelength for ANNINE-6plus excitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing laser power and wavelength for ANNINE-6plus excitation. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful voltage imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: For one-photon excitation, the peak absorption of this compound in a neuronal membrane is approximately 420 nm, with the emission peak around 565 nm.[1][2] However, for voltage imaging, it is crucial to excite at the red edge of the absorption spectrum, typically at 480 nm or higher.[1] A common wavelength for one-photon voltage imaging is around 510 nm.[1] For two-photon excitation, a wavelength of 1020 nm is typically used, which corresponds to the one-photon absorption at 510 nm.[1][3]

Q2: Why is it recommended to excite this compound at the red edge of its absorption spectrum?

A2: Exciting at the red spectral edge of the absorption maximizes voltage sensitivity while minimizing phototoxicity and photobleaching.[3][4] This strategy allows for stable, long-term recordings with a high signal-to-noise ratio.

Q3: What is the temporal resolution of this compound?

A3: this compound has an exceptionally fast response time, with a fluorescence lifetime of approximately 6.2 ± 0.1 ns.[1][2][3] This allows for the measurement of very rapid changes in membrane voltage, theoretically limited only by the duration of the absorption process itself (<10⁻¹⁵ seconds).[1][2]

Q4: Is this compound prone to phototoxicity or bleaching?

A4: When used with optimized imaging conditions, particularly with excitation near the red spectral edge of absorption, this compound exhibits negligible bleaching and phototoxicity.[4][5][6][7] This makes it suitable for long-term in vivo imaging, with studies showing stable labeling for up to two weeks.[1][3]

Q5: What is the expected voltage sensitivity of this compound?

A5: The voltage sensitivity of this compound is high, with a fractional fluorescence change (ΔF/F) of approximately 30% per 100 mV change in membrane potential with single-photon excitation (~488 nm) and over 50% with two-photon excitation (~1060 nm).[2][8] Some reports indicate a sensitivity of up to 0.5%/mV under optimized conditions.[5][6][7]

Q6: How does the solubility of this compound compare to ANNINE-6?

A6: this compound was specifically designed to have significantly better water solubility than its predecessor, ANNINE-6.[9][10] While ANNINE-6 is practically insoluble in water, this compound has a solubility of around 1 mM, allowing it to be used for staining cells from an aqueous solution without the need for surfactants or organic solvents.[8][9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Fluorescence Signal Insufficient dye concentration or labeling.Increase the dye concentration or the volume of the dye solution used for labeling.[11]
Low laser power.Gradually increase the laser power. However, always use the lowest power that provides an acceptable image to minimize phototoxicity.[11][12]
Suboptimal excitation wavelength.If using a tunable laser, try reducing the excitation wavelength in 10 nm steps from a starting point of 1040 nm for two-photon excitation. This can increase the absorption cross-section and brightness, though it may slightly reduce voltage sensitivity.[11]
Detector (PMT) degradation.Check the sensitivity of your photomultiplier tubes (PMTs) as they can degrade over time.[11]
Photobleaching is Observed Excessive laser power.Reduce the laser power. Bleaching should be minimal when exciting near the red spectral edge of absorption.[11]
No or Weak Voltage-Dependent Signal Incorrect excitation or emission filter set.Ensure you are using the correct filters for red-edge excitation and capturing the full emission spectrum. A longpass emission filter (e.g., 540 nm) is often used.[11]
Low signal-to-noise ratio.Increase the number of labeled cells or the concentration of the dye to improve the overall signal.
Difficulty with Cell Labeling Inadequate dye concentration or incubation time.For extracellular labeling, a concentration of 14 µM this compound in the extracellular solution for 5 minutes has been shown to be effective for cultured hippocampal neurons.[5]
Cell type-specific issues.Optimize labeling protocols for your specific cell type, as membrane properties can vary.

Data Presentation

Table 1: Spectral Properties of this compound

Parameter Value Reference
One-Photon Excitation Maximum~420 nm[2][6]
One-Photon Emission Maximum~565 nm[2][6]
Stokes Shift~145 nm[1][2][6]
Recommended One-Photon Excitation for Voltage Imaging≥480 nm (typically ~510 nm)[1]
Recommended Two-Photon Excitation for Voltage Imaging~1020 nm[1][3]
Fluorescence Lifetime6.2 ± 0.1 ns[1][2][3]

Table 2: Voltage Sensitivity of this compound

Excitation Method Approximate Wavelength Fractional Fluorescence Change (ΔF/F) per 100 mV Reference
Single-Photon~488 nm~30%[2][8]
Two-Photon~1060 nm>50%[2][8]

Experimental Protocols

Protocol 1: Extracellular Labeling of Cultured Neurons

This protocol is adapted from methods used for labeling cultured hippocampal neurons.[5]

  • Prepare Dye Solution: Prepare a 14 µM solution of this compound in your standard extracellular recording solution.

  • Cell Incubation: Replace the culture medium with the this compound solution and incubate the cells for 5 minutes at room temperature.

  • Washing: After incubation, thoroughly wash the cells with the standard extracellular solution to remove any unbound dye.

  • Imaging: Proceed with imaging. For morphological imaging, an excitation wavelength of 458 nm can be used. For voltage measurements, switch to a wavelength at the red edge of the absorption spectrum (e.g., 514 nm).[5]

Protocol 2: Two-Photon Voltage Imaging in Brain Slices

This protocol provides a general framework for imaging average membrane voltage changes in brain slices.

  • Slice Preparation: Prepare acute brain slices using your standard protocol.

  • Dye Loading: Bath-apply this compound to the brain slice. The optimal concentration and incubation time may need to be determined empirically for your specific tissue.

  • Microscope Setup:

    • Use a two-photon microscope equipped with a femtosecond-pulsed Ti:sapphire laser.

    • Set the excitation wavelength to 1020 nm or 1040 nm.[11]

    • Use a 540 nm longpass emission filter to collect the fluorescence signal.[11]

  • Image Acquisition:

    • Use the lowest laser power that provides a sufficient signal-to-noise ratio to avoid phototoxicity.

    • Perform line-scan recordings for high temporal resolution measurements of voltage changes.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging start Start prep_dye Prepare this compound Solution start->prep_dye prep_cells Prepare Cell Culture or Brain Slice start->prep_cells incubate Incubate with Dye prep_dye->incubate prep_cells->incubate wash Wash to Remove Unbound Dye incubate->wash setup_microscope Set Up Microscope (Wavelength, Power) wash->setup_microscope acquire_data Acquire Voltage Imaging Data setup_microscope->acquire_data end End acquire_data->end

Caption: A generalized workflow for an this compound voltage imaging experiment.

Troubleshooting_Logic start Low Signal? increase_dye Increase Dye Concentration/Volume start->increase_dye Yes bleaching Photobleaching? start->bleaching No increase_power Increase Laser Power (Cautiously) increase_dye->increase_power optimize_wavelength Optimize Wavelength (e.g., shorter 2P λ) increase_power->optimize_wavelength check_pmt Check PMT Sensitivity optimize_wavelength->check_pmt check_pmt->bleaching reduce_power Reduce Laser Power bleaching->reduce_power Yes good_signal Signal OK bleaching->good_signal No reduce_power->good_signal

Caption: A decision tree for troubleshooting common issues in this compound imaging.

References

Validation & Comparative

ANNINE-6plus vs. ANNINE-6: A Comparative Analysis for Cellular Voltage Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of voltage-sensitive dyes is critical for accurately mapping neuronal activity and cellular electrophysiology. This guide provides a detailed comparison of two widely used hemicyanine dyes, ANNINE-6 and its derivative, ANNINE-6plus, to facilitate an informed decision for your experimental needs.

The primary distinction between ANNINE-6 and this compound lies in their solubility, a factor that significantly influences experimental design and application. While both probes offer high sensitivity and rapid response times for optical membrane potential recording, this compound was developed to overcome the poor water solubility of its predecessor, ANNINE-6.

Performance and Properties: A Side-by-Side Comparison

Here, we present a summary of the key characteristics of ANNINE-6 and this compound based on available experimental data.

PropertyANNINE-6This compoundKey Advantages of this compound
Chemical Structure Zwitterionic dyeSalt with a double positively charged chromophore and two bromide counterionsThe addition of a second positive charge significantly enhances water solubility.
Water Solubility Insoluble~1 mMEnables staining from aqueous solutions, eliminating the need for organic solvents or surfactants.
Voltage Sensitivity (ΔF/F per 100 mV) ~30% (single-photon), >50% (two-photon)~30% (single-photon), >50% (two-photon)Offers comparable high voltage sensitivity to ANNINE-6.
Mechanism of Action Molecular Stark Effect (Electrochromic)Molecular Stark Effect (Electrochromic)Both dyes exhibit a rapid, linear response to changes in membrane potential.
Spectral Properties Excitation max: ~420 nm, Emission max: ~565 nm in membraneExcitation max: ~420 nm, Emission max: ~565 nm in membraneIdentical spectral properties allow for use with existing imaging setups designed for ANNINE-6.
Fluorescence Lifetime in Membrane Not explicitly reported6.2 ± 0.1 nsThe fast fluorescence lifetime allows for tracking rapid neuronal signals.
Photostability High when excited at the red edge of the absorption spectrumHigh when excited at the red edge of the absorption spectrumBoth dyes exhibit low phototoxicity and photobleaching under optimized imaging conditions.
Quantum Yield in Membrane Not explicitly reportedNot explicitly reported, but barely fluorescent in aqueous solutionBright fluorescence is observed upon membrane binding, indicating a significant increase in quantum yield in the hydrophobic environment.

Mechanism of Voltage Sensing: The Molecular Stark Effect

Both ANNINE-6 and this compound function based on the electrochromic mechanism, also known as the molecular Stark effect. The dye molecules embed in the plasma membrane, and changes in the transmembrane electric field directly influence the electronic energy levels of the chromophore. This results in a shift in the absorption and emission spectra of the dye, which is detected as a change in fluorescence intensity.

cluster_membrane Plasma Membrane Dye_Membrane ANNINE Dye in Membrane Energy_Levels Shift in Dye's Electronic Energy Levels Dye_Membrane->Energy_Levels results in Electric_Field Change in Membrane Potential Electric_Field->Dye_Membrane influences Spectral_Shift Shift in Absorption & Emission Spectra Energy_Levels->Spectral_Shift Fluorescence_Change Change in Fluorescence Intensity Spectral_Shift->Fluorescence_Change detected as

Caption: Voltage sensing mechanism of ANNINE dyes.

Experimental Protocols: Staining Procedures

The primary advantage of this compound is its simplified staining protocol due to its water solubility.

ANNINE-6 Staining Protocol (General)

Due to its insolubility in water, ANNINE-6 requires the use of organic solvents and surfactants for cell staining.

  • Stock Solution Preparation: Dissolve ANNINE-6 in a suitable organic solvent, such as DMSO, often in the presence of a surfactant like Pluronic F-127, to create a stock solution.

  • Staining Solution Preparation: Dilute the stock solution in the desired extracellular recording solution to the final working concentration. The final concentration of the organic solvent should be minimized to avoid cellular toxicity.

  • Cell Incubation: Incubate the cells with the staining solution for a specific duration, typically ranging from minutes to an hour, depending on the cell type and experimental conditions.

  • Washing: After incubation, wash the cells with the extracellular solution to remove excess dye before imaging.

This compound Staining Protocol

The water solubility of this compound allows for direct application from an aqueous solution.

  • Stock Solution Preparation: Prepare a stock solution of this compound in water or a buffer solution.

  • Staining Solution Preparation: Dilute the stock solution directly into the extracellular recording solution to the final working concentration (e.g., 14 µM for cultured hippocampal neurons).

  • Cell Incubation: Incubate the cells with the staining solution for a short period (e.g., 5 minutes for cultured hippocampal neurons).

  • Washing: Wash the cells with the extracellular solution to remove unbound dye.

cluster_annine6 ANNINE-6 Staining cluster_annine6plus This compound Staining A6_Stock Dissolve in DMSO + Pluronic F-127 A6_Dilute Dilute in Extracellular Solution A6_Stock->A6_Dilute A6_Incubate Incubate Cells A6_Dilute->A6_Incubate A6_Wash Wash A6_Incubate->A6_Wash A6p_Stock Dissolve in Aqueous Solution A6p_Dilute Dilute in Extracellular Solution A6p_Stock->A6p_Dilute A6p_Incubate Incubate Cells A6p_Dilute->A6p_Incubate A6p_Wash Wash A6p_Incubate->A6p_Wash

Caption: Comparison of staining workflows.

Conclusion

This compound represents a significant improvement over ANNINE-6, primarily due to its enhanced water solubility. This property simplifies experimental procedures by eliminating the need for organic solvents and surfactants, which can have confounding effects on cellular physiology. For researchers seeking a high-performance, easy-to-use voltage-sensitive dye with a rapid and linear response, this compound is the superior choice. Both dyes exhibit excellent photostability when used with appropriate imaging parameters, making them suitable for long-term experiments. The identical spectral properties of the two dyes ensure that protocols and equipment optimized for ANNINE-6 can be seamlessly transitioned to this compound.

A Head-to-Head Comparison of Voltage-Sensitive Dyes: ANNINE-6plus vs. di-4-ANEPPS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and cardiology, the precise measurement of membrane potential is crucial for understanding the intricate signaling dynamics of excitable cells. Voltage-sensitive dyes (VSDs) have emerged as indispensable tools for optically monitoring these electrical events with high spatial and temporal resolution. This guide provides a comprehensive comparison of two prominent VSDs: the advanced fluorinated dye, ANNINE-6plus, and the widely used styryl dye, di-4-ANEPPS.

This comparison delves into their performance characteristics, supported by experimental data, to assist researchers in selecting the optimal dye for their specific application, whether it be unraveling synaptic integration in neurons or investigating drug effects on cardiomyocyte action potentials.

Performance at a Glance: this compound vs. di-4-ANEPPS

FeatureThis compounddi-4-ANEPPS
Voltage Sensitivity High (~0.5%/mV or ~10% per 100 mV)[1]Moderate (~8-10% per 100 mV)
Response Speed Very Fast (nanosecond range)[1]Fast (millisecond range)
Photostability High (Negligible bleaching)[1]Moderate (Prone to faster bleaching)
Phototoxicity Low (Negligible phototoxicity)[1]Can induce photodynamic damage[2]
Signal-to-Noise Ratio HighGood, but can be lower than this compound
Mechanism of Action Pure Electrochromism[1]Electrochromism with some solvatochromism
Water Solubility HighLow
Pharmacological Effects No reported potentiation of GABA action[3]Can potentiate GABA action[3]; may have cardiotoxic effects[4]
Suitability for Long-Term Imaging Excellent (stable for up to 2 weeks in vivo)[1]Limited (better for short-term experiments)[5]
Excitation Maximum (in membrane) ~420 nm[1]~475 nm
Emission Maximum (in membrane) ~565 nm[1]~617 nm

Delving Deeper: A Comparative Analysis

This compound stands out for its superior photophysical properties, making it exceptionally well-suited for demanding applications that require long-term, stable recordings with high sensitivity. Its fast, nanosecond-range response time is limited only by the imaging hardware, allowing for the capture of the most rapid neuronal signals.[1] A key advantage of this compound is its negligible photobleaching and phototoxicity, which enables extended imaging periods without compromising cell health.[1] This is a significant improvement over many traditional dyes, including di-4-ANEPPS, which can cause photodynamic damage to cells upon illumination.[2] Furthermore, the high water solubility of this compound simplifies staining procedures by eliminating the need for organic solvents.

di-4-ANEPPS has been a workhorse in the field for many years and remains a valuable tool, particularly for acute experiments. It offers good voltage sensitivity and a reasonably fast response time. However, its propensity for photobleaching and potential for phototoxic and pharmacological side effects are important considerations.[2][3] For instance, studies have shown that di-4-ANEPPS can modulate the electrical activity of cardiac tissue and potentiate the action of the neurotransmitter GABA, effects not observed with this compound.[3][4]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for voltage-sensitive dye imaging and the underlying principle of how these dyes report changes in membrane potential.

ExperimentalWorkflow cluster_prep Cell/Tissue Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis prep Prepare Cultured Cells or Tissue Slice stain Incubate with Voltage-Sensitive Dye prep->stain wash Wash to Remove Excess Dye stain->wash image Acquire Fluorescence Images/Signal wash->image analyze Analyze Fluorescence Changes Over Time image->analyze correlate Correlate with Membrane Potential analyze->correlate

A generalized workflow for voltage-sensitive dye experiments.

VSD_Mechanism cluster_membrane Cell Membrane cluster_potential Membrane Potential Change cluster_response Dye Response VSD Voltage-Sensitive Dye (Chromophore) extracellular Extracellular spectral_shift Spectral Shift (Electrochromism) VSD->spectral_shift Induces intracellular Intracellular depolarization Depolarization depolarization->VSD Alters Electric Field Across Membrane fluorescence_change Change in Fluorescence Intensity spectral_shift->fluorescence_change Results in

References

Validating ANNINE-6plus Optical Signals with Patch-Clamp Electrophysiology: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the voltage-sensitive dye ANNINE-6plus with the gold-standard patch-clamp electrophysiology for monitoring neuronal membrane potential. This guide includes supporting experimental data, detailed methodologies, and visualizations to facilitate a comprehensive understanding of their comparative performance.

Introduction to this compound

This compound is a novel, water-soluble, voltage-sensitive hemicyanine dye designed for optical recording of neuronal excitation.[1][2][3] Unlike its predecessor ANNINE-6, this compound is a salt with a double positively charged chromophore, which confers high solubility in aqueous solutions (around 1 mM) and allows for efficient cell staining without the need for organic solvents or surfactants.[1][3] It exhibits strong binding to lipid membranes and demonstrates high voltage sensitivity, making it a valuable tool for monitoring membrane potential changes with high temporal and spatial resolution.[1][4] The voltage-sensing mechanism of this compound is based on a molecular Stark effect, where changes in the electric field across the membrane cause a shift in the dye's fluorescence spectrum.[1]

Comparison of Performance: this compound vs. Patch-Clamp

Patch-clamp electrophysiology is the benchmark for measuring membrane potential, offering direct and high-fidelity recordings. This section compares the quantitative performance of this compound optical signals with simultaneous patch-clamp recordings.

ParameterThis compoundPatch-Clamp ElectrophysiologyNotes
Signal Type Change in fluorescence intensity (ΔF/F)Electrical current or voltageIndirect optical measurement vs. direct electrical measurement.
Sensitivity ~30-50% ΔF/F per 100 mV change[5]Direct mV measurementThis compound sensitivity is linear with voltage changes.[6]
Temporal Resolution Nanoseconds (ns)[4][6]Microseconds (µs) to milliseconds (ms)The temporal resolution of ANNINE dyes is fundamentally limited by the fluorescence lifetime, which is in the nanosecond range.[4][6]
Spatial Resolution Sub-micrometerSingle point (at the electrode tip)Optical imaging allows for monitoring voltage changes across different subcellular compartments.
Invasiveness Minimally invasive (optical access)Highly invasive (physical contact with the cell)Patch-clamp can disrupt the intracellular environment.
Throughput High (can monitor multiple cells or regions simultaneously)Low (typically one cell at a time)Optical methods are well-suited for network-level activity studies.

Experimental Validation Data

A key validation of any voltage-sensitive dye is the direct comparison of its optical signal with simultaneous electrophysiological recordings from the same neuron.

MeasurementThis compound ImagingPatch-Clamp RecordingReference
Dendritic Complex Spikelet Amplitude (Purkinje neurons) 34 ± 7 mV35 ± 4 mV[7]
Voltage Sensitivity (Tobacco Protoplasts, ANNINE-6) -0.0012 to -0.0014 mV⁻¹-[8]

These data demonstrate a strong correlation between the optical signals of ANNINE dyes and direct electrical measurements of membrane potential, validating the use of this compound for quantitative voltage imaging.

Comparison with Other Voltage-Sensitive Dyes

This compound offers several advantages over other commonly used voltage-sensitive dyes.

FeatureThis compounddi-4-ANEPPSRH-dyes (e.g., RH1691)
Water Solubility High[1][3]ModerateVariable
Sensitivity (ΔF/F per 100mV) High (~30-50%)[5]LowerVariable, often lower than ANNINE dyes
Response Time Fast (ns)[4][6]Fast (ns)Fast (µs)
Phototoxicity Low when excited at the red spectral edge[9]Can be significantCan be significant
Pharmacological Side Effects No reported potentiation of GABA action[6]Can potentiate GABA actionKnown to have pharmacological effects

Experimental Protocols

This compound Staining and Optical Recording

1. Dye Preparation:

  • Prepare a stock solution of this compound in distilled water or physiological buffer. The high water solubility of this compound eliminates the need for organic solvents.[1][3]

2. Cell Staining:

  • For cultured neurons or brain slices, incubate the preparation in a physiological buffer containing this compound (e.g., 5 µg/ml) for a specified duration (e.g., 5 minutes).[3]

  • Wash the preparation twice with the physiological buffer to remove excess dye.[3]

3. Optical Recording:

  • Use a fluorescence microscope equipped with a suitable light source (e.g., laser) and a sensitive detector (e.g., PMT or sCMOS camera).

  • For optimal sensitivity and minimal phototoxicity, excite the dye at the red edge of its excitation spectrum.[1][9]

  • Record the fluorescence emission over time to capture changes in membrane potential.

Whole-Cell Patch-Clamp Electrophysiology

1. Pipette Preparation:

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

  • Fill the pipette with an intracellular solution appropriate for the cell type and experimental goals.

2. Establishing a Gigaohm Seal:

  • Under visual control, approach a target neuron with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to allow the formation of a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

3. Whole-Cell Configuration:

  • Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

4. Electrophysiological Recording:

  • In voltage-clamp mode, command the membrane potential to desired levels and record the resulting currents.

  • In current-clamp mode, inject known amounts of current and record the resulting changes in membrane potential. This allows for the direct measurement of resting membrane potential, action potentials, and synaptic potentials.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in validating this compound signals with patch-clamp electrophysiology.

experimental_workflow cluster_preparation Cellular Preparation cluster_staining This compound Staining cluster_recording Simultaneous Recording cluster_analysis Data Analysis prep Neuron Culture or Brain Slice stain Incubate with This compound prep->stain wash Wash excess dye stain->wash patch Whole-Cell Patch-Clamp wash->patch imaging Fluorescence Imaging wash->imaging ephys_data Electrophysiology Data (mV) patch->ephys_data optical_data Optical Data (ΔF/F) imaging->optical_data comparison Correlation & Comparison ephys_data->comparison optical_data->comparison

Caption: Experimental workflow for simultaneous this compound imaging and patch-clamp recording.

signaling_pathway cluster_membrane Cell Membrane cluster_dye This compound cluster_light Optical Detection Vmem Membrane Potential (Vm) dye This compound Fluorescence Vmem->dye modulates emission Emitted Fluorescence dye->emission excitation Excitation Light excitation->dye detector Detector emission->detector

Caption: Principle of this compound voltage sensing.

References

A Comparative Guide to ANNINE-6plus Voltage Imaging: Control Experiments and Performance Benchmarks

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, accurate and reliable measurement of cellular voltage dynamics is paramount. ANNINE-6plus, a voltage-sensitive dye (VSD), has emerged as a powerful tool for optical voltage imaging. This guide provides a comprehensive comparison of this compound with other common voltage-sensitive probes, detailing essential control experiments to ensure data integrity and presenting performance data in a clear, comparative format.

Performance Comparison of Voltage-Sensitive Probes

The selection of a voltage indicator depends on the specific experimental requirements, including the desired temporal resolution, sensitivity, and the tolerance of the preparation to potential phototoxic and pharmacological effects. Here, we compare this compound with a classic VSD, di-4-ANEPPS, and a representative genetically encoded voltage indicator (GEVI) from the ASAP family.

Performance MetricThis compounddi-4-ANEPPSASAP Family (e.g., ASAP4)
Sensitivity (ΔF/F per 100 mV) ~30% (1-photon), >50% (2-photon)~10%~20-50%
Temporal Resolution Nanoseconds (limited by imaging speed)MillisecondsMilliseconds
Signal-to-Noise Ratio (SNR) High with optimized two-photon excitationModerate to HighModerate
Phototoxicity Low (with red-edge 2-photon excitation)Can induce photodynamic damage[1]Generally lower than VSDs
Pharmacological Effects No detectable effect on GABAA receptorsPotentiates GABA action, inhibits sodium channels[2]Minimal, but expression level can affect cellular health
Staining Procedure External application or microinjectionExternal applicationGenetic expression (transfection/transduction)

Essential Control Experiments for this compound Imaging

To ensure the validity of voltage imaging data obtained with this compound, a series of control experiments are indispensable. These controls are designed to rule out potential artifacts arising from the dye itself, the illumination source, or other experimental variables.

Pharmacological Controls

Objective: To verify that observed fluorescence changes are not due to off-target pharmacological effects of this compound.

Key Control: While this compound has been shown to be pharmacologically inert in key areas, such as not affecting GABAA receptors unlike di-4-ANEPPS, it is crucial to perform controls relevant to the specific biological system and signaling pathways under investigation.

Experimental Protocol:

  • Establish a baseline recording of the physiological response of interest (e.g., synaptic transmission, action potential firing) in an unstained control preparation.

  • Apply this compound to the preparation at the working concentration.

  • After the staining protocol is complete, record the same physiological response.

  • Compare the pre- and post-staining responses. The absence of significant changes indicates a lack of pharmacological interference.

  • Positive Control (Alternative Dye): If available, perform the same experiment with a dye known to have pharmacological effects in the system (e.g., di-4-ANEPPS in a GABAergic circuit) to confirm the sensitivity of the assay to such effects.

cluster_0 Pharmacological Control Workflow Baseline Recording Baseline Recording This compound Staining This compound Staining Baseline Recording->this compound Staining Post-staining Recording Post-staining Recording This compound Staining->Post-staining Recording Data Comparison Data Comparison Post-staining Recording->Data Comparison

Workflow for Pharmacological Control Experiments.
Phototoxicity Controls

Objective: To ensure that the illumination parameters used for imaging do not themselves induce changes in cellular physiology.

Key Control: Exposing the stained preparation to the imaging laser for a prolonged period without electrical or chemical stimulation and monitoring for any changes in baseline fluorescence or cellular health.

Experimental Protocol:

  • Load the cells or tissue with this compound.

  • Acquire a baseline image or short recording.

  • Expose the preparation to the imaging laser at the same intensity and duration as a typical experiment, but without any stimulus.

  • Acquire another image or short recording immediately after the prolonged exposure and at various time points afterward.

  • Analyze for any changes in cell morphology, baseline fluorescence, or spontaneous activity. The absence of significant changes suggests minimal phototoxicity.

  • Functional Assay: Perform a functional assay (e.g., evoke action potentials) before and after prolonged illumination to check for any impairment of cellular function.

cluster_1 Phototoxicity Control Workflow Stained Preparation Stained Preparation Baseline Functional Assay Baseline Functional Assay Stained Preparation->Baseline Functional Assay Prolonged Illumination (No Stimulus) Prolonged Illumination (No Stimulus) Baseline Functional Assay->Prolonged Illumination (No Stimulus) Post-illumination Functional Assay Post-illumination Functional Assay Prolonged Illumination (No Stimulus)->Post-illumination Functional Assay Compare Pre- and Post-illumination Data Compare Pre- and Post-illumination Data Post-illumination Functional Assay->Compare Pre- and Post-illumination Data

Workflow for Assessing Phototoxicity.
Signal Artifact Controls

Objective: To confirm that the recorded fluorescence transients are a direct result of membrane potential changes and not due to other factors like cell movement, dye bleaching, or changes in extracellular space.

Key Controls:

  • Simultaneous Electrophysiology: The gold standard for validating optical voltage signals.

  • Bleaching Control: Assess the rate of photobleaching to distinguish it from slow voltage changes.

  • Motion Control: Use of a secondary, voltage-insensitive fluorophore to track and correct for motion artifacts.

Experimental Protocols:

Simultaneous Patch-Clamp and Voltage Imaging:

  • Perform a whole-cell patch-clamp recording from a neuron stained with this compound.[3]

  • Simultaneously acquire fluorescence images of the patched neuron.

  • Inject current steps through the patch pipette to elicit known changes in membrane potential.

  • Correlate the optically recorded fluorescence changes with the electrically recorded voltage changes to confirm the fidelity of the optical signal.

Photobleaching Assessment:

  • Image a stained, but physiologically inactive (e.g., fixed or metabolically poisoned), preparation under the same illumination conditions as a live experiment.

  • Measure the decay in fluorescence intensity over time. This provides the bleaching time constant.

  • In live experiments, if slow changes in fluorescence occur on a similar timescale, they should be interpreted with caution and may require correction.

Motion Correction:

  • Co-load the preparation with this compound and a spectrally distinct, voltage-insensitive fluorescent marker that also localizes to the plasma membrane.

  • During imaging, acquire signals in both channels simultaneously.

  • Use the signal from the voltage-insensitive marker to track any movement of the cell.

  • Apply motion correction algorithms to the this compound signal based on the data from the control channel.

cluster_2 Signal Artifact Control Pathways Fluorescence Signal Fluorescence Signal Simultaneous Patch-Clamp Simultaneous Patch-Clamp Fluorescence Signal->Simultaneous Patch-Clamp Bleaching Assessment Bleaching Assessment Fluorescence Signal->Bleaching Assessment Dual-Color Imaging (with inert dye) Dual-Color Imaging (with inert dye) Fluorescence Signal->Dual-Color Imaging (with inert dye) Validate Voltage Correlation Validate Voltage Correlation Simultaneous Patch-Clamp->Validate Voltage Correlation Correct for Photobleaching Correct for Photobleaching Bleaching Assessment->Correct for Photobleaching Motion Correction Motion Correction Dual-Color Imaging (with inert dye)->Motion Correction

Logical Pathways for Controlling Signal Artifacts.

By implementing these rigorous control experiments, researchers can confidently interpret their this compound voltage imaging data, ensuring that the observed fluorescence dynamics accurately reflect the underlying cellular electrophysiology. This diligence is crucial for the advancement of our understanding of neural circuits and for the development of novel therapeutics.

References

Cross-Validation of ANNINE-6plus Data with Computational Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the voltage-sensitive dye ANNINE-6plus with alternative probes and discusses the cross-validation of its experimental data with computational models. All quantitative data is summarized in structured tables, and detailed experimental protocols for key experiments are provided. Visualizations of a typical experimental workflow and a relevant signaling pathway are included to facilitate understanding.

Performance Comparison of Voltage-Sensitive Dyes

The selection of a voltage-sensitive probe is critical for accurately monitoring membrane potential dynamics. This compound, a synthetic voltage-sensitive dye, offers high sensitivity and temporal resolution. However, a range of other synthetic dyes and genetically encoded voltage indicators (GEVIs) provide viable alternatives, each with distinct advantages and disadvantages. The following table summarizes the key performance metrics for this compound and several popular alternatives.

Indicator NameTypeΔF/F per 100 mVTemporal Resolution (Response Time)Excitation Max (nm)Emission Max (nm)Key AdvantagesKey Disadvantages
This compound Synthetic Dye~10-50%[1][2]< 1 ns (fluorescence lifetime is 6.2 ns)[2]~488 (one-photon), ~1020 (two-photon)[3]~620[3]High sensitivity, fast response, good water solubility, photostable with two-photon excitation.[4][5]Requires physical loading into tissue.
di-4-ANEPPS Synthetic Dye~2-10%[6][7]Milliseconds[7]~475 (in membrane)[7]~617 (in membrane)[7]Fast response, well-established.Lower sensitivity than this compound, can be phototoxic.[8]
ArcLight GEVI~30%[9]~10 ms[9]~480[10]~535[10]Genetically targetable, good for chronic imaging.[9]Slower response time than synthetic dyes.[10]
FlicR1 GEVINot specified, but reports single action potentials[11]Sufficient for frequencies up to 100 Hz[11]Yellow light excitable[11]Red fluorescent[11]Red-shifted spectrum allows for simultaneous use with blue-light optogenetics.[11]Performance may vary depending on expression levels and cell type.
BeRST1 Synthetic Dye~32%Faster than most GEVIs[10]~637[10]>664[10]Red-shifted spectra reduce autofluorescence, fast response.[10]Requires physical loading.

Cross-Validation with Computational Models

Direct experimental validation of voltage-sensitive dye recordings is often performed using simultaneous electrophysiological measurements, such as patch-clamp recordings. However, computational models provide a powerful complementary approach to cross-validate and interpret the optical data, especially for understanding signals arising from large neuronal populations.

Computational models of neuronal networks, such as those built using the NEURON simulation environment , can generate predicted changes in membrane potential with high spatial and temporal resolution. By simulating the response of a neuron or a network of neurons to a specific stimulus, researchers can generate a ground-truth voltage trace. This simulated voltage data can then be used to predict the expected fluorescence signal from a voltage-sensitive dye like this compound, taking into account the dye's known photophysical properties (e.g., its linear voltage-to-fluorescence conversion). The simulated fluorescence signal can then be compared with the experimentally recorded optical signal to validate the accuracy of the dye in reporting neuronal electrical activity. This cross-validation can help to deconvolve the contributions of different cellular compartments (soma, dendrites, axons) to the overall optical signal and to understand how network-level activity is reflected in the VSDI recordings.

Experimental Protocols

Staining Cultured Neurons with this compound

This protocol is adapted for staining cultured neurons for subsequent imaging.

Materials:

  • This compound stock solution (e.g., 1 mM in water)

  • Extracellular recording solution (e.g., Tyrode's solution)

  • Cultured neurons on coverslips

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in the extracellular recording solution to a final concentration of 5-15 µM.

  • Remove the culture medium from the coverslip with the cultured neurons.

  • Gently wash the neurons twice with the extracellular recording solution.

  • Incubate the neurons in the this compound working solution for 5-10 minutes at room temperature, protected from light.

  • Wash the neurons three times with the extracellular recording solution to remove the excess dye.

  • The coverslip is now ready for imaging.

Two-Photon Voltage Imaging of this compound in Brain Slices

This protocol outlines the general steps for two-photon imaging of this compound in acute brain slices.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Two-photon microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire)

Procedure:

  • Slice Preparation: Prepare acute brain slices (200-300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.

  • Dye Loading: Incubate the slices in oxygenated aCSF containing 5-10 µM this compound for 30-60 minutes at 32-34°C.

  • Mounting: Transfer a stained slice to the recording chamber of the two-photon microscope and continuously perfuse with oxygenated aCSF at a constant temperature.

  • Imaging:

    • Set the two-photon excitation wavelength to the red edge of the this compound absorption spectrum, typically around 1020 nm, to maximize voltage sensitivity and minimize phototoxicity.[2]

    • Collect the emitted fluorescence using a high-sensitivity detector (e.g., a GaAsP PMT).

    • Perform line scans across the membrane of the neuron of interest to achieve high temporal resolution for recording fast voltage transients like action potentials.

  • Data Acquisition and Analysis:

    • Record the fluorescence intensity changes over time.

    • Calculate the fractional fluorescence change (ΔF/F) to represent the change in membrane potential.

    • Correlate the optical signals with any simultaneous electrophysiological recordings for calibration and validation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis & Validation prep Prepare Brain Slices or Cell Culture stain Stain with this compound prep->stain microscope Two-Photon Microscopy (Ex: ~1020 nm) stain->microscope record Record Fluorescence Changes microscope->record process Calculate ΔF/F record->process compare Cross-Validation process->compare ephys Simultaneous Electrophysiology (Patch-Clamp) ephys->compare model Computational Model (e.g., NEURON) model->compare

Experimental workflow for this compound voltage imaging.

Action_Potential_Propagation cluster_neuron Neuron cluster_imaging This compound Imaging Dendrite Dendrite (Input) Soma Soma (Integration) Dendrite->Soma Graded Potential img_dendrite Subthreshold Potentials Dendrite->img_dendrite Axon Axon Hillock (Initiation) Soma->Axon Threshold Reached img_soma Integrated Potential Soma->img_soma Terminal Axon Terminal (Output) Axon->Terminal Action Potential Propagation img_axon All-or-None Spikes Axon->img_axon

Action potential propagation in a neuron.

References

A Comparative Guide to ANNINE-6plus and Alternative Voltage-Sensitive Dyes for Neuronal Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of neuronal activity is paramount. Voltage-sensitive dyes (VSDs) offer a powerful optical method to monitor membrane potential changes with high temporal and spatial resolution. This guide provides an objective comparison of the performance of the popular VSD, ANNINE-6plus, with other commonly used alternatives, supported by experimental data to aid in the selection of the most suitable dye for your research needs.

Introduction to this compound

This compound is a member of the anellated hemicyanine dye family, known for its high voltage sensitivity and excellent water solubility. Unlike its predecessor, ANNINE-6, this compound can be used to stain cells from an aqueous solution without the need for surfactants or organic solvents, making it particularly useful for delicate neuronal preparations.[1][2][3] Its mechanism of action is based on a pure electrochromic effect, where the dye's absorption and emission spectra shift in response to changes in the electric field across the membrane. This results in a linear and fast response to membrane potential fluctuations.[4][5]

Performance Comparison of Voltage-Sensitive Dyes

The selection of a VSD depends on various factors, including the specific neuronal cell type, the experimental setup (e.g., cultured cells, brain slices, in vivo), and the desired balance between sensitivity, temporal resolution, and photostability. Below is a comparative summary of this compound and its alternatives across key performance indicators.

DyePrinciple of OperationVoltage Sensitivity (ΔF/F per 100 mV)Temporal ResolutionPhotostability & PhototoxicityKey AdvantagesCommon Neuronal Applications
This compound Electrochromic (Stark effect)~10% (single-photon), >30% (two-photon)[5][6][7]Nanoseconds (fluorescence lifetime ~6.2 ns)[4][5]High photostability, low phototoxicity, especially with two-photon excitation.[4][5]Excellent water solubility, high sensitivity, fast response, suitable for long-term in vivo imaging.[1][4]Cultured hippocampal neurons, Purkinje neurons in awake mice, leech neurons.[1][4][6][8][9]
di-4-ANEPPS ElectrochromicUp to 10%[10]Milliseconds[10]Moderate photostability, can be phototoxic with prolonged exposure.[10]High signal quality for small signals.[10]Crustacean stomatogastric nervous system, embryonic central nervous system.[10][11]
RH795 ElectrochromicLower than di-4-ANEPPSMillisecondsGood for long-term experiments due to slow photobleaching and low phototoxicity at low concentrations.[10]Suitable for long-term imaging.[10]Crustacean stomatogastric nervous system.[10]
BeRST 1 (JPW1114) Photoinduced Electron Transfer (PeT)~24%Sub-millisecondHigh photostability.[12][13]High signal-to-noise ratio, far-red emission spectrum reduces background.[12][13]Cultured rat hippocampal neurons.[12][13][14]
RH1691 ElectrochromicComparable to VSFP2.3MillisecondsSubject to photobleaching over long experiments.[15][16]Widely used for in vivo cortical imaging.Mouse cortex.[15][16]

Experimental Protocols

Detailed methodologies are crucial for the successful application of VSDs. Below are representative protocols for this compound, di-4-ANEPPS, and BeRST 1.

This compound Staining of Cultured Hippocampal Neurons

This protocol is adapted from a study by Pagès et al. (2011).[6]

  • Preparation of Staining Solution: Prepare a 14 µM solution of this compound in the regular extracellular solution.

  • Cell Culture: Use cultured hippocampal neurons grown on coverslips.

  • Staining: Incubate the coverslip with the this compound solution for 5 minutes at room temperature.

  • Washing: Briefly wash the coverslip for 10 minutes in the regular extracellular solution to remove excess dye.

  • Imaging: Mount the coverslip in a recording chamber and perform imaging. The dye specifically labels the plasma membrane, providing high-contrast images.[6][17]

di-4-ANEPPS Staining of Brain Slices

This protocol provides a general guideline for staining brain slices.

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Staining Solution: Prepare a stock solution of di-4-ANEPPS in ethanol or DMSO. Dilute the stock solution in aCSF to a final concentration of 5-10 µM.

  • Staining: Incubate the slices in the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Transfer the slices to fresh aCSF for at least 30 minutes to wash out excess dye before imaging.

  • Imaging: Transfer a slice to the recording chamber of the microscope for imaging.

BeRST 1 Staining of Cultured Neurons

This protocol is based on studies utilizing BeRST 1 for imaging spontaneous neuronal activity.[12][13]

  • Preparation of Staining Solution: Prepare a 500 nM to 1 µM solution of BeRST 1 in the culture medium.

  • Cell Culture: Use dissociated hippocampal neurons in culture.

  • Staining: Replace the culture medium with the BeRST 1 staining solution and incubate for 20-30 minutes under normal culture conditions (37°C, 5% CO2).

  • Washing: Gently wash the cells with fresh culture medium to remove the dye-containing solution.

  • Imaging: Image the neurons in fresh culture medium. BeRST 1 provides a high signal-to-noise ratio for detecting spontaneous action potentials.[12][13]

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

Experimental_Workflow_ANNINE_6plus cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging prep_solution Prepare 14 µM This compound Solution stain Incubate for 5 min prep_solution->stain culture Cultured Hippocampal Neurons on Coverslip culture->stain wash Wash for 10 min stain->wash mount Mount on Microscope wash->mount image Acquire Fluorescence Signal mount->image

This compound Staining Workflow

VSD_Mechanism_Comparison cluster_electrochromic Electrochromic Dyes (e.g., this compound, di-4-ANEPPS) cluster_pet Photoinduced Electron Transfer (PeT) Dyes (e.g., BeRST 1) membrane_potential_change Membrane Potential Change electric_field_alteration Alters Electric Field Across Membrane membrane_potential_change->electric_field_alteration spectral_shift Shifts Dye's Absorption/Emission Spectra electric_field_alteration->spectral_shift fluorescence_change Causes Change in Fluorescence Intensity spectral_shift->fluorescence_change membrane_depolarization Membrane Depolarization pet_inhibition Inhibits Photoinduced Electron Transfer membrane_depolarization->pet_inhibition fluorescence_increase Increases Fluorescence pet_inhibition->fluorescence_increase

Comparison of VSD Mechanisms

Conclusion

This compound stands out as a high-performance voltage-sensitive dye, particularly for applications requiring high sensitivity, fast temporal resolution, and suitability for in vivo imaging, especially with two-photon microscopy. Its excellent water solubility simplifies staining procedures for a variety of neuronal preparations. However, the optimal choice of a VSD is highly dependent on the specific experimental context. For long-term imaging with less concern for the highest sensitivity, RH795 might be a suitable alternative. For experiments where a high signal-to-noise ratio in the far-red spectrum is critical, BeRST 1 presents a compelling option. Researchers should carefully consider the trade-offs between sensitivity, photostability, and the specific requirements of their neuronal cell type of interest when selecting a voltage-sensitive dye. This guide provides a foundational comparison to inform this critical decision-making process.

References

ANNINE-6plus vs. Genetically Encoded Voltage Indicators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of neuroscience and drug discovery, the precise measurement of neuronal membrane potential is paramount to understanding cellular excitability and network dynamics. Optical voltage indicators have emerged as powerful tools for monitoring these electrical signals with high spatiotemporal resolution. This guide provides a detailed comparison of the synthetic voltage-sensitive dye, ANNINE-6plus, and the protein-based Genetically Encoded Voltage Indicators (GEVIs), offering researchers, scientists, and drug development professionals a comprehensive overview to inform their choice of voltage imaging methodology.

Executive Summary

This compound distinguishes itself with its exceptional temporal resolution, high sensitivity, and remarkable photostability, particularly when coupled with two-photon microscopy. Its direct application and rapid membrane staining make it an ideal choice for acute experiments and high-throughput screening. In contrast, GEVIs offer the significant advantage of cell-type-specific targeting through genetic expression, enabling chronic in vivo studies of defined neuronal populations. However, GEVIs generally exhibit slower kinetics, lower sensitivity, and can be more susceptible to photobleaching compared to this compound.

Performance Comparison: Quantitative Data

The following tables summarize the key performance metrics of this compound and a selection of representative GEVIs.

Performance MetricThis compoundGenetically Encoded Voltage Indicators (GEVIs)
Sensitivity High (~0.5%/mV or up to 50% per 100 mV)[1]Variable, generally lower (e.g., Vega: ~-33% per 100 mV)[2]
Response Speed Extremely Fast (nanosecond range)[3]Slower (millisecond range, e.g., Vega: ~1.34 ms)[2]
Photostability High (negligible bleaching with two-photon excitation)[4][5][6]Variable, often a significant limitation[2]
Signal-to-Noise Ratio HighGenerally lower, can be a challenge[7]
Cell Specificity Low (stains all cell membranes)[1]High (can be targeted to specific cell types)
Toxicity Minimal phototoxicity with optimized imaging[6]Generally low, but overexpression can be a concern
Application Acute in vitro and in vivo experimentsChronic in vivo studies of specific cell populations

Mechanism of Action

The fundamental difference in the mechanism of voltage sensing between this compound and GEVIs underlies their distinct performance characteristics.

This compound is an electrochromic dye. Its chromophore is designed to insert into the cell membrane. Changes in the transmembrane electrical field directly influence the electron distribution within the chromophore, causing a shift in its absorption and emission spectra. This process, known as the molecular Stark effect, is virtually instantaneous, leading to the dye's ultrafast response to voltage changes.[8][9]

Genetically Encoded Voltage Indicators (GEVIs) are fusion proteins. They consist of a voltage-sensing domain (VSD), typically derived from a voltage-sensitive protein like an ion channel or phosphatase, linked to one or more fluorescent proteins. A change in membrane potential induces a conformational change in the VSD. This structural rearrangement is then allosterically coupled to the fluorescent protein, modulating its brightness. This multi-step process, involving protein movement, is inherently slower than the direct electronic response of this compound.

Signaling Pathway Diagrams

ANNINE_6plus_Mechanism cluster_membrane Cell Membrane ANNINE_6plus This compound (in membrane) Spectral_Shift Absorption/Emission Spectral Shift ANNINE_6plus->Spectral_Shift undergoes Membrane_Potential_Change Membrane Potential Change Electric_Field_Alteration Electric Field Alteration Membrane_Potential_Change->Electric_Field_Alteration induces Electric_Field_Alteration->ANNINE_6plus affects Fluorescence_Change Change in Fluorescence Spectral_Shift->Fluorescence_Change results in GEVI_Mechanism cluster_membrane Cell Membrane VSD Voltage-Sensing Domain (VSD) FP Fluorescent Protein (FP) VSD_Conformation_Change VSD Conformational Change VSD->VSD_Conformation_Change undergoes FP_Brightness_Modulation FP Brightness Modulation FP->FP_Brightness_Modulation results in Membrane_Potential_Change Membrane Potential Change Membrane_Potential_Change->VSD induces VSD_Conformation_Change->FP affects Fluorescence_Change Change in Fluorescence FP_Brightness_Modulation->Fluorescence_Change leads to ANNINE_6plus_Workflow Prepare_Dye Prepare this compound Aqueous Solution Stain_Cells Stain Cells (Bath Application or Single-Cell Loading) Prepare_Dye->Stain_Cells Mount_Sample Mount Sample on Two-Photon Microscope Stain_Cells->Mount_Sample Tune_Laser Tune Excitation Laser to Red Edge of Absorption Spectrum Mount_Sample->Tune_Laser Acquire_Images Acquire High-Speed Fluorescence Images/Scans Tune_Laser->Acquire_Images Analyze_Data Analyze Fluorescence Intensity Changes Acquire_Images->Analyze_Data GEVI_Workflow Deliver_GEVI Deliver GEVI Gene (Transfection or Viral Injection) Incubate Allow for Gene Expression and Protein Trafficking Deliver_GEVI->Incubate Verify_Expression Verify Membrane Localization of GEVI Incubate->Verify_Expression Mount_Sample Mount Sample on Microscope Verify_Expression->Mount_Sample Setup_Imaging Set Excitation/Emission Wavelengths Mount_Sample->Setup_Imaging Acquire_Images Acquire Fluorescence Image Series Setup_Imaging->Acquire_Images Analyze_Data Analyze ΔF/F to Quantify Voltage Changes Acquire_Images->Analyze_Data

References

Unveiling Neuronal Dynamics: A Comparative Guide to Correlating ANNINE-6plus Voltage Signals with Simultaneous Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate signaling of the nervous system, the simultaneous measurement of membrane potential and intracellular calcium is a powerful tool. This guide provides a comprehensive comparison of the voltage-sensitive dye ANNINE-6plus with alternative probes, offering supporting experimental data and detailed protocols for correlating its signals with simultaneous calcium imaging data.

This guide will objectively compare the performance of this compound, detail experimental methodologies, and visualize complex signaling pathways and workflows to empower your research into neuronal function and drug discovery.

Performance Comparison: this compound vs. Alternatives

The selection of appropriate fluorescent probes is critical for accurately resolving neuronal activity. Voltage-sensitive dyes (VSDs) and genetically encoded voltage indicators (GEVIs) offer direct measurement of membrane potential, while calcium indicators provide an indirect but robust readout of neuronal firing. This compound, a synthetic VSD, has emerged as a valuable tool due to its high sensitivity and fast response times.

Below is a quantitative comparison of this compound with other commonly used voltage and calcium indicators.

IndicatorTypeSensitivity (ΔF/F per 100 mV)Temporal ResolutionPhototoxicity/BleachingNotes
This compound Voltage-Sensitive Dye~50%[1]Nanoseconds[1]Low with two-photon excitation[1][2][3]Linear response; ideal for detecting subthreshold potentials and fast-spiking events.[1][4]
di-4-ANEPPS Voltage-Sensitive Dye~8%[5]MillisecondsModerateWell-established VSD, but with lower sensitivity compared to this compound.[6]
ArcLight (GEVI) Genetically Encoded Voltage Indicator~35%MillisecondsLowGenetically targetable to specific cell types; slower kinetics than VSDs.
ASAP series (GEVI) Genetically Encoded Voltage IndicatorVariableMillisecondsLowGenetically targetable; kinetics have been improved in newer generations.
GCaMP series Genetically Encoded Calcium IndicatorIndirectly reflects voltageTens of milliseconds to seconds[7]LowHigh signal-to-noise ratio for detecting action potentials; does not report subthreshold depolarizations or hyperpolarizations.[8]
Fura-2 Chemical Calcium IndicatorIndirectly reflects voltageMilliseconds to secondsModerateRatiometric dye, allowing for more quantitative calcium measurements.[9]

Experimental Protocols

Simultaneous Two-Photon Imaging of this compound and GCaMP in Acute Brain Slices

This protocol outlines the key steps for simultaneous voltage and calcium imaging in acute brain slices using the voltage-sensitive dye this compound and the genetically encoded calcium indicator GCaMP.

1. Brain Slice Preparation:

  • Anesthetize a GCaMP-expressing transgenic mouse and perfuse transcardially with ice-cold, oxygenated slicing solution.

  • Rapidly dissect the brain and prepare 300-µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated slicing solution.

  • Allow slices to recover in artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 1 hour before imaging.

2. This compound Loading:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in aCSF to a final concentration of 5-10 µM.

  • Incubate the brain slices in the this compound solution for 20-30 minutes at room temperature, protected from light.

  • Gently wash the slices with aCSF for 10-15 minutes to remove excess dye.

3. Two-Photon Imaging:

  • Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated aCSF.

  • Use a Ti:Sapphire laser tuned to ~920 nm for simultaneous excitation of GCaMP and a wavelength of ~1020 nm for this compound to minimize phototoxicity.[10]

  • Employ two separate photomultiplier tubes (PMTs) with appropriate emission filters to collect the green fluorescence from GCaMP (e.g., 500-550 nm) and the red fluorescence from this compound (e.g., >560 nm).

  • Acquire time-series images at a high frame rate (e.g., >100 Hz) to resolve fast voltage dynamics.

4. Data Acquisition and Analysis:

  • Use imaging software to define regions of interest (ROIs) around individual neurons or subcellular compartments.

  • Extract the mean fluorescence intensity from each ROI for both the GCaMP and this compound channels over time.

  • Correct for photobleaching by fitting an exponential function to the fluorescence decay.

  • Calculate the change in fluorescence relative to the baseline (ΔF/F) for both signals.

  • Correlate the fast, transient signals from this compound with the slower, larger-amplitude signals from GCaMP to relate membrane potential changes to calcium influx.

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in simultaneous voltage and calcium imaging.

experimental_workflow cluster_preparation Slice Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis slice_prep Acute Brain Slice (GCaMP expressing) annine_loading This compound Incubation slice_prep->annine_loading two_photon Two-Photon Microscopy (Simultaneous Excitation) annine_loading->two_photon pmt_green PMT 1 (Green Channel) GCaMP Signal two_photon->pmt_green pmt_red PMT 2 (Red Channel) This compound Signal two_photon->pmt_red roi_selection ROI Selection pmt_green->roi_selection pmt_red->roi_selection delta_f ΔF/F Calculation roi_selection->delta_f correlation Signal Correlation delta_f->correlation

Caption: Experimental workflow for simultaneous this compound and GCaMP imaging.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_detection Optical Detection ap Action Potential vgcc Voltage-Gated Ca2+ Channels ap->vgcc opens annine_signal This compound Signal (Voltage) ap->annine_signal sub_thresh Subthreshold Depolarization sub_thresh->vgcc partially opens sub_thresh->annine_signal ca_influx Ca2+ Influx vgcc->ca_influx gcamp GCaMP ca_influx->gcamp gcamp_ca GCaMP-Ca2+ Complex (Fluorescence) gcamp->gcamp_ca binds Ca2+ gcamp_signal GCaMP Signal (Calcium) gcamp_ca->gcamp_signal

Caption: Signaling pathway from membrane potential change to fluorescent signal detection.

By combining the high temporal resolution of this compound with the robust signals of calcium indicators like GCaMP, researchers can gain a more complete understanding of neuronal signaling, from subthreshold membrane potential fluctuations to the downstream calcium dynamics that trigger a host of cellular processes. This powerful combination of techniques holds great promise for advancing our knowledge of brain function and for the development of novel therapeutics for neurological and psychiatric disorders.

References

A Comparative Analysis of Temporal Resolution: ANNINE-6plus Voltage Imaging Versus Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of neuroscience and drug development, the precise measurement of neuronal membrane potential is paramount to understanding cellular excitability and network dynamics. For decades, electrophysiology, particularly the patch-clamp technique, has been the gold standard for its unparalleled temporal resolution. However, recent advancements in optical imaging with voltage-sensitive dyes like ANNINE-6plus offer a less invasive method with distinct advantages. This guide provides a detailed comparison of the temporal resolution of this compound imaging and traditional electrophysiology, supported by experimental data and protocols to aid researchers in selecting the optimal technique for their specific research questions.

Quantitative Comparison of Temporal Resolution

The ability to resolve rapid physiological events, such as action potentials and synaptic potentials, is critically dependent on the temporal resolution of the recording technique. Below is a summary of the key performance metrics for this compound and electrophysiology.

FeatureThis compound with Two-Photon MicroscopyElectrophysiology (Patch-Clamp)
Intrinsic Temporal Resolution Nanoseconds (ns)[1][2][3]Microseconds (µs) to milliseconds (ms)
Practical Temporal Resolution Sub-millisecond[4][5][6]Sub-millisecond
Limiting Factor Imaging speed of the microscope[7][8][9]Electronic filtering and pipette capacitance
Invasiveness Minimally invasive (optical recording)Highly invasive (physical connection to the cell)
Spatial Resolution High (subcellular)[7][8]Single point (soma or specific patch of membrane)
Simultaneous Recording Multiple sites within the field of viewTypically single or few sites

Delving into the Methodologies

Understanding the experimental protocols is crucial for appreciating the strengths and limitations of each technique.

This compound Voltage Imaging Protocol

This compound is a voltage-sensitive dye that exhibits a rapid change in its fluorescence emission in response to changes in membrane potential.[10] The temporal resolution of this technique is fundamentally limited by the fluorescence lifetime of the dye, which is in the nanosecond range.[1][3] However, the practical temporal resolution is determined by the speed at which the fluorescence signal can be collected, which is typically dictated by the imaging hardware, such as a two-photon microscope.[7][8][9] With modern microscopy, it is possible to achieve sub-millisecond resolution, enabling the detection of single action potentials.[4][5][6]

Experimental Workflow for this compound Imaging

ANNINE6plus_Workflow cluster_prep Cell Preparation cluster_imaging Two-Photon Imaging cluster_analysis Data Analysis CellCulture Prepare cell culture or brain slice DyeLoading Incubate with this compound CellCulture->DyeLoading Washing Wash to remove excess dye DyeLoading->Washing MountSample Mount sample on microscope stage Washing->MountSample LocateROI Locate region of interest MountSample->LocateROI ExciteDye Excite dye with laser (e.g., 1020 nm) LocateROI->ExciteDye DetectEmission Detect fluorescence emission ExciteDye->DetectEmission RecordSignal Record fluorescence intensity over time DetectEmission->RecordSignal CorrelateSignal Correlate fluorescence changes to voltage RecordSignal->CorrelateSignal AnalyzeDynamics Analyze temporal dynamics of membrane potential CorrelateSignal->AnalyzeDynamics

Caption: Workflow for this compound voltage imaging.

Electrophysiology (Patch-Clamp) Protocol

Electrophysiology directly measures the flow of ions across the cell membrane through a glass micropipette that forms a high-resistance seal with the cell. This direct electrical measurement provides exceptional temporal resolution, capable of resolving the opening and closing of single ion channels. The whole-cell patch-clamp configuration allows for the recording of the membrane potential of the entire cell with very high fidelity.

Experimental Workflow for Patch-Clamp Recording

Electrophysiology_Workflow cluster_setup Preparation cluster_recording Recording cluster_data_analysis Data Analysis PreparePipette Pull and fill glass micropipette PrepareSample Prepare cell culture or brain slice PreparePipette->PrepareSample ApproachCell Approach cell with micropipette PrepareSample->ApproachCell FormSeal Form a gigaohm seal ApproachCell->FormSeal RupturePatch Rupture membrane for whole-cell access FormSeal->RupturePatch RecordVoltage Record membrane potential RupturePatch->RecordVoltage AmplifySignal Amplify and filter the signal RecordVoltage->AmplifySignal DigitizeSignal Digitize the analog signal AmplifySignal->DigitizeSignal AnalyzeWaveforms Analyze action potential waveforms and synaptic events DigitizeSignal->AnalyzeWaveforms

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Synergistic Application

Notably, this compound imaging and electrophysiology are not mutually exclusive and can be employed simultaneously.[1][2][3][8][11] This combinatorial approach allows for the calibration of the fluorescence signal from the dye with direct voltage measurements from a patch pipette, providing a powerful method for validating optical recordings and gaining a more comprehensive understanding of neuronal signaling.

Conclusion

In assessing the temporal resolution, both this compound imaging and electrophysiology offer sub-millisecond precision, making them suitable for resolving fast neuronal signals like action potentials. Electrophysiology, with its direct electrical measurement, provides a slightly superior intrinsic temporal resolution. However, the key advantage of this compound lies in its ability to non-invasively monitor membrane potential from multiple sites simultaneously across a spatial domain, a feat not achievable with traditional patch-clamp techniques. The choice between these two powerful methods will ultimately depend on the specific experimental requirements, including the need for spatial information, the tolerance for invasiveness, and the desired throughput. For researchers aiming to bridge the gap between single-cell electrical dynamics and network-level activity, the concurrent use of both techniques presents the most comprehensive approach.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for ANNINE-6plus

Author: BenchChem Technical Support Team. Date: November 2025

The primary principle for the disposal of ANNINE-6plus is to treat it as hazardous chemical waste. This approach minimizes potential environmental contamination and ensures compliance with institutional and local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance, as disposal protocols can vary.

Recommended Disposal Protocol for this compound Waste

All materials contaminated with this compound, including aqueous solutions, gels, and solid waste such as gloves and pipette tips, should be collected and disposed of as hazardous waste.

Waste Segregation and Collection:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled waste container. The container should be marked with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution.

  • Solid Waste: Dispose of all contaminated solid materials, such as gels, gloves, pipette tips, and bench paper, in a separate, clearly labeled hazardous waste container.

  • Unused Product: Any unused or expired this compound should be disposed of in its original container as hazardous waste. Do not attempt to wash it down the drain.

Labeling and Storage:

Properly label all waste containers with their contents. Store the sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel.

General Guidelines for Chemical Waste Disposal

The following table summarizes key considerations for the disposal of laboratory chemicals like this compound, based on general laboratory safety guidelines.

Waste TypeRecommended Disposal MethodKey Considerations
Aqueous Solutions Collect in a sealed, labeled container for hazardous waste disposal.Do not dispose of down the drain unless explicitly permitted by your EHS office for very dilute, neutralized solutions. The hazards of this compound are not fully known.
Contaminated Solids Place in a designated, labeled container for solid hazardous waste.Includes items like gloves, pipette tips, and contaminated labware.
Unused/Expired Product Dispose of in the original container as hazardous chemical waste.Ensure the container is securely sealed and properly labeled.
Empty Containers Triple rinse with a suitable solvent (e.g., ethanol or methanol), collect the rinsate as hazardous waste, and then dispose of the container as non-hazardous glass or plastic waste, as per institutional policy.The rinsate must be treated as hazardous waste.

This table provides general guidance. Always follow the specific protocols established by your institution's Environmental Health and Safety department.

Experimental Protocol Considerations

When designing experiments involving this compound, it is crucial to incorporate waste management into the protocol from the outset. This includes preparing labeled waste containers in advance and ensuring all laboratory personnel are aware of the proper disposal procedures. The underlying principle is to minimize the generation of hazardous waste whenever possible and to handle all waste streams in a safe and compliant manner.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_waste_generation Waste Generation cluster_waste_stream Waste Stream Identification cluster_disposal_path Disposal Pathway start This compound Waste Generated decision Aqueous or Solid Waste? start->decision aqueous_waste Collect in Labeled Aqueous Hazardous Waste Container decision->aqueous_waste Aqueous solid_waste Collect in Labeled Solid Hazardous Waste Container decision->solid_waste Solid ehs_pickup Store in Satellite Accumulation Area for EHS Pickup aqueous_waste->ehs_pickup solid_waste->ehs_pickup final_disposal Final Disposal by Certified Vendor ehs_pickup->final_disposal

This compound Disposal Workflow

Personal protective equipment for handling ANNINE-6plus

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of ANNINE-6plus, a water-soluble, voltage-sensitive fluorescent dye. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information provided is based on general laboratory safety protocols for handling non-volatile, water-soluble chemical powders and solutions. All users must conduct a risk assessment for their specific use case and consult their institution's safety office. All products are for research purposes only and not for human consumption[1].

Personal Protective Equipment (PPE) Requirements

The minimum PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes[2]. The selection of specific PPE depends on the procedure being performed.

Task Required Personal Protective Equipment (PPE)
Handling Powder Lab coat, safety glasses with side shields, disposable nitrile gloves, face mask (to prevent inhalation of fine particles).
Preparing Solutions Lab coat, chemical splash goggles, disposable nitrile gloves (consider double gloving).
Cell Staining & Imaging Lab coat, safety glasses, disposable nitrile gloves.
Spill Cleanup Lab coat, chemical splash goggles, disposable nitrile gloves (consider heavy-duty gloves for larger spills), face shield, and respirator if significant aerosolization is possible.
Waste Disposal Lab coat, chemical splash goggles, disposable nitrile gloves.

Note: Disposable nitrile gloves offer protection against incidental exposure and should be removed and replaced immediately after chemical contact[2]. For tasks with a higher risk of exposure, wearing two pairs of nitrile gloves is recommended[2].

Step-by-Step Handling and Disposal Protocols

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the this compound powder at -20°C for long-term stability (up to 3 years)[1]. Keep the container tightly sealed and protected from direct sunlight[1]. Solutions should be stored at -80°C for up to one year[1].

2.2. Preparation of Stock Solutions

This compound is water-soluble up to approximately 1 mM, which allows for direct staining from an aqueous solution without the need for organic solvents or surfactants[3][4].

  • Designated Area: Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood or a specific bench space away from general lab traffic to minimize contamination[5].

  • Weighing: When handling the powder, wear a lab coat, gloves, and safety glasses. A face mask is recommended to avoid inhaling airborne particles.

  • Dissolving: To prepare a stock solution, add the appropriate amount of solvent (e.g., high-purity water or buffer) to the weighed this compound powder. Cap the vial and vortex or sonicate until the dye is fully dissolved.

  • Labeling: Clearly label the solution with the chemical name, concentration, solvent, preparation date, and your initials.

2.3. Experimental Use: Staining Cells

  • Dilution: Dilute the stock solution to the final working concentration in your desired buffer or cell culture medium.

  • Application: Add the diluted this compound solution to your cell preparation. Due to its water solubility, it can be directly applied to stain cells[4].

  • Incubation: Incubate the cells with the dye according to your experimental protocol.

  • Imaging: this compound can be used for voltage imaging with single-photon excitation (around 488 nm) or two-photon excitation (around 1060 nm)[1][6].

2.4. Spill Management

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves other hazardous materials, evacuate the area.

  • Don PPE: Wear appropriate PPE, including a lab coat, gloves, and chemical splash goggles.

  • Containment: For a small liquid spill, absorb it with absorbent pads or other inert material. For a powder spill, gently cover it with a damp paper towel to avoid creating dust.

  • Cleanup: Carefully wipe up the contained spill, working from the outside in. Place all contaminated materials in a sealed bag for disposal.

  • Decontamination: Clean the spill area with soap and water or an appropriate laboratory disinfectant.

2.5. Waste Disposal

  • Segregation: Dispose of all this compound waste, including contaminated gloves, pipette tips, and containers, in a designated hazardous chemical waste container. Do not mix with regular trash or pour down the drain.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and a description of its contents.

  • Collection: Follow your institution's guidelines for the collection and disposal of chemical waste.

Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.

ANNINE6plus_Workflow A 1. Planning & Risk Assessment B 2. Don Appropriate PPE A->B Proceed C 3. Prepare Stock Solution (in designated area) B->C Proceed D 4. Perform Experiment (Cell Staining & Imaging) C->D Proceed Spill Spill Occurs C->Spill E 5. Decontaminate Work Area D->E Post-Experiment D->Spill F 6. Dispose of Waste E->F Proceed E->Spill G 7. Doff & Dispose of PPE F->G Proceed H 8. Wash Hands G->H Final Step Spill_Proc Execute Spill Cleanup Protocol Spill->Spill_Proc Activate Spill_Proc->F After Cleanup

Caption: Workflow for safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.